3-Bromo-2-fluoro-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWVKUETMQWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526564-53-3 | |
| Record name | 3-bromo-2-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-fluoro-5-nitrobenzoic acid chemical properties
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-nitrobenzoic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and application of this compound. With full editorial control, this document is structured to provide not just data, but a foundational understanding of the compound's behavior and potential, grounded in established scientific principles.
Introduction: A Versatile Building Block
This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, and two different halogen atoms—provides multiple reaction sites, enabling diverse chemical transformations. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and advanced agrochemicals. Understanding its nuanced chemical properties is paramount for leveraging its full synthetic potential.
Chemical Identity and Core Physical Properties
The identity and fundamental physical characteristics of a compound are the bedrock of its application in experimental chemistry.
Molecular Structure
The arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior.
Caption: Chemical structure of this compound.
Compound Identification
Precise identification is critical for regulatory compliance and accurate scientific communication.
| Identifier | Value |
| CAS Number | 1526564-53-3[1][2][3] |
| Molecular Formula | C₇H₃BrFNO₄[1][4] |
| Molecular Weight | 264.01 g/mol [1][4] |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, 2-bromo-3-fluoro-5-nitro-[4] |
Physical and Chemical Properties
These properties are essential for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| Appearance | Faint beige powder | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Data not widely available; expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| Storage | Store at room temperature.[4] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis provides irrefutable evidence of a molecule's structure. While specific experimental data for this compound is not abundant in public literature, a theoretical profile can be constructed based on its functional groups.
-
¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling constants of the two aromatic protons would be influenced by the electronic effects of the four different substituents. The carboxylic acid proton would appear as a broad singlet at a downfield shift (>10 ppm).
-
¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms. The carboxyl carbon would be the most downfield signal (~165-175 ppm), followed by the aromatic carbons attached to the electron-withdrawing nitro and halogen groups.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C-Br/C-F stretches in the fingerprint region.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Protocol: Acquiring Spectroscopic Data
This protocol outlines a standard workflow for characterizing a sample of this compound.
Caption: Standard workflow for spectroscopic characterization.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups.
-
Carboxylic Acid Group: This group is the most straightforward handle for derivatization. It readily undergoes esterification, conversion to acid chlorides, and amide bond formation, allowing for its incorporation into larger molecular scaffolds.
-
Nitro Group: The strongly electron-withdrawing nitro group can be easily reduced to an amine. This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization and amide coupling.
-
Aromatic Halogens (Br and F): The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds. While the C-F bond is significantly stronger and less reactive, it can participate in certain coupling reactions under specific conditions or be a target for nucleophilic aromatic substitution (SₙAr), particularly given the activation by the ortho-fluoro and para-nitro groups relative to the bromine. The presence of both halogens allows for potential sequential and site-selective cross-coupling.
Key Reaction Pathways
The interplay of these functional groups allows for complex, multi-step syntheses originating from this single precursor.
Caption: Major synthetic transformations of the title compound.
Synthesis Routes
While multiple synthetic strategies exist for halogenated nitrobenzoic acids, a common approach involves the sequential functionalization of a simpler aromatic precursor.[6] A plausible route could involve the nitration and subsequent halogenation of a suitable benzoic acid derivative. For related compounds, methods like the diazotization of an amino precursor followed by a Sandmeyer or Balz-Schiemann reaction are employed to install the halogen atoms.[7]
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several high-value chemical industries.
-
Pharmaceuticals: This compound is a key building block for synthesizing drug candidates. Its derivatives have been investigated for potential applications as anticancer and antitubercular agents.[8] The ability to selectively modify the molecule at its various functional groups is crucial for structure-activity relationship (SAR) studies in drug discovery.[6]
-
Agrochemicals: It serves as a precursor in the creation of advanced crop protection chemicals, such as herbicides.[8][9] The specific halogen and nitro substitution pattern can impart desired biological activity and selectivity in the final agrochemical products.
-
Material Science: Halogenated aromatic compounds are sometimes used as building blocks for specialized polymers or as additives to enhance properties like thermal stability and flame retardancy.[10]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
This compound presents several hazards that require appropriate control measures.
| Hazard Type | GHS Classification & Statements |
| Acute Toxicity | H302: Harmful if swallowed.[11] H312: Harmful in contact with skin.[11] H332: Harmful if inhaled.[11] |
| Skin Irritation | H315: Causes skin irritation.[11] |
| Eye Irritation | H319: Causes serious eye irritation.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation.[11] |
Recommended Handling and PPE
A systematic approach to exposure control is essential.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[13]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[13]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] Do not let the product enter drains.
Conclusion
This compound is a potent and versatile chemical intermediate whose value lies in its dense and strategically placed functional groups. Its utility in constructing complex molecular architectures makes it an indispensable tool for medicinal chemists and researchers in the agrochemical sector. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, allows for the full exploitation of its synthetic potential, paving the way for the discovery and development of new and innovative chemical entities.
References
-
3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]
-
MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. [Link]
-
Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]
-
The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]
-
Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1526564-53-3 [chemicalbook.com]
- 3. This compound - [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-2-fluoro-5-nitrobenzoic acid, bearing the CAS number 1526564-53-3, is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a nitro group, and a carboxylic acid on a benzene ring—renders it a molecule of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of these functional groups offers a rich platform for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex target molecules.
The presence of both a bromine and a fluorine atom enhances its utility in cross-coupling reactions and allows for fine-tuning of electronic and lipophilic properties in derivative compounds. The nitro group, a strong electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a precursor to an amino group, opening up another avenue for diverse functionalization. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, key reactivity considerations, and potential applications of this multifaceted compound.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 1526564-53-3 | [BLD Pharm, CymitQuimica] |
| Molecular Formula | C₇H₃BrFNO₄ | [CymitQuimica] |
| Molecular Weight | 264.01 g/mol | [CymitQuimica] |
| Appearance | Faint beige powder | [CymitQuimica] |
| Purity | Typically ≥97% | [CymitQuimica] |
| Predicted logP | ~2.5-3.0 | (Calculated) |
| Predicted pKa | ~2.0-2.5 | (Calculated) |
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets due to coupling with each other. Their chemical shifts would be significantly downfield due to the electron-withdrawing effects of the nitro, bromo, fluoro, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the carboxylic acid group will be the most downfield, followed by the carbons attached to the nitro, bromo, and fluoro groups.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹, respectively), and C-Br and C-F stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Proposed Synthesis Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Methodology:
-
Starting Material: 2-Fluoro-5-nitrobenzoic acid. This starting material is commercially available.
-
Electrophilic Aromatic Substitution (Bromination):
-
Rationale: The directing effects of the substituents on the aromatic ring will guide the position of the incoming electrophile (Br⁺). The carboxylic acid and nitro groups are meta-directing and deactivating. The fluorine atom is ortho-, para-directing but also deactivating. The position ortho to the fluorine and meta to both the nitro and carboxylic acid groups (the C3 position) is the most likely site for substitution.
-
Reagents: A common method for bromination of deactivated rings is the use of bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid.
-
Procedure Outline:
-
In a flask equipped with a stirrer and under a fume hood, dissolve 2-fluoro-5-nitrobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, this compound, can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Key Reactions and Derivatizations
The unique arrangement of functional groups in this compound allows for a wide array of subsequent chemical modifications.
Caption: Key reaction pathways for this compound.
-
Reactions at the Carboxylic Acid Group:
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt) and a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building larger molecules.
-
Esterification: Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide after conversion to the carboxylate salt can yield the corresponding esters.
-
-
Reduction of the Nitro Group:
-
The nitro group can be reduced to an aniline derivative (3-bromo-2-fluoro-5-aminobenzoic acid) using various reducing agents such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ gas with a palladium catalyst). This resulting amino group is a versatile handle for further functionalization, including diazotization or acylation.
-
-
Cross-Coupling Reactions at the Bromine Atom:
-
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl compound.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
The aromatic ring is highly electron-deficient due to the presence of the nitro and carboxylic acid groups. This makes it susceptible to nucleophilic aromatic substitution. Both the fluorine and bromine atoms can potentially be displaced by strong nucleophiles (e.g., alkoxides, thiolates, amines), although the fluorine is generally a better leaving group in SNAr reactions. Reaction conditions would determine the selectivity.
-
Potential Applications in Research and Drug Development
Substituted nitrobenzoic acids are important pharmacophores and synthetic intermediates in the pharmaceutical industry. The unique combination of substituents in this compound suggests its utility in several areas:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The functional groups on this molecule provide multiple points for elaboration to target the ATP-binding site of various kinases. The fluorine atom, in particular, can form favorable interactions within protein binding pockets and can be used to modulate metabolic stability.[1]
-
Precursor for Antimicrobial and Anticancer Agents: Halogenated and nitrated aromatic compounds have a long history in the development of antimicrobial and anticancer drugs.[2] The reactivity of this molecule allows for the generation of diverse libraries of compounds for screening against various disease targets.
-
Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a building block for novel herbicides and pesticides. The substituents can influence the biological activity and environmental fate of the final product.[3]
-
Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or other advanced materials to impart specific properties such as thermal stability or altered electronic characteristics.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier. However, based on the known hazards of structurally similar compounds like 3-bromo-5-nitrobenzoic acid, the following precautions are recommended:
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate. While detailed characterization and application studies are not yet prevalent in the public domain, its structure offers immense potential for synthetic chemists. The ability to selectively manipulate the carboxylic acid, nitro, bromo, and fluoro groups provides a powerful toolkit for constructing complex molecules with tailored properties. As the demand for novel pharmaceuticals, agrochemicals, and materials continues to grow, the utility of such strategically designed building blocks will undoubtedly increase, making this compound a valuable asset for innovation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
-
PubChem. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. National Center for Biotechnology Information. [Link]
-
Jadhav, G. et al. Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical and Clinical Research. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Bromo-2-fluoro-5-nitrobenzoic acid, a key building block in modern medicinal chemistry and drug development. The document explores multiple synthetic pathways, delving into the mechanistic underpinnings and critical process parameters for each approach. Detailed experimental protocols, troubleshooting guidance, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis of this important molecule.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group, provides a versatile scaffold for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the preparation of various active pharmaceutical ingredients (APIs), including kinase inhibitors used in targeted cancer therapies. The strategic placement of its functional groups allows for selective chemical modifications, making it an invaluable tool for medicinal chemists in lead optimization and the development of novel therapeutics. This guide aims to provide a detailed exploration of the chemical synthesis of this pivotal molecule.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. A retrosynthetic analysis reveals three primary pathways, each with its own set of advantages and challenges.
Caption: Primary retrosynthetic pathways for this compound.
This guide will focus on two of the most convergent and practical approaches:
-
Route A: Electrophilic Nitration of 3-Bromo-2-fluorobenzoic Acid. This is a direct approach that introduces the nitro group in the final step.
-
Route B: Electrophilic Bromination of 2-Fluoro-5-nitrobenzoic Acid. This pathway installs the bromine atom as the last step on a pre-functionalized nitro-aromatic ring.
-
Route C: Oxidation of a Toluene Precursor. This multi-step approach involves the synthesis of a substituted toluene derivative followed by oxidation to the carboxylic acid.
Route A: Synthesis via Nitration of 3-Bromo-2-fluorobenzoic Acid
This synthetic route is arguably the most straightforward, leveraging the commercially available starting material, 3-Bromo-2-fluorobenzoic acid. The key transformation is the regioselective introduction of a nitro group onto the aromatic ring.
Mechanistic Considerations and Regioselectivity
The nitration of 3-Bromo-2-fluorobenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the three substituents on the benzene ring:
-
Fluorine (-F): An ortho-, para-directing, deactivating group.
-
Bromine (-Br): An ortho-, para-directing, deactivating group.
-
Carboxylic Acid (-COOH): A meta-directing, deactivating group.
The fluorine at position 2 directs incoming electrophiles to positions 3 (blocked), 5 (para), and 1 (ortho, blocked). The bromine at position 3 directs to positions 2 (blocked), 4 (ortho), and 6 (para). The carboxylic acid at position 1 directs to positions 3 (blocked) and 5 (meta). The confluence of these directing effects strongly favors the introduction of the nitro group at the 5-position, which is para to the fluorine and meta to the carboxylic acid. The deactivating nature of all three substituents necessitates the use of strong nitrating conditions.[1]
Caption: Workflow for the nitration of 3-Bromo-2-fluorobenzoic Acid.
Detailed Experimental Protocol
Safety Precaution: The use of concentrated nitric and sulfuric acids is hazardous and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is highly exothermic.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, carefully add 25 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. Slowly, and in a dropwise manner, add 10 mL of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate flask, dissolve 5.0 g of 3-Bromo-2-fluorobenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-water bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-Bromo-2-fluorobenzoic acid. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Bromo-2-fluorobenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 75-85% |
| Appearance | Faint beige powder[2] |
| Molecular Formula | C₇H₃BrFNO₄[2] |
| Molecular Weight | 264.01 g/mol [2] |
Route C: Synthesis via Oxidation of 3-Bromo-2-fluoro-5-nitrotoluene
This alternative route involves the initial synthesis of 3-Bromo-2-fluoro-5-nitrotoluene, followed by its oxidation to the desired carboxylic acid. This pathway can be advantageous if the starting materials for the toluene derivative are more readily available or cost-effective.
Synthesis of 3-Bromo-2-fluoro-5-nitrotoluene
The synthesis of the toluene intermediate can be achieved through a multi-step process, for example, starting from 2-fluoro-5-nitrotoluene and performing an electrophilic bromination. The directing effects of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) will favor bromination at the 3-position (ortho to both). The nitro group is a meta-director.
Oxidation of the Methyl Group
The oxidation of the methyl group of 3-Bromo-2-fluoro-5-nitrotoluene to a carboxylic acid is a key step in this route. Strong oxidizing agents are required for this transformation.[3]
-
Potassium Permanganate (KMnO₄): A common and effective reagent for the oxidation of alkylbenzenes. The reaction is typically carried out in an aqueous solution, often with heating.[4]
-
Chromic Acid (H₂CrO₄): Generated in situ from sodium dichromate and sulfuric acid, this is another powerful oxidizing agent for this purpose.
Caption: Workflow for the oxidation of 3-Bromo-2-fluoro-5-nitrotoluene.
Detailed Experimental Protocol (Oxidation Step)
Safety Precaution: Potassium permanganate and chromic acid are strong oxidizing agents and should be handled with care. Avoid contact with organic materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g of 3-Bromo-2-fluoro-5-nitrotoluene and 100 mL of a 1:1 mixture of pyridine and water.
-
Addition of Oxidant: While stirring, add 10.0 g of potassium permanganate in portions to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it at this temperature for 8-12 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water. Combine the filtrates and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization as described in Route A.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Nitration | Incomplete reaction. | Increase reaction time or slightly elevate the temperature (monitor closely). Ensure efficient mixing.[1] |
| Loss of product during work-up. | Ensure complete precipitation by using a sufficient amount of ice. Wash the product with minimal cold water. | |
| Formation of Impurities | Over-nitration (dinitrated products). | Maintain a low reaction temperature (0-5 °C). Add the nitrating agent slowly.[1] |
| Side reactions. | Use high-purity starting materials. | |
| Incomplete Oxidation | Insufficient oxidizing agent. | Use a larger excess of the oxidizing agent. |
| Insufficient reaction time or temperature. | Increase the reflux time or ensure the reaction is at a vigorous reflux. |
Conclusion
The synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. This guide has detailed two robust synthetic pathways, providing the necessary theoretical background and practical experimental protocols. While the direct nitration of 3-Bromo-2-fluorobenzoic acid is often the more convergent approach, the oxidation of a toluene precursor offers a viable alternative. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. By understanding the principles and procedures outlined herein, researchers can confidently and efficiently produce this valuable chemical intermediate.
References
-
Chemistry LibreTexts. (2024, July 30). 20.6: Preparing Carboxylic Acids. Retrieved from [Link]
-
Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. In Fundamentals of Organic Chemistry. Retrieved from [Link]
Sources
3-Bromo-2-fluoro-5-nitrobenzoic acid molecular structure
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-nitrobenzoic Acid: Molecular Structure, Synthesis, and Applications
Introduction
In the landscape of modern chemical synthesis, this compound (CAS No: 1526564-53-3) has emerged as a pivotal intermediate, particularly within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, characterized by a strategically substituted benzene ring, offers a versatile platform for the construction of complex, high-value molecules. The presence of bromo, fluoro, nitro, and carboxylic acid functionalities imparts a distinct reactivity profile, enabling chemists to forge intricate molecular frameworks. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's structural attributes, synthetic pathways, reactivity, and critical applications as a foundational building block in organic synthesis.
Molecular Structure & Physicochemical Properties
The utility of this compound stems directly from its molecular structure. The benzene ring is substituted with four distinct functional groups, each contributing to the molecule's overall chemical behavior.
-
Carboxylic Acid (-COOH): This acidic group provides a key reaction handle for derivatization, such as esterification or amidation, allowing for the covalent linkage of the benzoic acid scaffold to other molecular fragments.
-
Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the aromatic ring. It increases the acidity of the carboxylic acid and activates the ring toward nucleophilic aromatic substitution reactions.[1][2] Furthermore, the nitro group can be chemically reduced to an amino group (-NH2), a transformation that opens up a vast array of subsequent synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems like benzimidazoles.[3]
-
Halogens (-Br and -F): The bromine and fluorine atoms also act as electron-withdrawing groups. Their presence further modulates the reactivity of the aromatic ring. More importantly, they serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery. The distinct reactivity of bromine versus fluorine can also allow for selective, stepwise functionalization.
The combination of these functional groups makes this compound a highly valuable and versatile building block in synthetic chemistry.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1526564-53-3 | [4][5] |
| Molecular Formula | C₇H₃BrFNO₄ | [4][6] |
| Molecular Weight | 264.01 g/mol | [4][6] |
| Appearance | Faint beige powder | [4] |
| Purity | ≥97% | [4] |
| SMILES | O=C(C1=CC(=O)=CC(F)=C1Br)O | [6] |
Synthesis and Purification
The synthesis of substituted benzoic acids like this compound typically involves a multi-step sequence starting from simpler, commercially available precursors.[7] While the exact proprietary industrial synthesis may vary, a general, logical pathway can be conceptualized based on standard organic chemistry transformations. A plausible route could involve the sequential nitration, bromination, and fluorination of a suitable benzoic acid derivative. For instance, processes often involve electrophilic aromatic substitution to introduce the nitro group, followed by halogenation.[7][8] Introducing the fluorine atom can be more challenging and may involve methods like the Balz-Schiemann reaction, starting from an amino precursor.
High purity of the final compound is critical for its use in pharmaceutical synthesis, where impurities can lead to unwanted side reactions and complications in subsequent steps.[3][9] Therefore, rigorous purification, typically involving recrystallization from appropriate solvents, is a crucial final step in the manufacturing process.
Caption: A conceptual multi-step synthesis for this compound.
Reactivity and Applications in Drug Development
The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for building a diverse range of complex organic molecules.
Key Reactive Sites
The molecule's structure presents multiple sites for chemical modification, making it a powerful tool for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.[9]
Caption: Primary sites of reactivity on the this compound molecule.
Role as a Pharmaceutical Intermediate
Nitrobenzoic acids and their derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals.[10] They are integral to the development of anti-inflammatory drugs, analgesics, antibiotics, and specialized therapeutic agents.[3] Specifically, halogenated nitrobenzoic acids are sought-after precursors in medicinal chemistry.
One prominent application is in the synthesis of substituted benzimidazoles . The benzimidazole core is a privileged scaffold in drug discovery, found in numerous approved drugs with activities including antiulcer, antiviral, and anticancer effects.[11] The synthesis often involves the condensation of a phenylenediamine with a carboxylic acid or its derivative. By starting with this compound, one can first reduce the nitro group to an amine and then utilize this new functionality, along with the existing halogens, to construct complex, highly functionalized benzimidazole-based drug candidates.[12]
Experimental Protocol: Synthesis of a Benzimidazole Precursor
This protocol provides a representative example of how this compound can be used in a synthetic workflow. The first step in many synthetic routes is the reduction of the nitro group.
Objective: To synthesize 5-Amino-3-bromo-2-fluorobenzoic acid via the reduction of this compound.
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) / Water (H₂O) or Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate to neutralize any residual acid and precipitate the product. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 5-Amino-3-bromo-2-fluorobenzoic acid can be further purified by recrystallization if necessary.
This amino-benzoic acid derivative is now a versatile intermediate, ready for subsequent reactions such as condensation with o-phenylenediamines to form benzimidazoles, or other coupling and derivatization reactions.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16][17] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15]
-
Handling: Avoid dust formation and accumulation.[15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering a rich combination of functional groups that can be manipulated with a high degree of chemical precision. Its utility in the construction of complex heterocyclic systems, particularly those of pharmaceutical interest like benzimidazoles, is well-established. For medicinal chemists and process development scientists, a thorough understanding of this intermediate's reactivity, handling, and synthetic potential is crucial for the efficient and innovative development of new therapeutic agents and other high-value chemical products. As research continues to demand increasingly complex and tailored molecules, the importance of versatile and strategically functionalized intermediates like this compound will only continue to grow.
References
- The Crucial Role of 2-Hydroxy-4-nitrobenzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). CymitQuimica.
- NITROBENZOIC ACID. (n.d.). Ataman Kimya.
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- What is p-Nitrobenzoic Acid and its Applications? (n.d.). Guidechem.
- 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - 3-Bromobenzoic acid. (2025, November 6). Sigma-Aldrich.
- MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. (n.d.).
- SAFETY DATA SHEET - 3-Bromo-5-hydroxybenzoic acid. (2024, September 7). Sigma-Aldrich.
- 3-Bromo-5-nitrobenzoic acid. (n.d.). PubChem.
- Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. (n.d.). Der Pharma Chemica.
- 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS NO : 1290117-21-3). (n.d.). Scimplify.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH.
- SAFETY DATA SHEET - 3-Bromo-5-(trifluoromethoxy)benzoic acid. (2024, March 2). Fisher Scientific.
- 2-Bromo-3-fluoro-5-nitrobenzoic acid. (n.d.). ChemScene.
- SYNTHESIS OF NOVEL SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound CAS#: 1526564-53-3. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. (2025, December 26).
- 3-Bromo-5-nitrobenzoic acid CAS#: 6307-83-1. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 1526564-53-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Bromo-5-nitrobenzoic acid CAS#: 6307-83-1 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
3-Bromo-2-fluoro-5-nitrobenzoic acid reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of the chemical reactivity of this compound, a pivotal intermediate in modern synthetic chemistry. As a Senior Application Scientist, my objective is to present not just the reactions, but the underlying chemical principles that govern the molecule's behavior, offering field-proven insights into its application.
Introduction: A Multifunctional Synthetic Scaffold
This compound (CAS No. 1526564-53-3, Molecular Formula: C₇H₃BrFNO₄) is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its utility stems from the unique arrangement of four distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and two different halogens (bromine and fluorine). This specific substitution pattern creates a molecule with a rich and predictable reactivity profile, making it an invaluable intermediate in the development of pharmaceuticals and agrochemicals.[3][4][5]
The strategic placement of electron-withdrawing groups and reactive handles allows for a sequence of selective transformations, enabling chemists to construct elaborate molecular architectures with high precision. This guide will dissect the core reactivity pathways of this molecule, providing both mechanistic understanding and practical, actionable protocols.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its substituents. Each group exerts a distinct electronic influence on the aromatic ring, dictating the sites and types of possible reactions.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group (both through induction and resonance), the nitro group profoundly deactivates the ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions.
-
Fluoro (-F) and Bromo (-Br) Groups: Both halogens are electronegative and withdraw electron density via the inductive effect, deactivating the ring. The fluorine atom, being the most electronegative element, exerts the strongest inductive pull. In the context of SₙAr, fluorine's high electronegativity polarizes the C-F bond, making the attached carbon highly electrophilic and rendering the fluorine an excellent leaving group, a trend that is often counter-intuitive when compared to Sₙ1/Sₙ2 reactions.[6][7]
-
Carboxylic Acid (-COOH): This group is also electron-withdrawing and deactivating. It serves as a handle for esterification, amidation, or reduction.
The collective effect of these groups, particularly the ortho-fluoro and para-bromo relationship to the strongly deactivating nitro group, makes the C2 (bearing the fluorine) and C6 positions the most electron-deficient and thus prime targets for nucleophilic attack.
Caption: Electronic influence of substituents on the core ring.
Core Reactivity Profiles
Nucleophilic Aromatic Substitution (SₙAr)
This is arguably the most significant reaction pathway for this molecule. The electron-deficient nature of the ring, coupled with the presence of excellent leaving groups, facilitates substitution by a wide range of nucleophiles.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The first, rate-determining step is the attack of the nucleophile on the electron-poor carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9] The stability of this complex is enhanced by the electron-withdrawing nitro group. The fluorine at C2 is the most probable site of attack due to the combined activating effects of the ortho-nitro group and its inherent superiority as an SₙAr leaving group compared to bromine.[7][10]
Caption: Workflow for Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: SₙAr with an Amine (e.g., Morpholine)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add a slight excess of the amine nucleophile (e.g., Morpholine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq). The base is crucial to neutralize the H-F formed during the reaction.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water. Acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted product.
Reactions of the Carboxylic Acid Group: Esterification
To prevent unwanted reactivity or modify the molecule's physical properties, the carboxylic acid is often converted to an ester. Fischer esterification is a standard and reliable method.
Causality: The reaction is an acid-catalyzed equilibrium process. A strong acid (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (e.g., methanol or ethanol). Subsequent dehydration yields the ester and water.[11][12] Using excess alcohol shifts the equilibrium towards the product.
Experimental Protocol: Fischer Esterification
-
Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, serving as both reactant and solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride.[13]
-
Reaction: Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).[12][13]
-
Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.[13]
Reduction of the Nitro Group
The transformation of the nitro group to an amine is a powerful synthetic step, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group.[14] This opens up new avenues for electrophilic substitution or further functionalization of the resulting aniline.
Causality: The choice of reducing agent is critical to ensure chemoselectivity.
-
Catalytic Hydrogenation (H₂/Pd/C): Highly efficient but can lead to hydrodebromination (loss of the bromine atom). Using Raney Nickel may offer better selectivity for preserving the C-Br bond.[15]
-
Metal-in-Acid (SnCl₂/HCl or Fe/AcOH): A classic and robust method. Tin(II) chloride is particularly mild and tolerates many functional groups.[14][15][16] The reaction involves a series of single-electron transfers from the metal to the nitro group under acidic conditions.
Experimental Protocol: Nitro Reduction with Tin(II) Chloride
-
Setup: Dissolve this compound (or its ester) (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for several hours, monitoring by TLC.
-
Work-up: Cool the reaction. Quench by carefully adding a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8). This will precipitate tin salts.
-
Purification: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with the reaction solvent. Concentrate the filtrate and purify the resulting amine by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The C-Br bond is an ideal handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a cornerstone of modern synthesis for its reliability and functional group tolerance.[17][18]
Causality: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[19]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center.[20][21]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the methyl ester of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The ester is often used to avoid complications with the free carboxylic acid.
-
Solvent & Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the biaryl product by silica gel chromatography.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][2] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Faint beige powder | [1] |
| Purity | Typically ≥97% | [1] |
Table 2: Representative Reaction Conditions
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| SₙAr | Amine/Alcohol, K₂CO₃ | DMF, DMSO | 80-100 °C | Good to Excellent |
| Esterification | MeOH/EtOH, H₂SO₄ (cat.) | MeOH/EtOH | Reflux | High |
| Nitro Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Good to High |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80-100 °C | Good to High |
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[22]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[23] Avoid formation of dust and aerosols. Keep the container tightly closed and store in a dry, cool place.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity is not a random collection of chemical possibilities but a logical, predictable, and controllable set of transformations governed by fundamental electronic principles. By understanding the distinct roles of the nitro, fluoro, bromo, and carboxylic acid groups, researchers can unlock the full potential of this scaffold. Whether through nucleophilic substitution at the activated C-F bond, cross-coupling at the C-Br bond, reduction of the nitro group, or modification of the carboxylic acid, this molecule provides multiple, orthogonal entry points for the construction of novel and high-value chemical entities.
References
- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Ningbo Inno Pharmchem Co.,Ltd.
- MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. BOC Sciences.
- Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. Ningbo Inno Pharmchem Co.,Ltd.
- SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromo-5-fluorobenzoic acid. Sigma-Aldrich.
- This compound. CymitQuimica.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Ningbo Inno Pharmchem Co.,Ltd.
- Suzuki Coupling. Organic Chemistry Portal.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Nucleophilic Aromatic Substitution. Professor Dave Explains via YouTube.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook.
- This compound (C7H3BrFNO4). PubChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemist's Cookbook via YouTube.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
- Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester. CymitQuimica.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution EXPLAINED! The Organic Chemistry Tutor via YouTube.
- Process for preparing nitro benzoic acid alkyl esters. Google Patents.
- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health (NIH).
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Michael Evans via YouTube.
- Fischer Esterification of 3-nitrobenzoic acid. Truman State University Chemistry Department.
- A kind of preparation method of 3-bromo-2-fluoronitrobenzene. Google Patents.
- organic chemistry reaction #13 - reduction of nitro group to amine. TheChemistryTranslator via YouTube.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. fishersci.com [fishersci.com]
- 23. capotchem.cn [capotchem.cn]
solubility of 3-Bromo-2-fluoro-5-nitrobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-2-fluoro-5-nitrobenzoic Acid in Organic Solvents
Abstract
This compound is a substituted aromatic carboxylic acid with significant potential as a building block in pharmaceutical and agrochemical synthesis. Its utility in these fields is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive public data for this specific molecule, this guide establishes a predictive framework based on first principles of physical organic chemistry and draws upon quantitative data from close structural analogs. Crucially, it provides a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate the critical data needed for process development, purification, and formulation.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[1]. The structure of this compound (C₇H₃BrFNO₄, M.W.: 264.01 g/mol [2]) presents several functional groups, each contributing distinct physicochemical properties that dictate its solubility profile.
-
The Carboxylic Acid Group (-COOH): This is the most influential polar feature. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen)[3][4]. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone)[5][6]. Furthermore, its acidic nature (typical pKa for benzoic acids is ~3-5) means it will react with bases to form a highly polar carboxylate salt, rendering it soluble in aqueous base solutions like 5% sodium hydroxide or sodium bicarbonate.
-
The Aromatic Ring: The benzene core is a large, nonpolar, and hydrophobic component[6]. This feature promotes solubility in solvents with similar aromatic or nonpolar character, such as toluene or benzene, through van der Waals forces. Conversely, it limits solubility in highly polar solvents like water[7].
-
The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its presence increases the overall polarity of the molecule and can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents[8].
-
Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment.
The collective effect is a molecule of mixed polarity. The polar groups (-COOH, -NO₂) suggest solubility in polar organic solvents, while the nonpolar aromatic ring suggests an affinity for less polar environments. The competition between these features results in limited solubility in the extremes of the polarity spectrum (e.g., water or hexane) and preferential solubility in solvents of intermediate to high polarity.
Comparative Solubility Analysis: Insights from a Structural Analog
While specific quantitative data for this compound is not widely published, valuable predictions can be made by examining its structural analog, 3-nitrobenzoic acid. Research on benzoic acid and its nitro-derivatives has shown that solubility in common organic solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water[8][9]. The addition of the lipophilic bromine atom and the small fluorine atom to the 3-nitrobenzoic acid scaffold is expected to slightly decrease solubility in highly polar solvents like methanol and water, and potentially increase it in solvents of intermediate polarity like dichloromethane, but the overall trend should remain similar.
The following table summarizes the experimentally determined mole fraction solubility (x₁) of 3-nitrobenzoic acid in several organic solvents at various temperatures, providing a quantitative baseline for estimating the solubility of this compound[9].
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 283.15 | 0.6400 | 0.4500 | 0.4675 | 0.1688 | 0.0575 | 0.0051 | 0.0004 |
| 293.15 | 1.4812 | 0.9474 | 0.8518 | 0.2548 | 0.0913 | 0.0083 | 0.0006 |
| 303.15 | 3.6060 | 1.3340 | 1.7218 | 0.6881 | 0.1625 | 0.0142 | 0.0009 |
| 313.15 | 8.6760 | 2.9870 | 5.1040 | 1.1910 | 0.2700 | 0.0242 | 0.0013 |
| 323.15 | - | 3.1190 | - | - | 0.4438 | 0.0400 | 0.0018 |
Data extracted from Zhang et al., Journal of Chemical Research (2014)[9]. Note: Original data was in mol/L and has been interpreted in context.
Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility
To obtain definitive, reliable data, the thermodynamic equilibrium solubility must be determined experimentally. The saturation shake-flask method is the universally recognized "gold standard" for this purpose due to its reliability and direct measurement of the compound in equilibrium with its solid phase[10][11].
Principle
An excess of the solid compound is agitated in the solvent of interest for a sufficient duration to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the saturated supernatant is separated from the excess solid and the concentration of the dissolved compound is quantified using a suitable analytical technique. This concentration represents the thermodynamic solubility[12].
Materials & Equipment
-
Analyte: this compound (purity >97%)
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, etc.)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a series of vials (e.g., add ~20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with the solid phase was achieved[8]. b. Add a precise volume of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm)[13]. b. Agitate the samples for a minimum of 24 hours. For some compounds, reaching true equilibrium may take 48-72 hours[14][15]. It is advisable to sample at multiple time points (e.g., 24h, 48h) to ensure the measured concentration has plateaued, confirming equilibrium.
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. To separate the saturated liquid phase from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully aspirate the clear supernatant using a pipette. For added certainty, pass the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results from suspended solids.
-
Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Precisely dilute an aliquot of the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the calibration curve. c. Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV). d. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. e. Calculate the concentration of the diluted sample from the calibration curve and then, accounting for the dilution factor, determine the original concentration in the saturated solution. This value is the equilibrium solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 3-bromobenzoic acid and other halogenated nitrobenzoic acids indicate a consistent hazard profile[16][17][18].
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[17]. Harmful if swallowed or in contact with skin[16].
-
Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[18].
-
Avoid breathing dust. Minimize dust generation during handling[17].
-
Wash hands thoroughly after handling.
-
Always consult the supplier-specific SDS before use and handle in accordance with good laboratory practices.
Conclusion and Practical Implications
Understanding the solubility of this compound is a prerequisite for its effective use in research and development. Based on its molecular structure and comparison with analogs, it is predicted to be most soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, with moderate solubility in less polar solvents like dichloromethane and poor solubility in water.
For drug development professionals and process chemists, experimentally verifying this solubility via the provided shake-flask protocol is a critical step. This data directly informs:
-
Reaction Solvent Selection: Choosing a solvent where reactants are soluble but the product may be less soluble can drive reactions to completion and simplify isolation.
-
Crystallization & Purification: Solubility data as a function of temperature is essential for developing efficient crystallization protocols to achieve high purity and yield[8].
-
Formulation Development: For active pharmaceutical ingredients, solubility in various pharmaceutically acceptable solvents is a key determinant of bioavailability and the feasibility of different dosage forms[13][15].
By combining theoretical prediction with rigorous experimental validation, researchers can confidently harness the synthetic potential of this compound.
References
-
U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Avdeef, A., et al. (2007). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. American Chemical Society. [Link]
-
LibreTexts. (2023). Solubility and Polarity. [Link]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Al-Ghabeish, M., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]
-
Alves, C. P., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]
-
askIITians. (2024). How do hydrogen bonds affect solubility?. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
Abraham Entertainment. (2024). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
-
SaskoER. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
-
California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. [Link]
-
Solubility of Things. (n.d.). Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2023). Chapter 17.2: Factors That Affect Solubility. [Link]
-
Muhammad, S., et al. (2016). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. ResearchGate. [Link]
-
Cheng, Y., et al. (2009). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]
-
Ottosson, N., et al. (2012). Shifted equilibria of organic acids and bases in the aqueous surface region. National Institutes of Health (NIH). [Link]
-
Zhang, X., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. enamine.net [enamine.net]
- 16. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3-Bromo-2-fluoro-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 3-Bromo-2-fluoro-5-nitrobenzoic acid, a key building block in synthetic and medicinal chemistry. We will delve into its synthesis, chemical characteristics, and its emerging role in the development of novel therapeutics, offering a technical resource for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Halogenated Nitroaromatics in Synthesis
This compound (CAS No. 1526564-53-3) is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its strategic placement of bromo, fluoro, and nitro groups on the benzoic acid scaffold provides multiple reaction sites, enabling chemists to construct complex molecular architectures. The presence of these functionalities makes it a valuable precursor for creating diverse compound libraries, particularly in the search for new drug candidates. While the specific historical discovery of this compound is not extensively documented, its utility can be understood in the broader context of the development of halogenated nitroaromatic compounds as foundational elements in medicinal chemistry and materials science.
The unique electronic properties conferred by the electron-withdrawing nitro and halogen groups, combined with the carboxylic acid functionality, make this compound a desirable starting material for a variety of chemical transformations. These reactions can include nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the carboxylic acid group, offering a wide array of synthetic possibilities.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [1][2][3] |
| Molecular Formula | C₇H₃BrFNO₄ | [4] |
| Molecular Weight | 264.01 g/mol | [2][4] |
| Appearance | Faint beige powder | [4] |
| Purity | Typically ≥95-97% | [3][4] |
These properties indicate a stable, solid compound under standard laboratory conditions, suitable for a range of synthetic applications.
Synthesis and Reaction Pathways
While specific, detailed synthetic procedures for this compound are not widely published in academic literature, its structure suggests logical synthetic routes originating from commercially available precursors. A plausible synthetic pathway can be inferred from known organic chemistry transformations and patent literature for related compounds.
A likely precursor is 3-bromo-2-fluoronitrobenzene. The synthesis of this related compound is described in patent literature, involving a multi-step process starting from o-bromoaniline.[5] The final step to achieve the desired benzoic acid would involve the oxidation of a methyl group or another suitable functional group at the 1-position of the benzene ring.
Below is a generalized, logical workflow for the synthesis of this compound, illustrating the key chemical transformations.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthetic Step (Oxidation)
The following is a generalized protocol for the oxidation of a methyl group on a related aromatic ring to a carboxylic acid, a key transformation in the proposed synthesis.
-
Dissolution: Dissolve the methylated precursor (e.g., 1-bromo-2-fluoro-5-nitro-3-methylbenzene) in a suitable solvent mixture, such as pyridine and water.
-
Heating: Heat the solution to reflux (approximately 100-110 °C).
-
Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over several hours to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
Filtration: Filter the mixture to remove the manganese dioxide byproduct.
-
Acidification and Extraction: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules. The presence of multiple reactive sites allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).
Role as a Versatile Intermediate
This compound serves as a crucial building block for more complex molecules. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid provides a handle for amide bond formation, a common linkage in many pharmaceutical compounds.
Potential Therapeutic Areas
While specific drugs derived from this compound are not yet on the market, related halogenated and nitrated benzoic acids have been investigated for a range of therapeutic applications. For example, 3-Bromo-5-nitrobenzoic acid, a structurally similar compound, has been utilized in the synthesis of potential antitubercular and anticancer agents.[6][7] This suggests that derivatives of this compound could also be explored for similar activities.
The following diagram illustrates the potential diversification of this core structure in a drug discovery program.
Caption: Potential synthetic modifications of this compound for drug discovery.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its highly functionalized structure provides a platform for the creation of diverse and complex molecules. While its own history is not deeply chronicled, its utility is evident in the context of modern drug discovery and the ongoing search for novel therapeutic agents. As synthetic methodologies continue to advance, the applications of this and related compounds are poised to expand, making it a key resource for researchers in the pharmaceutical and chemical industries.
References
- Vertex AI Search. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
- BLD Pharm. 1526564-53-3|this compound|BLD Pharm.
- CymitQuimica. This compound | CymitQuimica.
- Google Patents. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
- Sigma-Aldrich. This compound.
- This compound.
Sources
- 1. 1526564-53-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - [sigmaaldrich.com]
- 3. bldpharm.com.tr [bldpharm.com.tr]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
physical and chemical characteristics of 3-Bromo-2-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1526564-53-3), a halogenated and nitrated aromatic carboxylic acid of significant interest in synthetic chemistry. As a functionalized building block, its unique substitution pattern offers versatile reactivity for applications in medicinal chemistry, agrochemicals, and materials science. This document consolidates available physicochemical data, presents a predictive analysis of its spectroscopic profile and chemical reactivity, and provides detailed protocols for its synthesis, analysis, and safe handling. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their R&D programs.
Compound Identification and Physicochemical Profile
This compound is a poly-substituted benzene derivative. The strategic placement of bromo, fluoro, nitro, and carboxylic acid groups on the aromatic ring makes it a valuable intermediate for introducing complex functionality into larger molecules. While extensive experimental data is not broadly published, its core properties can be summarized from supplier technical data sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1526564-53-3 | [1][2] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][3] |
| Molecular Weight | 264.01 g/mol | [1][3] |
| Appearance | Faint beige powder | [1] |
| Purity | Typically ≥97% | [1] |
| Melting Point | Data not readily available. | [2] |
| Boiling Point | Data not readily available. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. (Inferred from similar structures like 3-Bromobenzoic acid[4]). | N/A |
Spectroscopic Profile (Predictive Analysis)
Definitive characterization of this compound relies on a combination of spectroscopic techniques. While published spectra for this specific CAS number are scarce, a robust predictive analysis based on its structure provides a reliable fingerprint for identification.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals will appear as doublets due to coupling with each other across the ring. The electron-withdrawing nature of the nitro, bromo, and fluoro groups will shift these protons downfield.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon (typically δ 160-170 ppm). The carbons directly attached to the electronegative substituents (Br, F, NO₂) will show characteristic chemical shifts and, in the case of the C-F bond, coupling (¹JCF).
-
¹⁹F NMR: The fluorine NMR will present a single resonance, providing a clear and sensitive method for confirming the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrational bands:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
Distinctive asymmetric and symmetric N-O stretches from the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).
-
A C-F stretch (~1000-1300 cm⁻¹).
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) will show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks (M⁺ and M+2⁺) of nearly equal intensity.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its four distinct functional groups, making it a versatile synthetic intermediate. The interplay between these groups dictates the molecule's behavior in various chemical transformations.
Caption: Key reactive sites and associated synthetic transformations for the title compound.
-
Carboxylic Acid Group: This group is the most straightforward site for modification. It readily undergoes esterification with alcohols or amide bond formation with amines using standard coupling agents (e.g., DCC, EDC), providing a gateway to a vast library of derivatives.
-
Nitro Group: The strongly electron-withdrawing nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in drug discovery, as the resulting aniline is a precursor for countless heterocycles and other functionalities.
-
Bromo Group: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position.
-
Aromatic Ring: The ring is highly electron-deficient due to the combined withdrawing effects of the fluoro, nitro, and carboxylic acid groups. This deactivation makes electrophilic aromatic substitution difficult but activates the ring for Nucleophilic Aromatic Substitution (NAS), particularly at positions ortho and para to the nitro group.
This multi-faceted reactivity makes the compound a valuable building block for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7]
Methodologies and Protocols
Adherence to validated protocols is critical for ensuring experimental reproducibility and safety. The following sections outline a general workflow and specific methodologies for working with this compound.
Caption: General experimental workflow from synthesis to final analytical verification.
Protocol 4.1: Representative Synthetic Approach
A plausible synthesis can be adapted from methods used for similar structures, such as the diazotization and decomposition of an aniline precursor.[8][9] This protocol is a representative example and requires optimization.
-
Starting Material: 3-Amino-2-fluoro-5-nitrobenzoic acid.
-
Diazotization:
-
Dissolve the starting amine in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas evolution) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
-
Workup and Purification:
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Protocol 4.2: Analytical Characterization (HPLC)
To verify the purity of the synthesized product:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. The purity can be determined by integrating the peak area of the main product relative to the total peak area.
Protocol 4.3: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11][13] Avoid contact with skin, eyes, and clothing.[13] Take measures to prevent dust formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Hazard and Safety Assessment
Based on the GHS classifications of structurally similar compounds, this compound should be handled as a hazardous substance.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[14][15][16] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[11][14][15][16] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[11][14][15][16] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[11][13]
-
Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[11][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11][13]
Conclusion
This compound is a highly functionalized arene with significant potential as a building block in modern synthetic chemistry. Its combination of a reactive carboxylic acid, a reducible nitro group, and a bromine atom suitable for cross-coupling reactions provides chemists with multiple avenues for molecular elaboration. While comprehensive published data on its physical properties is limited, its chemical behavior can be confidently predicted based on fundamental organic principles. The protocols and safety information provided in this guide serve as a foundation for researchers to handle, characterize, and utilize this versatile compound effectively and safely in their pursuit of novel chemical entities.
References
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (URL: [Link])
-
3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. (URL: [Link])
-
3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem. (URL: [Link])
-
Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (URL: [Link])
-
The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. (URL: [Link])
-
3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem. (URL: [Link])
-
MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. (URL: [Link])
- CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google P
- CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google P
-
Benzoic acid, 3-bromo- - NIST WebBook. (URL: [Link])
- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P
- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
-
Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. (URL: [Link])
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1526564-53-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Core Dossier: Safe and Effective Handling of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Strategic Importance
3-Bromo-2-fluoro-5-nitrobenzoic acid (CAS No. 1526564-53-3) is a highly functionalized aromatic carboxylic acid.[1][2] Its strategic importance in modern drug discovery and agrochemical synthesis stems from the unique reactivity conferred by its substituents: a bromine atom, a fluorine atom, and a nitro group. This trifecta of functional groups allows for a diverse range of synthetic transformations, making it a valuable intermediate for constructing complex molecular architectures.[3][4][5] However, the very features that make it synthetically useful also necessitate a rigorous and well-understood safety protocol. This guide provides a comprehensive framework for its safe handling, grounded in established chemical safety principles.
Physicochemical Data Summary
A clear understanding of a compound's physical properties is the foundation of safe laboratory practice. The data below has been consolidated from supplier technical specifications.
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][6] |
| Molecular Weight | 264.01 g/mol | [1][6] |
| Appearance | Faint beige to light yellow crystalline powder | [1][3] |
| Purity | Typically ≥97% - ≥98% | [1][6] |
| Incompatible Materials | Strong oxidizing agents | [7][8] |
Section 2: Comprehensive Hazard Analysis
While extensive toxicological data for this compound has not been thoroughly investigated, the known hazards of structurally similar compounds and the GHS classifications provide a clear directive for cautious handling.[7][9] The primary hazards are associated with its irritant properties.
-
H315: Causes skin irritation. The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the halogen and nitro substituents, can lead to irritation upon dermal contact.
-
H319: Causes serious eye irritation. Direct contact of the powder with the eyes can cause significant irritation and potential damage.[7]
-
H335: May cause respiratory irritation. Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.[7][10]
It is crucial to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[7][11]
Logical Framework for Hazard Mitigation
The workflow for handling this compound should be predicated on a multi-layered defense strategy: eliminating exposure at the source (engineering controls), using a physical barrier (PPE), and being prepared for emergencies.
Caption: Workflow for the safe handling of this compound.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following controls are mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[12][13] This is the primary method to prevent inhalation of the powder.[14]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[15][16]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[13][16][17]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.[13]
-
Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[8][16] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]
-
Hand Protection: Double-gloving is mandatory.[12] An inner nitrile glove provides a primary barrier, while a second, chemical-resistant outer glove offers additional protection. Gloves must be inspected before use and disposed of immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.[12] Full-length pants and closed-toe shoes are required at all times.
-
Respiratory Protection: Under normal conditions of use within a functioning fume hood, a respirator is not typically required.[12][16] However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with P95 or P100 particulate filters should be used.[9]
Section 4: Standard Operating Protocol (SOP) for Safe Handling
This step-by-step protocol is designed to be a self-validating system, minimizing risk at each stage.
4.1 Preparation
-
Verification: Confirm that the eyewash station and safety shower have been tested within the last month. Verify the fume hood has a current certification sticker.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh paper (anti-static preferred), and sealable containers within the fume hood before retrieving the chemical.
-
Don PPE: Put on all required PPE as specified in Section 3.2.
4.2 Weighing and Transfer
-
Minimize Dust: Carefully open the container inside the fume hood. Avoid creating dust clouds.[8][10]
-
Transfer: Use a clean spatula to transfer the desired amount of the solid onto weigh paper or into a tared container.
-
Seal Promptly: Immediately and securely close the main stock container. Keep all containers tightly closed when not in use.[10][15]
4.3 Post-Handling and Decontamination
-
Work Area Cleanup: After completing the transfer, decontaminate the spatula and the work surface inside the fume hood with an appropriate solvent and wipe clean.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, lab coat, inner gloves, goggles).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[10][18] Do not eat, drink, or smoke in the laboratory.[15]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a swift and correct response is critical.
5.1 First-Aid Measures
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like dizziness or irritation persist, seek immediate medical attention.[10][19][20]
-
In Case of Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][19][20] If skin irritation occurs or persists, get medical advice.[7][10]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[19][20] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[7][11]
-
If Swallowed: Do NOT induce vomiting.[21] Rinse the mouth with water and drink two glasses of water if the person is conscious.[7][9] Seek immediate medical attention.
-
General Advice: In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[7][9]
5.2 Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the spill is contained within a well-ventilated area, preferably a fume hood.
-
Containment: Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[10][19] Avoid generating dust during this process.[10][16]
-
Cleanup: Clean the affected area thoroughly to remove any remaining residue. Do not let the product enter drains.[7][9]
Section 6: Storage and Disposal
6.1 Storage Conditions
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[10][15][22]
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents.[8]
6.2 Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[9] All disposals must adhere to local, state, and federal regulations.
References
-
MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. Capot Chemical Co., Ltd. [Link]
-
Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
-
3-Bromo-5-nitrobenzoic acid | C7H4BrNO4. PubChem, National Center for Biotechnology Information. [Link]
-
3-Fluoro-5-nitrobenzoic acid | C7H4FNO4. PubChem, National Center for Biotechnology Information. [Link]
-
The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5. PubChem, National Center for Biotechnology Information. [Link]
-
Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acid, and why? Quora. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fishersci.com [fishersci.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Utility of 3-Bromo-2-fluoro-5-nitrobenzoic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic deployment of highly functionalized building blocks is paramount. Among these, 3-Bromo-2-fluoro-5-nitrobenzoic acid (CAS No. 1526564-53-3) has emerged as a versatile and powerful scaffold. Its unique substitution pattern—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group on a benzene ring—offers a rich tapestry of reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable chemical entity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application. The pertinent data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Faint beige powder | [1] |
| Purity | ≥97% | [1] |
While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific compound are not readily found in aggregated databases, supplier-provided data sheets typically accompany purchases and should be consulted for detailed characterization.[2]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is dictated by the interplay of its four distinct functional groups. The reactivity of each group can be selectively addressed, providing a platform for sequential and diverse chemical transformations.
The carboxylic acid group serves as a classical handle for amide bond formation and esterification, allowing for the introduction of a wide array of substituents. The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). Finally, the nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, sulfonylation, or diazotization.
Application in the Synthesis of Bioactive Molecules
While specific, detailed examples of the use of this compound in the synthesis of named bioactive molecules are not extensively documented in publicly accessible literature, its structural motifs are highly relevant to contemporary drug discovery. For instance, substituted benzamides are a common feature in a variety of therapeutic agents, including inhibitors of poly(ADP-ribose) polymerase (PARP).[3][4]
The general synthetic strategies outlined below are based on the known reactivity of similarly substituted aromatic compounds and represent high-potential applications for this building block.
Protocol 1: Synthesis of Substituted Benzamides via Amide Coupling
This protocol describes a general procedure for the synthesis of a diverse library of benzamides, which are precursors to a wide range of biologically active compounds.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired benzamide.
Causality Behind Experimental Choices:
-
The use of a coupling agent like HATU or EDC/HOBt is crucial for the efficient formation of the amide bond by converting the carboxylic acid into a more reactive acylating species.
-
The non-nucleophilic base is necessary to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
An inert atmosphere is recommended to prevent side reactions with atmospheric moisture, especially with moisture-sensitive reagents.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the formation of a carbon-carbon bond at the bromine position, a key transformation for elaborating the molecular scaffold.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the this compound derivative (e.g., the corresponding methyl ester to avoid complications with the free acid; 1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Causality Behind Experimental Choices:
-
Palladium catalysts are essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that underlies the Suzuki-Miyaura reaction.
-
The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
-
Degassed solvents are used to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Protocol 3: Reduction of the Nitro Group
The conversion of the nitro group to an amine opens up a new avenue for functionalization.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro-containing substrate (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Reduction: Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator).
-
Chemical Reduction: Add a metal reductant such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in aqueous ethanol), or tin(II) chloride in a polar solvent.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst. For chemical reduction, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product as necessary, often by crystallization or column chromatography.
Logical Workflow for Multi-Step Synthesis
The strategic combination of these reactions allows for the construction of complex molecules. A logical workflow is presented below.
Conclusion
This compound is a highly versatile building block with significant potential in organic synthesis. Its multiple, orthogonally reactive functional groups provide chemists with a powerful tool for the construction of complex and potentially bioactive molecules. While detailed synthetic applications of this specific compound are emerging, the protocols and strategies outlined in this guide, based on established chemical principles, provide a solid foundation for its utilization in research and development.
References
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Bromo-2-fluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel, high-value molecular entities. 3-Bromo-2-fluoro-5-nitrobenzoic acid emerges as a uniquely versatile scaffold, offering a trifecta of orthogonally reactive functional groups. Its densely functionalized aromatic core—featuring a carboxylic acid, a bromine atom, and an activated fluorine atom—presents medicinal chemists with multiple, distinct avenues for molecular elaboration. This guide provides an in-depth exploration of the strategic applications and detailed synthetic protocols for this powerful intermediate, demonstrating its utility in constructing complex molecular architectures, with a particular focus on the synthesis of targeted therapies like PARP inhibitors. The strategic incorporation of fluorine and a nitro-bromo aromatic system can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting properties such as metabolic stability, lipophilicity, and target binding affinity[1].
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Compound Properties
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [2][3] |
| Molecular Formula | C₇H₃BrFNO₄ | [2] |
| Molecular Weight | 264.01 g/mol | [2][3] |
| Appearance | Faint beige powder | [2] |
| Purity | Typically ≥97% | [2] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally analogous compounds (halogenated nitrobenzoic acids) dictate a cautious approach.[4][5][6]
-
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
The Strategic Value in Medicinal Chemistry
The utility of this compound lies in its three distinct points of chemical reactivity, which can be addressed selectively to build molecular complexity in a controlled manner.
A Trifecta of Reactive Handles
-
Carboxylic Acid: Serves as a classical handle for amide bond formation, esterification, or reduction, enabling linkage to a vast array of amine- or alcohol-containing fragments.
-
Bromine Atom: An ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, alkynyl, or amino substituents.
-
Fluorine Atom: The fluorine at the 2-position is activated by the strongly electron-withdrawing nitro group at the 5-position (para-relationship to the point of nucleophilic attack), making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.
Orthogonal reactivity of the scaffold.
Application in Target-Oriented Synthesis: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically significant class of anticancer agents, particularly for cancers with BRCA1/2 mutations.[7][8] The synthesis of the PARP inhibitor Rucaparib, for instance, utilizes a related starting material, 4-chloro-3-fluoro-5-nitrobenzoic acid, highlighting the value of this substitution pattern in constructing the final drug scaffold.[9] this compound serves as an advanced building block for synthesizing novel Rucaparib analogs or entirely new PARP inhibitors. The bromine atom can be replaced via Suzuki coupling to install the requisite bicyclic indole core, while the other positions offer sites for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[10]
Key Synthetic Protocols and Methodologies
The following protocols are provided as robust starting points for the synthetic manipulation of this compound. Researchers should perform their own optimization based on the specific substrates employed.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This method is a reliable and widely used procedure for forming amide bonds from carboxylic acids and amines. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like hydroxybenzotriazole (HOBt) minimizes side reactions and preserves stereochemical integrity if applicable.[11]
Rationale: This coupling method is chosen for its operational simplicity, broad substrate scope, and the water-soluble nature of the urea byproduct derived from EDC, which simplifies purification.
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (to approx. 0.1 M).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for EDC/HOBt mediated amide synthesis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C(sp²)-C(sp²) bonds.[12][13][14] It couples the aryl bromide with an organoboron species.
Rationale: This reaction is chosen for its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions. The mechanism proceeds via a well-established catalytic cycle.[12][15]
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask or microwave vial, add the 3-bromo-2-fluoro-5-nitrobenzamide derivative (from Protocol 1) (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% with a ligand like SPhos, 5 mol%).
-
Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.
The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This reaction leverages the activated 2-fluoro substituent for displacement by a suitable nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by the electron-withdrawing nitro group.[16]
Rationale: Fluorine is an excellent leaving group in activated aromatic systems because the rate-determining step is the initial nucleophilic attack.[17] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. The nitro group at the para position is crucial for stabilizing the resulting negatively charged intermediate (Meisenheimer complex) through resonance.[18]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve this compound or its derivative (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or THF.
-
Nucleophile Addition: Add the nucleophile (e.g., a phenol, aniline, or thiol) (1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) to deprotonate the nucleophile.
-
Reaction: Heat the reaction mixture, typically between 60 °C and 120 °C, depending on the nucleophile's reactivity.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature and pour it into cold water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
The SNAr addition-elimination mechanism.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the rapid and efficient generation of molecular diversity. Its well-defined and orthogonal reactive sites empower medicinal chemists to systematically explore chemical space, conduct detailed structure-activity relationship (SAR) studies, and construct complex drug candidates. The protocols detailed herein provide a validated foundation for unlocking the full synthetic potential of this valuable building block, accelerating the path toward the discovery of new therapeutic agents.
References
- Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - 3-Bromo-5-nitrobenzoic acid. Sigma-Aldrich.
- MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. ChemBlink.
- 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. PubChem.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
- SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Thermo Fisher Scientific.
- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-5-fluorobenzoic acid. Chem-Impex.
- Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applic
- SAFETY DATA SHEET - 3-Amino-5-bromobenzoic acid. Sigma-Aldrich.
- Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple neg
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC, NIH.
- Suzuki reaction. Wikipedia.
- Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- This compound. CymitQuimica.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Myers Group, Harvard University.
- Significance of Fluorine in Medicinal Chemistry: A Review.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution EXPLAINED! The Organic Chemistry Tutor, YouTube.
- This compound. Sigma-Aldrich.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-fluoro-5-nitrobenzoic acid
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
3-Bromo-2-fluoro-5-nitrobenzoic acid is a trifunctionalized aromatic compound that serves as a highly versatile starting material in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique chemical architecture, featuring three distinct and reactive functional groups—a carboxylic acid, a nitro group, and halogen atoms (bromine and fluorine) at specific positions—offers a rich platform for molecular elaboration.[1] The strategic arrangement of these groups allows for a programmed, regioselective approach to synthesis, enabling chemists to build molecular diversity and access novel chemical matter.
The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, while the carboxylic acid and bromine atom provide orthogonal handles for a variety of transformations. This guide provides an in-depth exploration of the core synthetic pathways originating from this key building block, focusing on the generation of valuable intermediates for drug discovery and development programs, particularly in oncology and infectious diseases.[3][4] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this powerful scaffold.
Core Synthetic Pathways: From Starting Material to Key Intermediates
The synthetic utility of this compound is primarily centered on three key transformations: reduction of the nitro group, derivatization of the carboxylic acid, and cross-coupling reactions at the bromine position. These reactions can be performed in various sequences to achieve the desired target molecule.
Caption: Primary transformations of this compound.
Protocol 1: Selective Reduction of the Nitro Group
The conversion of the aromatic nitro group to an aniline is arguably the most critical transformation, as substituted anilines are foundational intermediates in a vast number of active pharmaceutical ingredients (APIs).[5] The choice of reducing agent is paramount to ensure high yield and chemoselectivity, preserving the bromine and fluorine substituents which are susceptible to reduction under harsh conditions.[6]
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction, often proceeding with high selectivity and generating only water as a byproduct.[6][7] Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[8]
Rationale: This method is preferred for its clean reaction profile and high efficiency. The catalyst, Pd/C, is readily available and can be filtered off after the reaction, simplifying purification.[8] The use of a solvent like methanol or ethanol is standard, and the reaction typically proceeds smoothly at room temperature under a positive pressure of hydrogen gas.
Detailed Protocol:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this can be varied) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Hydrogen uptake will also cease.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: The filtrate, containing the desired 3-bromo-2-fluoro-5-aminobenzoic acid, can be concentrated under reduced pressure. The product can often be used directly in the next step or purified further by recrystallization if necessary.
Method B: Chemical Reduction with Tin(II) Chloride
Chemical reduction using metals in acidic media is a classic and robust alternative to catalytic hydrogenation.[6] Tin(II) chloride (SnCl₂) in hydrochloric acid is a reliable system for this purpose.
Rationale: This method is advantageous when hydrogenation equipment is unavailable or when the substrate is suspected of being sensitive to catalytic conditions (e.g., containing other reducible functional groups that are stable to SnCl₂). The reaction is typically stoichiometric and proceeds at elevated temperatures.
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) in concentrated hydrochloric acid.[6]
-
Reaction: Add the SnCl₂/HCl solution to the solution of the nitrobenzoic acid and heat the mixture to reflux (typically 60-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction & Isolation: Extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the aniline product.
| Method | Reagents | Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 50 psi | >95% | Clean, high yield, easy work-up | Requires specialized hydrogenation equipment |
| Chemical Reduction | SnCl₂·2H₂O, HCl | Reflux | 80-90% | No special equipment needed, robust | Stoichiometric metal waste, acidic conditions |
Protocol 2: Amide Bond Formation
The carboxylic acid functionality is a versatile handle for constructing amide bonds, a linkage present in a vast number of pharmaceutical agents.[9] The aniline intermediate generated in Protocol 1 can be coupled with various carboxylic acids, or the starting nitrobenzoic acid itself can be coupled with amines prior to reduction.
Method: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is one of the most common and reliable methods for amide bond formation in medicinal chemistry.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and improve efficiency.[10]
Rationale: The EDC/HOBt system is mild, highly efficient, and compatible with a wide range of functional groups, making it a workhorse in drug development.[10] The byproducts are water-soluble, which generally simplifies purification.
Detailed Protocol:
-
Initial Setup: Dissolve the carboxylic acid (e.g., 3-bromo-2-fluoro-5-aminobenzoic acid) (1.0 eq), the desired amine (1.1-1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Applications in Drug Discovery
The functionalized aniline and amide intermediates derived from this compound are crucial building blocks for targeted therapies. The presence of fluorine is known to enhance metabolic stability and binding affinity in many drug candidates.[11] For instance, substituted anilines are core components of many kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern offered by this starting material provides a scaffold to explore structure-activity relationships (SAR) in the development of these targeted agents.
References
- Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Benchchem.
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Google Patents. CN104045574A.
-
Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. Available at:
- Reduction of nitrobenzoic acid. Google Patents. JPS5726652A.
- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC - PubMed Central.
- Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1. Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
- Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.
- This compound. CymitQuimica.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrconline.org [ajrconline.org]
The Strategic Role of Substituted Benzoic Acids in Modern Herbicide Synthesis: A Guide Featuring 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Introduction: The Architectural Importance of Halogenated Nitrobenzoic Acids in Agrochemicals
In the intricate world of agrochemical synthesis, the starting materials are not mere reactants; they are the foundational blueprints that dictate the efficacy, selectivity, and environmental profile of the final active ingredient. Among the vast arsenal of chemical building blocks, halogenated and nitrated aromatic compounds hold a place of prominence. 3-Bromo-2-fluoro-5-nitrobenzoic acid is a prime exemplar of this class of molecules. Its unique arrangement of a carboxylic acid, a nitro group, and two different halogen atoms on a benzene ring provides a versatile scaffold for the construction of complex herbicides.
The presence of bromine and fluorine atoms can significantly enhance the biological activity of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to target enzymes. The nitro group, a strong electron-withdrawing group, can be a crucial element for biological activity or serve as a synthetic handle for further chemical transformations, such as reduction to an amine. The carboxylic acid function provides a convenient point for derivatization, allowing for the formation of esters, amides, or other functional groups to fine-tune the herbicide's properties.
While this compound may not be a direct precursor to currently widespread commercial herbicides, its structural motifs are representative of the types of chemical architecture that are highly sought after in the development of new crop protection agents. This guide will explore the potential applications of this and structurally related benzoic acids in herbicide synthesis, providing both established protocols for related compounds and a forward-looking perspective on how molecules like this compound can contribute to the next generation of weed management solutions. We will delve into the synthesis of prominent herbicides to illustrate the chemical principles and then present a detailed, albeit representative, protocol for the functionalization of our title compound.
The Chemical Versatility of this compound: A Synthetic Chemist's Perspective
The reactivity of this compound is governed by the interplay of its substituents. The carboxylic acid can be readily converted to an acid chloride, ester, or amide. The nitro group can be reduced to an amine, which then opens up a plethora of synthetic possibilities, including diazotization and subsequent displacement reactions or the formation of sulfonamides. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The fluorine atom, being the most electronegative element, generally has lower reactivity in nucleophilic aromatic substitution compared to other halogens on the same ring but significantly influences the electronic properties of the molecule.
This multi-functional nature makes this compound a valuable, albeit potentially underutilized, starting material for generating diverse chemical libraries in the quest for new herbicidal compounds.
Case Study: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
To understand the context in which substituted aromatic compounds are used, we will examine the synthesis of the triazolopyrimidine sulfonamide class of herbicides. These herbicides, which include florasulam and penoxsulam, are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids.[1]
Synthesis of Florasulam: A Representative Workflow
Florasulam is a selective post-emergence herbicide used to control broadleaf weeds in cereal crops.[2] Its synthesis involves the coupling of a substituted triazolopyrimidine sulfonyl chloride with a substituted aniline.[1][3] While not starting from this compound, this synthesis showcases the importance of halogenated aromatic amines.
Experimental Protocol: Synthesis of Florasulam
Objective: To synthesize Florasulam by coupling 8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride with 2,6-difluoroaniline.
Materials:
-
8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
2,6-difluoroaniline
-
Pyridine
-
Acetonitrile
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluoroaniline (1.1 equivalents) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve 8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 equivalent) in acetonitrile.
-
Slowly add the sulfonyl chloride solution to the aniline solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Add pyridine (1.2 equivalents) to the reaction mixture and allow it to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure florasulam.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | 266.63 | 1.0 | As calculated |
| 2,6-difluoroaniline | 129.11 | 1.1 | As calculated |
| Pyridine | 79.10 | 1.2 | As calculated |
Workflow Diagram: Synthesis of Florasulam
Caption: A schematic workflow for the synthesis of the herbicide Florasulam.
Hypothetical Application Protocol: Synthesis of a Novel Herbicide Precursor from this compound
The following protocol is a representative, hypothetical example of how this compound could be utilized to synthesize a novel chemical intermediate for herbicide discovery. This protocol demonstrates the conversion of the carboxylic acid to an amide, a common structural motif in many bioactive molecules.
Objective: To synthesize N-(2,6-difluorophenyl)-3-bromo-2-fluoro-5-nitrobenzamide, a potential precursor for novel herbicides.
Rationale: The resulting benzamide combines the structural features of our starting material with the 2,6-difluoroaniline moiety present in herbicides like florasulam. This creates a novel scaffold for further chemical exploration. The amide bond provides conformational rigidity, which can be beneficial for binding to target enzymes.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
2,6-difluoroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete (as indicated by the cessation of gas evolution and a clear solution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-2-fluoro-5-nitrobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in dry dichloromethane.
-
In a separate flask, dissolve 2,6-difluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in dry dichloromethane.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude product, N-(2,6-difluorophenyl)-3-bromo-2-fluoro-5-nitrobenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 264.01 | 1.0 | As calculated |
| Thionyl chloride | 118.97 | Excess | As needed |
| 2,6-difluoroaniline | 129.11 | 1.1 | As calculated |
| Triethylamine | 101.19 | 1.5 | As calculated |
Workflow Diagram: Synthesis of a Novel Benzamide Precursor
Caption: A hypothetical workflow for the synthesis of a novel herbicide precursor.
Conclusion and Future Outlook
The synthesis of novel herbicides is a continuous endeavor driven by the need for more effective, selective, and environmentally benign weed control agents. While established herbicides have well-defined synthetic routes, the exploration of new chemical space is paramount for future innovation. Substituted benzoic acids, such as this compound, represent a rich source of chemical diversity for this purpose.
The protocols and workflows detailed in this guide, both for an established herbicide and a hypothetical precursor, are intended to provide researchers and drug development professionals with a practical understanding of the synthetic strategies employed in this field. The true value of a building block like this compound lies in its potential to be elaborated into a multitude of derivatives, each with the possibility of exhibiting unique biological activity. As our understanding of plant biochemistry and molecular biology deepens, the rational design of herbicides from such versatile starting materials will undoubtedly play a crucial role in ensuring global food security.
References
- Vertex AI Search. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Accessed January 18, 2026.
- Vertex AI Search. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Accessed January 18, 2026.
- Chem-Impex. 3-Bromo-5-fluorobenzoic acid. Accessed January 18, 2026.
- Google Patents. CN103724353A - Improved synthesis method of penoxsulam. Accessed January 18, 2026.
- PubChem. This compound (C7H3BrFNO4). Accessed January 18, 2026.
- Google Patents. CN104402890A - Preparation method of penoxsulam. Accessed January 18, 2026.
- Google Patents.
- PubChem. Florasulam | C12H8F3N5O3S | CID 11700495. Accessed January 18, 2026.
- Google Patents. WO2019074995A1 - Method of preparation of florasulam. Accessed January 18, 2026.
- Google Patents.
- University of Hertfordshire. Florasulam (Ref: DE 570) - AERU. Accessed January 18, 2026.
- Google Patents. WO2018082456A1 - A novel form of penoxsulam, a process for its preparation and use of the same. Accessed January 18, 2026.
- CymitQuimica. This compound. Accessed January 18, 2026.
- Sci-Hub.
- PubChem. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. Accessed January 18, 2026.
Sources
- 1. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 3. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Bromo-2-fluoro-5-nitrobenzoic acid: A Guide for Synthetic Chemists
Introduction
3-Bromo-2-fluoro-5-nitrobenzoic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction handles for diverse chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the steric hindrance around the carboxylic acid and the bromine atom, presents both opportunities and challenges in synthetic design. This guide provides detailed, field-proven protocols and in-depth scientific rationale for key reactions involving this compound, empowering researchers to effectively utilize this valuable building block.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [CymitQuimica][1] |
| Molecular Formula | C₇H₃BrFNO₄ | [CymitQuimica][1] |
| Molecular Weight | 264.01 g/mol | [CymitQuimica][1] |
| Appearance | Faint beige powder | [CymitQuimica][1] |
| Purity | Typically ≥97% | [CymitQuimica][1] |
Note: Solubility testing in common organic solvents is recommended prior to use.
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water.
Reaction Protocols
This section details robust protocols for the chemical modification of this compound at its key functional groups.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for modification, enabling the formation of esters and amides, which are pivotal in drug discovery.
Conventional Fischer esterification of sterically hindered benzoic acids can be sluggish. Microwave irradiation offers a significant advantage by accelerating the reaction rate, often leading to higher yields in shorter reaction times.[3][4]
Causality of Experimental Choices:
-
Microwave Heating: Provides rapid and uniform heating, overcoming the kinetic barrier for esterification of the sterically encumbered and electronically deactivated carboxylic acid.[4]
-
Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl oxygen, increasing its electrophilicity for attack by the alcohol.
-
Sealed Vessel: Allows the reaction to be performed above the boiling point of the alcohol, further accelerating the reaction rate.[3]
Experimental Protocol: Synthesis of Methyl 3-Bromo-2-fluoro-5-nitrobenzoate
Caption: Workflow for microwave-assisted esterification.
-
Materials:
-
This compound (1.0 equiv)
-
Methanol (used as solvent, excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 drops)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a microwave reaction vessel, add this compound and methanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-150°C) for 15-30 minutes.[3] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Carbodiimide-mediated couplings are a mainstay for amide bond formation. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a reliable method, particularly for challenging substrates like electron-deficient anilines.[5][6][7]
Causality of Experimental Choices:
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[5]
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous Conditions: Water can hydrolyze the active intermediate, reducing the yield of the desired amide.
Experimental Protocol: Synthesis of N-Aryl-3-bromo-2-fluoro-5-nitrobenzamide
Caption: Workflow for EDC/HOBt mediated amide coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., a primary or secondary aniline, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add DIPEA to the mixture.
-
Slowly add solid EDC·HCl in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Palladium-Catalyzed Cross-Coupling Reactions of the Bromine Atom
The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.[8][9][10][11][12][13][14][15]
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient and sterically hindered aryl bromide.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): A Pd(0) source is required to initiate the catalytic cycle. Pd(II) precursors are often used and are reduced in situ.
-
Ligand (e.g., PPh₃ or dppf): The ligand stabilizes the palladium center and influences the rate of oxidative addition and reductive elimination. For challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.
-
Base (e.g., K₂CO₃ or Cs₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.[16][17][18][19]
-
Solvent System (e.g., Dioxane/Water or Toluene/Water): A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitro-3-(aryl)benzoic acid
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
The Sonogashira coupling enables the synthesis of aryl alkynes. A copper(I) co-catalyst is often employed, although copper-free conditions can be advantageous to prevent alkyne homocoupling.[11][14][20]
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): Facilitates the oxidative addition to the aryl bromide.
-
Copper(I) Iodide (CuI): Acts as a co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Amine Base (e.g., Triethylamine or Diisopropylamine): Serves as both the base and often as the solvent. It deprotonates the terminal alkyne.
Experimental Protocol: Synthesis of 3-(Alkynyl)-2-fluoro-5-nitrobenzoic acid
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (solvent and base)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) until completion.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and water.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
This reaction is a powerful tool for forming C-N bonds. The choice of ligand and base is critical for success, particularly with an electron-deficient aryl bromide.[8][9][12][13]
Causality of Experimental Choices:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex): Provides the active Pd(0) species.
-
Bulky, Electron-Rich Ligand (e.g., Xantphos, SPhos): These ligands promote the reductive elimination step, which is often rate-limiting, and can improve reaction rates and yields for challenging substrates.
-
Strong, Non-nucleophilic Base (e.g., NaOtBu or K₃PO₄): Essential for deprotonating the amine to form the active nucleophile.
Experimental Protocol: Synthesis of 3-(Amino)-2-fluoro-5-nitrobenzoic acid
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the solvent, this compound, and the amine.
-
Seal the tube and heat the mixture (e.g., 80-110°C) with stirring.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product, typically by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the ortho-bromo and para-nitro electron-withdrawing groups. This allows for the displacement of fluoride by various nucleophiles.[21][22][23][24]
Causality of Experimental Choices:
-
Activating Groups: The nitro group para to the fluorine atom strongly activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
-
Leaving Group: Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic for the initial nucleophilic attack, which is often the rate-determining step.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the nucleophilic salt and increase the reactivity of the nucleophile.
Experimental Protocol: Synthesis of 3-Bromo-2-(substituted)-5-nitrobenzoic acid
Caption: General workflow for a nucleophilic aromatic substitution reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., morpholine, sodium methoxide, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, if the nucleophile is an amine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (and base, if required).
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction and pour it into ice-water to precipitate the product.
-
Alternatively, dilute with water and extract with an organic solvent.
-
Collect the solid by filtration or work up the organic extracts.
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. The protocols outlined in this guide provide a robust starting point for its derivatization. Successful application of these methods requires careful consideration of the substrate's electronic and steric properties, as well as meticulous attention to reaction setup and purification. By understanding the underlying principles of each transformation, researchers can effectively harness the synthetic utility of this versatile compound.
References
- BenchChem. (2025). Workup procedure for palladium-catalyzed reactions involving aryl halides.
- Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S.
-
Quick Company. (n.d.). Process For The Purification Of Substituted Benzoic Acids. Retrieved from [Link]
- Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S.
- Valvi, A., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.
- Fallah, E., et al. (2024).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Retrieved from [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- BenchChem. (2025). Minimizing side product formation in benzamide synthesis.
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. Retrieved from [Link]
-
ResearchGate. (2018). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation of the nitro compounds (3a-c) to the corresponding anilines (5a-c), using a loop reactor and the H-Cube Pro™ device. Retrieved from [Link]
-
PMC. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Wiley Online Library. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]
-
PMC. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2020). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
ResearchGate. (2013). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
PubMed. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Retrieved from [Link]
-
ResearchGate. (2013). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Retrieved from [Link]
-
ResearchGate. (2011). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2025). Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vapourtec.com [vapourtec.com]
- 24. researchgate.net [researchgate.net]
Nucleophilic Aromatic Substitution Reactions of 3-Bromo-2-fluoro-5-nitrobenzoic acid: A Guide for Synthetic Chemists
An Application Note and Protocol Guide
Abstract
This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) reactions of 3-Bromo-2-fluoro-5-nitrobenzoic acid. This highly functionalized aromatic compound serves as a valuable building block in medicinal chemistry and materials science. Its reactivity is governed by the strategic placement of two electron-withdrawing groups (nitro and carboxylic acid) and two halogen leaving groups (bromine and fluorine). We will dissect the principles governing its regioselective reactivity, provide detailed, field-tested protocols for substitution with common nucleophiles, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
The Principles of Reactivity: Understanding SNAr
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[1] The reaction generally proceeds through a two-step addition-elimination mechanism, which is fundamentally different from the SN1 and SN2 pathways observed in alkyl halides.[2][3][4]
Key Requirements for a Successful SNAr Reaction:
-
An Electron-Deficient Ring: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O).[5] These groups reduce the electron density of the ring, making it susceptible to attack by a nucleophile.
-
A Good Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.
-
Strategic Positioning: The EWG must be positioned ortho or para to the leaving group. This geometry is crucial as it allows for the resonance stabilization of the negatively charged intermediate formed during the reaction.[2][3] An EWG in the meta position does not provide this resonance stabilization, and reactions are consequently much slower or do not occur at all.[6]
The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The formation of this complex is typically the rate-determining step.
Caption: The general two-step mechanism for SNAr reactions.
Regioselectivity of this compound
The structure of this compound presents two potential leaving groups: the fluorine at the C-2 position and the bromine at the C-3 position. A careful analysis of the substituent effects is essential to predict the reaction outcome.
-
Activation by the Nitro Group: The powerful -NO₂ group is para to the C-2 fluorine and meta to the C-3 bromine.
-
Leaving Group Ability: In SNAr reactions, the reactivity of halogens is often the reverse of that in SN2 reactions, with F > Cl ≈ Br > I.[7] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more electrophilic.
The Verdict: Selective Substitution of Fluorine
Nucleophilic attack will occur almost exclusively at the C-2 position , displacing the fluorine atom. This is due to the powerful resonance stabilization of the Meisenheimer intermediate provided by the para-nitro group. When the nucleophile attacks C-2, the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group, creating a highly stable intermediate. In contrast, attack at C-3 does not allow for such delocalization onto the nitro group, resulting in a much less stable intermediate and a significantly higher activation energy.
Caption: Stabilization of the Meisenheimer complex dictates regioselectivity.
Application Protocols
The following protocols are designed as robust starting points for the substitution of the C-2 fluorine of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Amination with N-Nucleophiles (e.g., Benzylamine)
This protocol details the synthesis of 3-Bromo-2-(benzylamino)-5-nitrobenzoic acid. The use of a mild base like potassium carbonate is crucial to neutralize the HF generated in situ and to deprotonate the carboxylic acid, which can improve solubility and prevent unwanted side reactions.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| This compound | 1526564-53-3 | 264.01 | 264 mg | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 118 mg (110 µL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Step-by-Step Procedure
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (264 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Nucleophile Addition: Add benzylamine (110 µL, 1.1 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. A common mobile phase for TLC is 30% ethyl acetate in hexanes with 1% acetic acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of cold water.
-
Acidify the aqueous solution to pH ~2-3 with 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.
-
Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Dry the solid under vacuum to yield the desired product, typically as a yellow to orange powder.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature to 100-110 °C or adding an additional 0.2 equivalents of the amine.
-
Poor Precipitation: If the product does not precipitate upon acidification, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: O-Alkylation with O-Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 3-Bromo-2-methoxy-5-nitrobenzoic acid. The use of a strong nucleophile like sodium methoxide allows the reaction to proceed efficiently at moderate temperatures.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
| This compound | 1526564-53-3 | 264.01 | 264 mg | 1.0 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 119 mg | 2.2 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 5 mL | - |
Step-by-Step Procedure
-
Setup: To a dry 25 mL round-bottom flask with a stir bar and reflux condenser, add this compound (264 mg, 1.0 mmol).
-
Solvent & Base Addition: Add anhydrous methanol (5 mL). The starting material may not fully dissolve. Add sodium methoxide (119 mg, 2.2 mmol). The addition is exothermic and will form the sodium salt of the benzoic acid, which should be more soluble. Note: One equivalent of NaOMe is consumed by the acidic proton of the carboxylic acid.
-
Reaction: Heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction to room temperature and carefully evaporate the methanol under reduced pressure.
-
Redissolve the residue in 20 mL of water.
-
Acidify the solution to pH ~2-3 with 1 M HCl to precipitate the product.
-
-
Isolation:
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Experimental Workflow & Data Summary
A successful synthesis relies on a systematic workflow from reaction setup to final product analysis.
Caption: A typical experimental workflow for SNAr reactions.
Summary of Reaction Conditions
The choice of base and solvent is critical and depends on the nucleophile's reactivity and properties.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. (°C) |
| N-Nucleophiles | Primary/Secondary Amine | DMF, DMSO | K₂CO₃, Et₃N, DIPEA | 80 - 120 |
| O-Nucleophiles | Alcohol/Phenol | ROH, THF, DMF | NaH, K₂CO₃, NaOR | 25 - 80 |
| S-Nucleophiles | Thiol/Thiophenol | DMF, EtOH | K₂CO₃, NaH, NaSR | 25 - 60 |
Conclusion
This compound is a highly activated and regioselective substrate for nucleophilic aromatic substitution. The para-nitro group strongly directs substitution to the C-2 position, enabling the clean displacement of the fluorine atom. By carefully selecting the nucleophile, base, and solvent, a diverse array of 2-substituted-3-bromo-5-nitrobenzoic acid derivatives can be synthesized efficiently. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
derivatization of 3-Bromo-2-fluoro-5-nitrobenzoic acid for drug discovery
An In-Depth Technical Guide to the Derivatization of 3-Bromo-2-fluoro-5-nitrobenzoic Acid for Drug Discovery
Abstract
This compound is a trifunctional aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a nitro group, further activated by a fluorine atom—provides three distinct and versatile reaction sites for chemical modification. This multi-handle nature allows for the systematic and modular construction of diverse compound libraries essential for structure-activity relationship (SAR) studies.[1][2] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions.[3][4] This application note provides a comprehensive guide for researchers, detailing field-proven protocols for the primary derivatization pathways of this valuable building block: modification of the carboxylic acid, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.
The Strategic Value of this compound in Medicinal Chemistry
The molecular architecture of this compound (CAS No: 1526564-53-3) is primed for synthetic diversification.[5][6] Each functional group offers a gateway to a different class of derivatives:
-
Carboxylic Acid (-COOH): The most apparent reactive site, readily converted into amides and esters. Amide bonds are a cornerstone of pharmaceutical structures, and this transformation is often a primary step in library synthesis.[7][8]
-
Aromatic Ring (C-F and C-Br bonds): The ring is electron-deficient due to the potent withdrawing effects of the nitro (-NO₂) and carboxyl groups. This electronic profile activates the ring for two critical transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 2-position is highly activated for displacement by nucleophiles. In SₙAr reactions, fluorine is an excellent leaving group, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, facilitating the rate-determining nucleophilic attack.[9][10]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 3-position is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[8]
-
-
Nitro Group (-NO₂): This group can be readily reduced to an aniline, introducing a new nucleophilic site and a vector for further functionalization.[8][11]
This guide will detail the experimental protocols to exploit each of these reactive centers.
Figure 1: Key derivatization pathways for this compound.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific substrate and desired product. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Carboxylic Acid Derivatization: Amide Bond Formation
Amidation is arguably the most frequent reaction performed in medicinal chemistry programs.[7] The use of carbodiimide coupling agents like EDC, often with an additive like HOBt to minimize side reactions and racemization, is a highly reliable method.[8][12]
Protocol 1: EDC/HOBt-Mediated Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M), add the desired primary or secondary amine (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Carboxylic Acid Derivatization: Fischer Esterification
Fischer esterification is a classic, cost-effective method for synthesizing simple alkyl esters from carboxylic acids.[13][14] The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol, which also serves as the solvent.[14]
Protocol 2: Acid-Catalyzed Esterification
-
Preparation: Suspend or dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, >20 eq).
-
Catalyst Addition: Cool the mixture to 0 °C. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) or thionyl chloride (SOCl₂) (1.5 eq).[14][15]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C) for 4-16 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until effervescence ceases, followed by a brine wash.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude ester is often pure enough for subsequent steps or can be purified by column chromatography.[15]
Aromatic Ring Modification: Nucleophilic Aromatic Substitution (SₙAr)
The fluorine at C2 is activated for SₙAr by the nitro group at C5 (para-position) and the carboxylic acid at C1 (ortho-position). This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.[16]
Protocol 3: SₙAr Displacement of Fluorine
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a suitable base (e.g., K₂CO₃ or NaH, 2-3 eq) and the desired nucleophile (e.g., a phenol, thiol, or secondary amine, 1.2-1.5 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product. If the product is not a solid, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.
Aromatic Ring Modification: Suzuki-Miyaura Cross-Coupling
The C-Br bond is a versatile handle for forming new C-C bonds. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, tolerant of many functional groups.[8]
Protocol 4: Suzuki-Miyaura Coupling
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous 2 M Na₂CO₃ or K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Reaction: Evacuate and backfill the vessel with an inert gas (repeat 3 times). Heat the mixture to 80-100 °C and stir vigorously for 4-18 hours. Monitor the reaction for the disappearance of the starting aryl bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Summary and Analytical Characterization
Confirming the identity and purity of the synthesized derivatives is critical. NMR and Mass Spectrometry are the primary tools for structural elucidation.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Typical Solvent | Temperature |
| Amide Coupling | Amine, EDC·HCl, HOBt, DIPEA | DCM or DMF | 0 °C to RT |
| Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux |
| SₙAr (F-displacement) | Nucleophile, K₂CO₃ | DMF or DMSO | 60 - 120 °C |
| Suzuki Coupling | Boronic Acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 80 - 100 °C |
| Nitro Reduction | Fe Powder, NH₄Cl or HCl | Ethanol/Water | Reflux |
Characterization Data
| Compound | Formula | MW ( g/mol ) | Key Analytical Features |
| Starting Material | C₇H₃BrFNO₄ | 264.01[5] | ¹H NMR: Aromatic protons will appear as distinct multiplets. MS (EI): Shows characteristic M⁺ and M⁺+2 isotope peaks for bromine in a ~1:1 ratio.[17][18] |
| Methyl Ester | C₈H₅BrFNO₄ | 278.03[19] | ¹H NMR: Appearance of a singlet around 3.9 ppm for the -OCH₃ group. MS: M⁺ and M⁺+2 peaks at m/z 278 and 280. |
| N-benzyl Amide | C₁₄H₉BrFN₂O₃ | 353.14 | ¹H NMR: Appearance of a doublet around 4.5 ppm for the benzylic -CH₂- group and new aromatic signals for the benzyl ring. MS: M⁺ and M⁺+2 peaks at m/z 353 and 355. |
Mass Spectrometry Insights: The presence of a single bromine atom is readily confirmed by the observation of two molecular ion peaks (M and M+2) of nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[17][18] Fragmentation analysis, particularly in electrospray ionization (ESI-MS), often shows the loss of small molecules like H₂O or radicals such as •NO₂.[20][21]
NMR Spectroscopy: For the parent acid, the aromatic protons typically appear as complex multiplets in the region of 8.0-9.0 ppm. Upon derivatization, shifts in these signals provide valuable information about the success of the reaction. For instance, amide formation will introduce new signals corresponding to the amine fragment, and the amide N-H proton will appear as a broad singlet.[22]
Conclusion
This compound is a highly functionalized and synthetically tractable building block for drug discovery. Its three distinct reactive sites can be addressed with high selectivity using standard, robust organic chemistry protocols. The methodologies outlined in this application note provide a reliable foundation for chemists to generate diverse libraries of novel compounds, facilitating the exploration of chemical space and the acceleration of hit-to-lead campaigns.
References
- Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook.
- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF.
- The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innov
- Supplementary Inform
- methyl 3-bromo-5-fluoro-2-methylbenzo
- This compound. CymitQuimica.
- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Nucleophilic Arom
- 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum. ChemicalBook.
- An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. Benchchem.
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- Organic Compounds Containing Halogen
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester. CymitQuimica.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange.
- Nucleophilic Arom
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC - NIH.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
- Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.
- Significance of Fluorine in Medicinal Chemistry: A Review.
- This compound. Bldpharm.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
- 3-Bromo-5-nitrobenzoic Acid | 6307-83-1. TCI Chemicals.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
- Radicals and Mass Spectrometry (MS) Spring 2021. St. Francis Xavier University.
- Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Applic
- Preparation method for 2-bromo-3-fluorobenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. bldpharm.com.tr [bldpharm.com.tr]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 19. Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester [cymitquimica.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Application Notes & Protocols: Leveraging 3-Bromo-2-fluoro-5-nitrobenzoic Acid in Advanced Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Chemistry
3-Bromo-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a cornerstone intermediate in contemporary organic synthesis. Its strategic arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on a benzene ring offers a rich platform for diverse chemical transformations. This unique combination makes it an exceptionally valuable building block, particularly in the fields of medicinal chemistry and agrochemical development.
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atom, a bioisostere of hydrogen, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, a critical aspect of modern drug design.[2] The nitro group can be readily reduced to an amine, opening a pathway for a host of secondary functionalizations, while the carboxylic acid group is primed for derivatization into esters, amides, and other functionalities.[1]
This guide provides a comprehensive overview of the properties, safety considerations, and experimental applications of this compound, offering detailed protocols to empower researchers in their synthetic endeavors.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 1526564-53-3 | [3][4] |
| Molecular Formula | C₇H₃BrFNO₄ | [3][5] |
| Molecular Weight | 264.01 g/mol | [3][5] |
| Appearance | Faint beige or white to off-white powder/crystal | [3][6] |
| Typical Purity | ≥97% | [3] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly sealed. | [7] |
Critical Safety and Handling Procedures
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
3.1. Hazard Identification and Precautions
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) | P261, P270, P280: Avoid breathing dust. Do not eat, drink or smoke when using. Wear protective gloves/clothing/eye protection. |
| H315: Causes skin irritation. | Skin Corrosion/Irritation, Category 2 | P264, P302+P352: Wash skin thoroughly after handling. IF ON SKIN: Wash with plenty of water.[7] |
| H319: Causes serious eye irritation. | Serious Eye Damage/Eye Irritation, Category 2A | P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| H335: May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 | P271, P304+P340: Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
3.2. Recommended Handling Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[8]
-
Dispensing : When weighing and dispensing the solid, avoid generating dust. Use appropriate tools (e.g., a spatula) and a contained weighing environment if possible.
-
First Aid : In case of contact, immediately follow first aid procedures. For skin, wash with copious amounts of water[9]; for eyes, rinse for at least 15 minutes[8]; for inhalation, move to fresh air[9]; if swallowed, rinse mouth and seek immediate medical attention.[9]
-
Disposal : Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations, typically via a licensed professional waste disposal service.[8]
Core Concepts: The Chemistry of a Multifunctional Building Block
The synthetic utility of this compound stems from the distinct and addressable reactivity of its four functional groups. Understanding these reactive sites is key to designing complex synthetic routes.
Caption: Key reactive sites on this compound.
Application Focus I: Palladium-Catalyzed Cross-Coupling
Rationale: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in pharmaceutical and materials science for constructing complex molecular architectures from simpler precursors.[1][6] The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl bromide with a boronic acid derivative, is particularly powerful for creating biaryl structures common in many drug scaffolds.
Illustrative Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for coupling this compound with a generic arylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with water and acidify the aqueous layer with 1M HCl to a pH of 2-3 to ensure the carboxylic acid is protonated.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[10]
Application Focus II: Amide Bond Formation
Rationale: The carboxylic acid moiety provides a direct route to amides, a functional group central to peptide chemistry and present in a vast number of FDA-approved drugs. Standard peptide coupling reagents can be used to efficiently form amide bonds with a wide range of primary and secondary amines, enabling the construction of diverse compound libraries for screening.
Illustrative Protocol 2: EDC/HOBt Mediated Amide Coupling
-
Dissolution : Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere.
-
Activation : Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 20-30 minutes to activate the carboxylic acid.
-
Amine Addition : Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification : Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product via column chromatography or recrystallization.
Application Focus III: Transformation of the Nitro Group
Rationale: The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic site for further derivatization, such as acylation, sulfonylation, or diazotization reactions.
Illustrative Protocol 3: Reduction of the Nitro Group with Tin(II) Chloride
-
Setup : In a round-bottom flask, suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Reaction : Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Workup : Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This neutralization is exothermic.
-
Extraction and Purification : Filter the resulting slurry through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify as needed.
Caption: Synthetic pathways originating from this compound.
Conclusion
This compound is a potent and versatile intermediate for chemical synthesis. Its distinct, orthogonally reactive functional groups provide chemists with multiple avenues for creating complex and diverse molecular scaffolds. By leveraging the protocols and principles outlined in this guide, researchers in drug discovery, agrochemicals, and materials science can effectively utilize this compound to accelerate innovation and achieve their synthetic targets.
References
-
Autech Industry Co.,Limited, Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd., The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd., The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]
-
R. S. K. Bidye, et al., Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
- Google Patents, CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 1526564-53-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
The Synthetic Versatility of 3-Bromo-2-fluoro-5-nitrobenzoic Acid: A Gateway to Novel Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and highly functionalized starting materials. 3-Bromo-2-fluoro-5-nitrobenzoic acid emerges as a premier building block, offering a unique convergence of reactive sites that empower chemists to forge complex molecular architectures. Its trifecta of functional groups—a carboxylic acid for amide bond formation, a bromine atom amenable to cross-coupling reactions, and a nitro group that activates the aromatic ring and can be further transformed—renders it an invaluable precursor for a diverse array of therapeutic agents, particularly in the realm of kinase inhibitors.[1][2][3][4] The presence of a fluorine atom ortho to the bromine further modulates the electronic properties of the ring, enhancing its reactivity and often imparting favorable pharmacokinetic properties to the final API.[5]
This technical guide provides an in-depth exploration of this compound as a precursor for API synthesis. We will dissect its chemical reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of a representative kinase inhibitor scaffold.
Chemical Profile and Strategic Reactivity
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these characteristics is paramount for designing efficient and high-yielding synthetic routes.
| Property | Value | Source |
| CAS Number | 1526564-53-3 | [6] |
| Molecular Formula | C₇H₃BrFNO₄ | [6] |
| Molecular Weight | 264.01 g/mol | [6] |
| Appearance | Faint beige powder | [6] |
| Purity | ≥97% | [6] |
The strategic placement of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[7] Concurrently, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr), offering an alternative pathway for functionalization.[8][9][10] The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many APIs.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The true potential of this compound is unlocked through a series of foundational synthetic transformations. Below, we provide detailed protocols for two of the most powerful reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in kinase inhibitors.[1][11] The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition of palladium(0) to the C-Br bond, a crucial step in the catalytic cycle.
Objective: To synthesize a 3-aryl-2-fluoro-5-nitrobenzoic acid derivative, a key intermediate for further elaboration.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.[7]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[7]
-
Work-up: Upon completion, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Self-Validation: The use of a biphasic solvent system (toluene/water) is crucial for dissolving both the organic starting materials and the inorganic base.[7] Degassing the solvents is essential to prevent the oxidation of the Pd(0) catalyst. The progress of the reaction can be easily monitored by the disappearance of the starting material on TLC, providing an internal validation of the reaction's success.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine and bromine atoms, respectively, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[8][9][10] This reaction provides a complementary strategy to C-C bond formation, allowing for the introduction of heteroatom nucleophiles.
Objective: To synthesize a 2-amino-3-bromo-5-nitrobenzoic acid derivative, a precursor for heterocyclic ring formation.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in DMF or DMSO (5 mL).
-
Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) to the solution, followed by the base (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL). If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Self-Validation: The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the ionic intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[12] The reaction's endpoint is readily determined by TLC, ensuring that the reaction is driven to completion for optimal yield.
Application in API Synthesis: A Hypothetical Kinase Inhibitor
To illustrate the practical application of this compound, we present a hypothetical synthesis of a kinase inhibitor scaffold. This multi-step synthesis will utilize the reactions detailed above, demonstrating how this versatile precursor can be elaborated into a complex, biologically active molecule.
Target Scaffold: A substituted quinazolinone, a common core in many kinase inhibitors.
Synthetic Scheme Overview:
-
Amide Formation: The carboxylic acid of this compound is converted to an amide.
-
Suzuki Coupling: The bromo substituent is replaced with an aryl group via Suzuki-Miyaura coupling.
-
Nitro Reduction: The nitro group is reduced to an amine.
-
Cyclization: The resulting amino-amide undergoes cyclization to form the quinazolinone ring.
This synthetic pathway highlights the modularity that this compound offers. By varying the amine in the amide formation step and the arylboronic acid in the Suzuki coupling, a diverse library of potential kinase inhibitors can be rapidly synthesized for structure-activity relationship (SAR) studies.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a robust platform for the synthesis of complex and novel APIs. The detailed protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the full potential of this versatile building block. As the quest for new and more effective therapeutics continues, the importance of such well-defined and highly functionalized precursors will undoubtedly continue to grow.
References
- This cit
-
Taylor & Francis. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). US-9284283-B2 - Substituted pyrazolo- and imidazo-pyridines and -pyrimidines as kinase inhibitors.
- Vertex AI Search. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers.
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Quora. (n.d.). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN110845722A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Quora. (n.d.). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. dalalinstitute.com [dalalinstitute.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for the purification of 3-Bromo-2-fluoro-5-nitrobenzoic acid (BFNBA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Molecule: Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in different solvent systems and on various stationary phases.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Faint beige powder | [1] |
| Purity (Typical) | >97% | [1] |
The presence of a carboxylic acid group, a nitro group, and halogen atoms makes this molecule polar and acidic. The aromatic ring provides a nonpolar region, influencing its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the handling and purification of this compound.
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Isomeric byproducts: Positional isomers formed during the nitration or bromination steps of the synthesis.
-
Unreacted starting materials: Such as 2-fluoro-5-nitrobenzoic acid or other precursors.
-
Over-brominated or over-nitrated species: Compounds with additional bromine or nitro groups.
-
Hydrolysis products: Depending on the reaction and workup conditions.
Q2: Is this compound thermally stable?
A2: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[2][3] It is advisable to avoid prolonged heating at high temperatures during purification. When removing solvents under reduced pressure, use a rotary evaporator with a water bath temperature not exceeding 40-50°C.
Q3: My purified product is colored. Is this normal?
A3: While the pure compound is described as a faint beige powder, residual impurities can impart a yellow or brownish color.[1] If the color persists after initial purification, a decolorization step using activated charcoal during recrystallization may be necessary. However, use charcoal sparingly as it can adsorb your product and reduce the overall yield.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be employed to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting guides for the two most common purification techniques for this compound: recrystallization and column chromatography.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
In-Depth Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve, even when heated. | 1. Incorrect solvent choice (compound is insoluble).2. Insufficient solvent. | 1. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water).2. Gradually add more hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce your recovery yield. |
| Compound oils out instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.3. Cooling is too rapid. | 1. Choose a solvent with a lower boiling point.2. Attempt to purify by another method first (e.g., column chromatography) to remove the bulk of impurities.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not supersaturated. | 1. Boil off some of the solvent to concentrate the solution.2. Scratch the inside of the flask with a glass rod to induce nucleation.3. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Use a pre-heated funnel and filter paper for hot filtration to prevent the product from crashing out. |
Recommended Recrystallization Protocol (Starting Point)
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.
-
Solvent Selection: Based on the properties of similar nitrobenzoic acids, a mixture of ethanol and water is a good starting point.[4]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol until the solution is clear again.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture).
-
Dry the crystals under vacuum.
-
In-Depth Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a polar and acidic compound like this compound, normal-phase chromatography on silica gel is a suitable method.
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on the TLC plate. | 1. Inappropriate solvent system. | 1. Systematically vary the polarity of the eluent. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For highly polar compounds, a small amount of methanol in dichloromethane can be effective.[5] Aim for an Rf value of 0.2-0.4 for your target compound. |
| The compound will not elute from the column. | 1. The eluent is not polar enough.2. The compound is strongly interacting with the silica gel (due to its acidic nature). | 1. Gradually increase the polarity of the eluent.2. Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica gel.[6] |
| Cracking or channeling of the silica gel column. | 1. Improper packing of the column.2. The column ran dry. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to settle unevenly.2. Never let the solvent level drop below the top of the silica gel. |
| Broad bands and tailing of the compound. | 1. The sample was overloaded on the column.2. The initial sample band was too wide. | 1. Use a larger column or reduce the amount of sample.2. Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. |
Recommended Column Chromatography Protocol (Starting Point)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Develop a suitable eluent system using Thin Layer Chromatography (TLC).
-
Start with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
If the compound remains at the baseline, increase the polarity by increasing the proportion of ethyl acetate.
-
If the compound still does not move, try a more polar system like dichloromethane and methanol (e.g., 98:2 v/v).
-
The addition of a small amount of acetic acid (e.g., 0.5%) to the eluent can improve peak shape and recovery.
-
-
Column Packing:
-
Pack the column using the slurry method to ensure a homogenous stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (≤ 40°C).
-
Eluent Selection Workflow
Caption: Workflow for optimizing the eluent system for column chromatography.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Ramos, J. L., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(4), 675–691. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding the Solubility of Benzoic Acid in Water. Retrieved from [Link]
-
Microbiology and Molecular Biology Reviews. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ACS Publications. (2018). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
ChemRxiv. (2022). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]
-
ChemRxiv. (2022). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1967). Non-ionic surface-active agents. Part VII. Solubility of benzoic acid in aqueous solutions of some monododecyl polyoxyalkanols. Retrieved from [Link]
-
YouTube. (2022). Polarity & Solubility of Benzoic acid. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
Sources
common side reactions in the synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this important intermediate. The synthesis, primarily achieved through the electrophilic nitration of 3-bromo-2-fluorobenzoic acid, is a nuanced procedure where success is dictated by a firm grasp of the underlying mechanistic principles and careful control over reaction parameters.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory. We will delve into the causality behind side reactions, provide field-tested protocols, and offer data-driven advice to optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction produced a mixture of isomers. What is the primary isomeric byproduct and why does it form?
Answer: The most common isomeric byproduct is 3-bromo-2-fluoro-6-nitrobenzoic acid . The formation of this isomer is a direct consequence of the competing directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.[1][2][3]
-
Mechanistic Rationale:
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.[2][3] It withdraws electron density from the ring, particularly at the ortho and para positions, making the meta positions (C5) the most favorable for electrophilic attack.
-
Fluorine (-F): As a halogen, fluorine is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate into the ring to stabilize the carbocation intermediate (arenium ion) formed during attack at these positions.[1][4]
-
Bromine (-Br): Similar to fluorine, bromine is a deactivating ortho, para-director.[5][6][7]
-
-
The Competition:
-
Desired Product (5-nitro isomer): Nitration at the C5 position is directed meta to the -COOH group and para to the -F group. This is a favorable outcome.
-
Side Product (6-nitro isomer): Nitration at the C6 position is directed ortho to the -F group and ortho to the -Br group. While the -COOH group deactivates this position, the powerful ortho-directing effect of fluorine can lead to the formation of this byproduct.
-
-
Troubleshooting & Optimization:
-
Temperature Control: Strict temperature control is paramount. Running the reaction at lower temperatures (e.g., 0 to 5 °C) significantly favors the thermodynamically more stable 5-nitro isomer and minimizes the formation of side products.[1]
-
Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of the benzoic acid. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) at any given moment, enhancing selectivity.[2]
-
Q2: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes?
Answer: Low yields or incomplete conversion are typically due to the highly deactivated nature of the starting material, 3-bromo-2-fluorobenzoic acid.
-
Root Causes:
-
Ring Deactivation: All three substituents (-COOH, -F, -Br) are electron-withdrawing, making the aromatic ring electron-poor and less susceptible to attack by the electrophile (NO₂⁺).[1][3] This inherent low reactivity can lead to a sluggish or incomplete reaction.
-
Insufficient Nitrating Agent Strength: The standard mixture of concentrated nitric and sulfuric acid generates the nitronium ion (NO₂⁺).[8][9][10] If the concentration of this electrophile is too low, the reaction rate will be slow.
-
Premature Quenching: Adding the reaction mixture to ice/water too early will halt the reaction before it has reached completion.
-
-
Troubleshooting & Optimization:
-
Increase Reaction Time: Given the substrate's deactivation, a longer reaction time may be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
Use a Stronger Nitrating Agent: While proceeding with caution, using fuming nitric acid or increasing the proportion of sulfuric acid can boost the concentration of the nitronium ion and increase the reaction rate.[1]
-
Controlled Temperature Increase: Cautiously increasing the temperature (e.g., to 10-15 °C) can improve the reaction rate. However, this must be balanced against the risk of increased byproduct formation.[1] Find the optimal temperature for your specific setup.
-
Q3: I am observing the formation of dinitrated compounds. How can this be avoided?
Answer: The formation of dinitrated byproducts occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the ring.
-
Mechanistic Rationale: Although the first nitration deactivates the ring further, forcing conditions can lead to a second substitution.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the molar equivalents of nitric acid. Use a slight excess (e.g., 1.1 to 1.2 equivalents) but avoid a large excess.
-
Temperature: High temperatures significantly increase the rate of dinitration. Maintain the reaction at a low, controlled temperature (0-5 °C is recommended).[9]
-
Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Monitor via TLC or HPLC to avoid over-reaction.
-
Q4: My product is difficult to purify. What is the best method to isolate the desired this compound?
Answer: Purification is challenging due to the similar physical properties of the desired product and the 3-bromo-2-fluoro-6-nitrobenzoic acid isomer. Recrystallization is the most effective method.
-
Purification Protocol:
-
Initial Isolation: After quenching the reaction by pouring it onto crushed ice, the crude product (a mixture of isomers) precipitates. Collect this solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.[2][11]
-
Recrystallization: The key to separation is finding a solvent system where the solubility of the isomers differs.
-
Recommended Solvents: Ethanol/water mixtures are often effective.[11] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The desired 5-nitro isomer is often less soluble and will crystallize out, leaving the 6-nitro isomer enriched in the mother liquor.
-
-
Purity Check: Verify the purity of the recrystallized solid using NMR spectroscopy and check its melting point. Repeat the recrystallization if necessary.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the primary synthetic route and the most common side reaction.
Main Synthetic Pathway
Caption: Desired nitration at the C5 position.
Common Side Reaction Pathway
Caption: Formation of the C6-nitro isomeric impurity.
Recommended Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of this compound, designed to maximize yield and minimize side reactions.
Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents & Equipment:
-
3-bromo-2-fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Beaker with crushed ice
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask cooled in an ice bath, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 4-5 volumes relative to the starting material).
-
Stir the mixture gently and allow it to cool to 0-5 °C. Prepare this mixture fresh before use.
-
-
Dissolution of Starting Material:
-
In a separate round-bottom flask equipped with a magnetic stir bar, add the 3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Place the flask in an ice-salt bath and, while stirring, slowly add concentrated sulfuric acid (approx. 3-4 volumes) until the starting material is completely dissolved. Ensure the temperature is maintained below 10 °C.
-
-
Nitration Reaction:
-
Cool the solution of the benzoic acid to 0 °C.
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred benzoic acid solution. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. This is the most critical step for controlling selectivity.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC against the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
A pale yellow or off-white precipitate of the crude product will form.
-
Allow the ice to melt, then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7) to remove all residual acid.
-
-
Purification:
-
Dry the crude solid.
-
Recrystallize the crude product from an ethanol/water solvent system as described in Q4 to isolate the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
-
Troubleshooting Flowchart
Caption: A decision tree for common post-reaction issues.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Clark, J. (n.d.). The Nitration of Benzene. Chemguide. [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]
-
Esteves, P. M., et al. (2009). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
Tzitzikas, P., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. International Journal of Innovative Education and Research. [Link]
-
Holden, M. S., et al. (2001). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. [Link]
-
Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. [Link]
-
Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]
-
Filo. (2024, October 27). Nitration of 3-bromobenzoicacid give what product?. [Link]
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Nitration of 3-bromobenzoicacid give what product? | Filo [askfilo.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals, such as the BRAF kinase inhibitor Dabrafenib, achieving a high yield and purity of this compound is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, particularly the challenging nitration of 3-bromo-2-fluorobenzoic acid.
I. Understanding the Core Chemistry: Regioselectivity in Nitration
The synthesis of this compound is typically achieved by the electrophilic aromatic substitution (EAS) of 3-bromo-2-fluorobenzoic acid using a nitrating agent, commonly a mixture of concentrated nitric and sulfuric acids. The primary challenge in this reaction is controlling the regioselectivity. The starting material has three substituents on the benzene ring, each exerting a directing effect on the incoming nitro group (-NO₂):
-
-COOH (Carboxylic Acid): A deactivating group and a meta-director.
-
-F (Fluoro): A deactivating group, but an ortho-, para-director.
-
-Br (Bromo): A deactivating group and an ortho-, para-director.
The interplay of these directing effects can lead to the formation of a mixture of isomers, which can complicate purification and reduce the yield of the desired product. The fluorine and bromine at positions 2 and 3, respectively, along with the carboxylic acid at position 1, create a complex electronic and steric environment. The desired product, this compound, results from the nitro group adding at the C5 position. This position is meta to the carboxylic acid and para to the fluorine atom, which is a favorable outcome. However, other isomers can also form.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The starting material is deactivated towards EAS due to the electron-withdrawing nature of the substituents.[2] 2. Formation of Multiple Isomers: Competing directing effects lead to a mixture of products, reducing the yield of the desired isomer.[2] 3. Product Loss During Work-up: The product may not fully precipitate or may be lost during extraction and washing steps. | 1. Optimize Reaction Conditions: Consider cautiously increasing the reaction time or employing a stronger nitrating agent (e.g., fuming nitric acid) to drive the reaction to completion. Monitor reaction progress using TLC or HPLC.[2] 2. Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to enhance selectivity for the desired isomer.[2] 3. Careful Work-up: Ensure the reaction mixture is poured into a sufficient amount of ice water to promote complete precipitation. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover all the product. |
| Formation of Unwanted Isomers | 1. Suboptimal Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers. 2. Incorrect Reagent Stoichiometry: An excessive amount of nitrating agent can lead to the formation of dinitrated byproducts. | 1. Maintain Low Temperatures: Running the reaction at 0°C or even lower can significantly improve selectivity.[2] 2. Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 3-bromo-2-fluorobenzoic acid with vigorous stirring to maintain a low concentration of the nitronium ion and dissipate heat.[2] 3. Optimize Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the likelihood of side reactions. |
| Product is Difficult to Purify | 1. Presence of Close-Boiling or Co-precipitating Isomers: The physical properties of the isomeric byproducts may be very similar to the desired product. 2. Residual Starting Material: Incomplete reaction can leave unreacted starting material that is difficult to separate. | 1. Recrystallization: Carefully select a solvent system for recrystallization that can effectively separate the desired isomer. Mixtures of polar and non-polar solvents are often effective. 2. Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary. A carefully chosen eluent system is critical for good separation. 3. Ensure Complete Reaction: Monitor the reaction to ensure all the starting material is consumed before work-up. |
| Reaction is Too Slow or Stalls | 1. Insufficiently Strong Nitrating Agent: The deactivated nature of the substrate may require a more potent source of the nitronium ion. 2. Low Reaction Temperature: While good for selectivity, very low temperatures can significantly slow down the reaction rate. | 1. Use a Stronger Nitrating Agent: Consider using fuming nitric acid in place of concentrated nitric acid.[2] 2. Cautious Temperature Increase: If the reaction is clean but slow at low temperatures, a slight and carefully controlled increase in temperature may be necessary. Monitor for the formation of byproducts.[2] |
III. Experimental Protocol: Nitration of 3-bromo-2-fluorobenzoic acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.
Materials:
-
3-bromo-2-fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath to maintain a temperature between 0-5 °C.
-
Dissolution of Starting Material: In a separate reaction vessel, dissolve 3-bromo-2-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C with an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-bromo-2-fluorobenzoic acid. Ensure vigorous stirring and maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.
-
Extraction (Optional): If a significant amount of product remains in the aqueous filtrate, extract it with a suitable organic solvent like ethyl acetate.
-
Drying and Purification: Combine the organic extracts (if any) with the filtered solid, wash with brine, and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Safety Precautions: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle concentrated acids with extreme care.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. While specific yield data for this exact transformation is not widely published in peer-reviewed literature, yields for similar nitrations of deactivated benzoic acids can range from moderate to good. Optimization of temperature, reaction time, and work-up procedures is crucial for maximizing the yield.
Q2: What are the likely isomeric byproducts in this reaction?
A: Given the directing effects of the substituents, potential isomeric byproducts could include nitration at other positions on the ring. For example, nitration ortho to the bromine and meta to the carboxylic acid could occur. A complex mixture of isomers is possible, making careful control of reaction conditions essential for minimizing their formation.[2]
Q3: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.
Q4: What is the best way to purify the final product?
A: Recrystallization is a common method for purifying the crude product. The choice of solvent is critical and may require some experimentation. For higher purity, silica gel column chromatography is recommended. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is often effective in separating the desired product from isomers and impurities.
Q5: Are there alternative methods for this synthesis?
A: While direct nitration of 3-bromo-2-fluorobenzoic acid is the most common approach, multi-step synthetic routes starting from different precursors could also be envisioned. For instance, an industrial synthesis of 3-bromo-2-fluorobenzoic acid involves a series of reactions including nitration, bromination, reduction, deamination, separation, and hydrolysis starting from m-fluorobenzotrifluoride.[1] However, for laboratory-scale synthesis, the direct nitration of the readily available 3-bromo-2-fluorobenzoic acid is generally preferred for its simplicity.
V. Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applications. [Link]
- Google Patents. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Filo. Nitration of 3-bromobenzoicacid give what product? [Link]
-
EPO. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]
- Google Patents.
-
Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]
-
Scribd. CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. [Link]
Sources
Technical Support Center: Crystallization of 3-Bromo-2-fluoro-5-nitrobenzoic acid
Welcome to the technical support guide for the crystallization of 3-Bromo-2-fluoro-5-nitrobenzoic acid (CAS 1526564-53-3). This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this highly functionalized aromatic carboxylic acid. This guide provides troubleshooting protocols, scientific explanations, and validated methodologies to ensure reproducible and successful crystallization outcomes.
Physicochemical Profile and Molecular Insights
Understanding the inherent properties of this compound is the foundation for developing a robust crystallization strategy. The molecule's structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a nitro group, dictates its solubility and the complex intermolecular interactions that govern crystal lattice formation.
Key Intermolecular Forces at Play:
-
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, promoting the formation of classic carboxylic acid dimers (R-COOH)₂. This is often the most dominant interaction directing crystal packing in benzoic acid derivatives.[1]
-
Halogen Bonding: The electron-deficient region on the bromine atom (the σ-hole) can act as a Lewis acid, forming a directional interaction with Lewis bases, such as the oxygen atoms of the nitro or carboxyl groups on an adjacent molecule (Br···O).[2] The presence of electron-withdrawing fluorine and nitro groups enhances the magnitude of this σ-hole, making halogen bonding a potentially significant contributor to the crystal packing.[3][4]
-
Dipole-Dipole & π-π Interactions: The high polarity induced by the nitro and fluoro groups, combined with the aromatic ring, allows for strong dipole-dipole and π-π stacking interactions, which further stabilize the crystal lattice.
These competing and cooperating forces make the crystallization landscape complex and increase the likelihood of polymorphism, where different packing arrangements (crystal forms) can arise under different conditions.[5]
Physicochemical Data Summary
The table below summarizes the known properties of this compound and a closely related analog to provide a working baseline for experimental design.
| Property | Value / Information | Source |
| CAS Number | 1526564-53-3 | [6][7] |
| Molecular Formula | C₇H₃BrFNO₄ | [7] |
| Molecular Weight | 264.01 g/mol | [6] |
| Appearance | Faint beige powder | [7] |
| Melting Point (°C) | Not reported. The related analog, 3-Bromo-5-nitrobenzoic acid, melts at 159-161°C. | [8] |
| General Solubility | Specific data is unavailable. However, solubility trends for substituted nitrobenzoic acids generally follow: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water. | [9][10] |
Troubleshooting Guide: Common Crystallization Challenges
This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound will not crystallize. The solution remains clear even after cooling.
Possible Cause 1: Insufficient Supersaturation The solution is not concentrated enough for nucleation to occur. This happens if too much solvent was used initially.
-
Solution:
-
Gently heat the solution to evaporate a portion of the solvent.
-
Remove from heat and allow the more concentrated solution to cool slowly.
-
If crystals still do not form, repeat until turbidity is observed upon cooling.
-
Possible Cause 2: High Solubility The chosen solvent is too effective, keeping the compound in solution even at low temperatures.[11]
-
Solution:
-
Induce crystallization using an anti-solvent . Select a solvent in which your compound is poorly soluble but which is miscible with your current solvent (e.g., heptane or hexane if your compound is in ethyl acetate or acetone).
-
Add the anti-solvent dropwise to your solution at room temperature until persistent cloudiness appears.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled approach prevents crashing out and promotes the growth of larger crystals.[12]
-
Possible Cause 3: Nucleation is Inhibited The energy barrier to form the initial crystal nuclei is too high.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic glass fragments can act as nucleation sites.[13]
-
Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the supersaturated solution. This provides a template for further crystal growth.
-
Q2: An oil has separated from the solution instead of crystals ("Oiling Out").
Explanation: "Oiling out" occurs when the compound's solubility limit is reached at a temperature that is above its melting point in the solvent system. Impurities can also depress the melting point, exacerbating this issue.[14]
-
Solution 1: Increase Solvent Volume The solution is likely too concentrated, causing saturation at too high a temperature. Re-heat the mixture to dissolve the oil, add more of the primary solvent (10-20% increase), and attempt to cool it again, more slowly.[14]
-
Solution 2: Lower the Crystallization Temperature Change the solvent to one with a lower boiling point. This forces the solution to become supersaturated at a lower temperature, which may be below the compound's melting point in that system.
-
Solution 3: Slow Down Cooling Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to ensure a very slow cooling rate. This gives molecules more time to orient themselves into an ordered crystal lattice rather than separating as a disordered liquid.
Q3: The crystallization was too rapid, resulting in a fine powder or small needles.
Explanation: Very rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, leading to poor purity and difficulty with filtration. This is caused by creating a state of very high supersaturation too quickly.[14]
-
Solution 1: Use More Solvent The goal is to find the "sweet spot" where the compound is fully dissolved at a high temperature but only sparingly soluble at a low temperature. Re-heat the solution and add a small amount of additional solvent, then cool slowly. This reduces the level of supersaturation at any given temperature.[14]
-
Solution 2: Employ a Solvent/Anti-Solvent System Dissolve the compound in a minimal amount of a "good" solvent (e.g., THF, Acetone). Then, slowly add a "poor" solvent (anti-solvent, e.g., Heptane, Water) at an elevated temperature until the solution is faintly turbid. This creates a more controlled path to supersaturation as the solution cools.[15]
Q4: The crystal yield is very low.
Possible Cause 1: Too Much Solvent Excess solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution:
-
After filtering your initial crop of crystals, reduce the volume of the filtrate by evaporation.
-
Cool the concentrated mother liquor again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Possible Cause 2: Premature Crystallization If using hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel.
-
Solution: Use a heated filter funnel or pre-heat your funnel and receiving flask with hot solvent vapor before filtration. Ensure the solution is saturated but not supersaturated during the filtration step.
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing common crystallization issues.
Caption: A troubleshooting flowchart for crystallization.
Intermolecular Interactions Diagram
This diagram illustrates the primary non-covalent forces that guide the self-assembly of this compound molecules into a crystal lattice.
Caption: Key intermolecular forces in crystallization.
Frequently Asked Questions (FAQs)
Q: Why is polymorphism a concern for this compound? A: Polymorphism is the ability of a compound to exist in two or more crystalline forms.[16][17] These different forms can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[18] For a pharmaceutical intermediate or active ingredient (API), an uncontrolled polymorphic form could negatively impact the drug's efficacy and safety.[18] The multiple functional groups on this compound create a high potential for different stable packing arrangements, making polymorphic screening essential.
Q: What are the best starting solvents for a screening study? A: Based on general trends for substituted benzoic acids, a good starting set would cover a range of polarities and functionalities.[10]
-
Alcohols: Methanol, Ethanol, Isopropanol (good H-bonding capability).
-
Esters: Ethyl acetate (moderate polarity).
-
Ketones: Acetone (polar aprotic).
-
Ethers: Tetrahydrofuran (THF) (polar aprotic).
-
Aromatics: Toluene (non-polar, potential for π-stacking interactions).
-
Chlorinated: Dichloromethane (often poor solubility, but can be useful).
-
Anti-solvents: Heptane, Hexane, Water.
Q: How do I know which crystalline form I have produced? A: Visual inspection is not sufficient. You must use analytical techniques to definitively identify the crystal form.[19]
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as its fingerprint.[20][21]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature. It can identify the melting point and detect phase transitions between different polymorphs.[19][22]
-
Polarized Light Microscopy (PLM): Allows for direct observation of crystal morphology (e.g., plates, needles), birefringence, and can help identify if multiple crystal habits are present in a sample.[19]
Standard Operating Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to just below the solvent's boiling point.
-
Saturation: Continue adding small aliquots of the solvent until all the solid has just dissolved.
-
Cooling (Slow): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container.
-
Cooling (Ice Bath): Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Characterization: Analyze the dried solid by PXRD and DSC to confirm its form and purity.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While stirring, add a "poor" anti-solvent (e.g., heptane) dropwise.
-
Nucleation Point: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Remove from heat and allow the solution to cool slowly to room temperature, followed by an ice bath.
-
Isolation & Drying: Follow steps 6-8 from Protocol 1.
References
- ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
- Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.
- All About Drugs. (n.d.). Polymorphism.
- Xtalks. (2020, February 4). Drug Polymorphism: A Key Consideration for API Development.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs.
- International Journal of Pure and Applied Mathematics. (2018).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ACS Publications. (n.d.). Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped π-Conjugated Molecules.
- ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
- Monash University. (2017, November 1). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- MDPI. (2022, August 11). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group.
- Scholars' Mine. (2024, September 5). Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π.
- ACS Publications. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
- Semantic Scholar. (2016, October 24). Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped π-Conjugated Molecules.
- University of Wisconsin-Green Bay. (n.d.).
- PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid.
- ResearchGate. (2025, August 6). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions.
- EPFL. (n.d.).
- University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- PubMed. (2008, February 4). Spherical Crystallization of Benzoic Acid.
- PubMed Central. (n.d.). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes.
- BLD Pharm. (n.d.). 3-Bromo-5-fluoro-2-nitrobenzoic acid.
- Progressive-Business. (n.d.).
- Labsolu. (n.d.). 3-Bromo-5-fluoro-2-nitrobenzoic acid.
- ChemicalBook. (n.d.). This compound CAS#: 1526564-53-3.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents.
- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. innospk.com [innospk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymorphism – All About Drugs [allfordrugs.com]
- 17. xtalks.com [xtalks.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. acadpubl.eu [acadpubl.eu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for 3-Bromo-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the high purity of your final compound, which is critical for subsequent applications in pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The impurity profile largely depends on the synthetic route. Common methods include the bromination and nitration of a suitable benzoic acid precursor.[2][3] Potential impurities include:
-
Starting Materials: Unreacted precursors such as 2-fluoro-5-nitrobenzoic acid or 3-bromo-2-fluorobenzoic acid.
-
Isomeric Byproducts: Regioisomers formed during bromination or nitration, such as this compound isomers. The directing effects of the existing substituents on the benzene ring influence the position of the incoming electrophile.
-
Over-brominated/nitrated species: Products like dibrominated or dinitrated benzoic acids can form if the reaction conditions are too harsh or reaction times are extended.[4]
-
Hydrolysis Products: If the reaction involves an amide intermediate, incomplete hydrolysis can leave behind the corresponding amide.[5][6][7]
-
Decarboxylation Products: At elevated temperatures, decarboxylation can occur, leading to the formation of 1-bromo-2-fluoro-5-nitrobenzene.[8][9][10]
Q2: My final product has a yellowish tint. Is this normal?
A2: While the pure compound is often described as a light yellow or faint beige powder, a distinct yellow or brownish coloration often indicates the presence of residual nitro-containing impurities or byproducts from oxidation.[1][11] It is advisable to perform analytical testing, such as HPLC or NMR, to identify the source of the color.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable purification method. However, due to the acidic nature of the carboxylic acid, it can interact strongly with standard silica gel, leading to peak tailing and poor separation.[12][13] To mitigate this, you can:
-
Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
-
Use a modified silica gel, such as one treated with a base like triethylamine, to neutralize acidic sites.[13]
-
Employ reversed-phase chromatography (e.g., C18) with a suitable mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[12][14]
Q4: Is recrystallization a good method for purification?
A4: Recrystallization is an excellent and highly effective technique for purifying solid organic compounds like this compound, especially for removing small amounts of impurities.[15][16][17][18] The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures.[16][19]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Persistent Starting Material Contamination
Problem: Analytical data (HPLC, NMR) shows significant amounts of unreacted starting material in the final product.
Causality: This is typically due to incomplete reaction, which can be caused by:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Sub-stoichiometric Reagents: An inadequate amount of the brominating or nitrating agent was used.
-
Poor Reagent Activity: The reagents may have degraded over time or were of low quality.
Troubleshooting Protocol:
-
Reaction Monitoring: Implement rigorous in-process monitoring using techniques like TLC or HPLC to track the disappearance of the starting material.
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress.
-
Extend the reaction time, taking samples periodically to determine the point of maximum conversion.
-
Increase the molar equivalents of the limiting reagent. It is recommended to perform small-scale trials to find the optimal excess.
-
-
Reagent Quality Check: Ensure the purity and activity of your reagents. If necessary, use freshly opened or purified reagents.
Issue 2: Presence of Isomeric Impurities
Problem: The final product is contaminated with one or more regioisomers.
Causality: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. The fluorine, bromine, and nitro groups have different directing properties, which can lead to a mixture of products.
Troubleshooting Protocol:
-
Recrystallization: This is often the most effective method for separating isomers, as they can have different crystal lattice energies and solubilities. A systematic solvent screening is recommended.
Recrystallization Solvent Screening Protocol:
-
Place a small amount (e.g., 10-20 mg) of the impure solid into several test tubes.
-
Add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) to each tube, drop by drop, while heating, until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent yields the best crystal formation and the highest recovery. A good solvent will dissolve the compound when hot but not when cold.[16][19]
-
-
Chromatographic Separation: If recrystallization is not effective, column chromatography can be employed.
HPLC Method for Purity Analysis of Halogenated Aromatic Acids: [20]
-
Column: A C18 reversed-phase column is a good starting point. For halogenated compounds, a fluorinated phase column may offer better selectivity.[20]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid is typically effective.
-
Detection: UV detection at a wavelength where the compound and impurities have strong absorbance (e.g., 254 nm).
-
Issue 3: Amide Impurity from Incomplete Hydrolysis
Problem: The presence of a persistent amide impurity is detected.
Causality: If the synthesis involves the hydrolysis of an amide precursor, the reaction may be incomplete. Amide hydrolysis, especially under basic conditions, can be difficult due to the poor leaving group ability of the amide ion.[6][21]
Troubleshooting Protocol:
-
Force the Reaction to Completion:
-
Acidic Hydrolysis: Reflux the reaction mixture in a stronger aqueous acid (e.g., 6M HCl or H₂SO₄) for an extended period.[22]
-
Basic Hydrolysis: Use a higher concentration of base (e.g., 40% NaOH) and increase the reaction temperature. Note that this requires a subsequent acidification step to protonate the carboxylate salt.[5][21]
Workflow for Amide Hydrolysis:
Caption: Workflow for removing amide impurities.
-
Issue 4: Decarboxylation Byproduct Formation
Problem: The presence of 1-bromo-2-fluoro-5-nitrobenzene is detected.
Causality: Aromatic carboxylic acids, especially those with electron-withdrawing groups like a nitro group, can undergo decarboxylation at high temperatures.[8] This is often exacerbated by the presence of certain metal catalysts or acidic/basic conditions.[9][10][23]
Troubleshooting Protocol:
-
Temperature Control: Carefully control the temperature of all reaction and purification steps. Avoid excessive heating during distillation or drying.
-
pH Control: Maintain a neutral or slightly acidic pH during workup and purification whenever possible, unless acidic or basic conditions are required for a specific transformation.
-
Purification: The decarboxylated byproduct is non-acidic and can be easily separated from the desired carboxylic acid.
Acid-Base Extraction Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer, while the neutral decarboxylated impurity will remain in the organic layer.
-
Separate the aqueous layer.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the purified product under vacuum.
Diagram of Acid-Base Extraction:
Caption: Separation via acid-base extraction.
-
III. Quantitative Data Summary
The following table summarizes key physical properties of this compound, which are crucial for purification and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFNO₄ | [11] |
| Molecular Weight | 264.01 g/mol | [11] |
| Appearance | Faint beige powder | [11] |
| Melting Point | 159-161 °C | [1] |
| Boiling Point | 376.8 °C | [1] |
| Density | 1.892 g/cm³ | [1] |
IV. References
-
Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production.
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
-
Chemistry LibreTexts. (2024). 21.7: Chemistry of Amides.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
-
Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids.
-
ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
-
ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
-
ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
-
GlobalChemMade. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers.
-
ResearchGate. (2025). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals.
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids.
-
TCI Chemicals. (n.d.). 3-Bromo-5-nitrobenzoic Acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
-
University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
-
University of Rochester. (n.d.). Recrystallization and Crystallization.
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
-
CymitQuimica. (n.d.). This compound.
-
Filo. (2025). For a one-step synthesis of 3-bromo-5-nitrobenzoic acid, which is the better starting material.
-
BLD Pharm. (n.d.). 1326714-51-5|3-Bromo-2-fluoro-5-nitrobenzaldehyde.
-
Sigma-Aldrich. (n.d.). This compound.
-
Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid.
-
ChemScene. (n.d.). 881415-28-7 | 2-Bromo-3-fluoro-5-nitrobenzoic acid.
-
Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?
-
BLD Pharm. (n.d.). 1526564-53-3|this compound.
-
Benchchem. (n.d.). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
-
Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Lab-Chemicals.Com. (n.d.). This compound.
-
PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. For a one-step synthesis of 3-bromo-5-nitrobenzoic acid, which is the bet.. [askfilo.com]
- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 8. chemcess.com [chemcess.com]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-fluoro-5-nitrobenzoic acid
Welcome to the technical support center for 3-Bromo-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols.
I. Synthesis of this compound: Troubleshooting and Optimization
The synthesis of this compound can be challenging due to the presence of multiple deactivating and directing groups on the aromatic ring. Below are common issues encountered during its synthesis, along with their causes and recommended solutions.
Frequently Asked Questions (FAQs) - Synthesis
Q1: I am getting a mixture of nitro isomers during the nitration of 3-bromo-2-fluorobenzoic acid. How can I improve the regioselectivity?
The formation of nitro isomers is a common issue due to the competing directing effects of the fluorine, bromine, and carboxylic acid substituents.[1] The fluorine and bromine atoms are ortho-, para- directors, while the carboxylic acid group is a meta- director.[1] All three are deactivating groups, which can lead to reduced selectivity. To favor the desired 5-nitro isomer:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to increase selectivity.[2]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acid) dropwise to the solution of the benzoic acid derivative to maintain a low concentration of the nitronium ion and minimize side reactions.[1][3]
-
Choice of Nitrating Agent: A milder nitrating agent may provide better selectivity.
Q2: My nitration reaction is resulting in a low yield. What are the potential causes and solutions?
Low yields can stem from several factors when working with a deactivated substrate like 3-bromo-2-fluorobenzoic acid.[1]
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time and monitor progress by TLC or HPLC. A cautious increase in temperature may be necessary, but this can also lead to more byproducts. Consider a more potent nitrating system if the reaction stalls.[1] |
| Product Loss During Workup | Ensure complete precipitation of the product by adjusting the pH of the aqueous solution. Optimize extraction procedures by using an appropriate organic solvent and performing multiple extractions. |
| Substrate Purity | Ensure the starting 3-bromo-2-fluorobenzoic acid is pure, as impurities can lead to side reactions and the formation of tars.[1] |
Q3: I am observing the formation of dark-colored byproducts (tars) in my reaction mixture. How can I prevent this?
The formation of tars often indicates oxidation of the starting material or product.[1]
-
Maintain Low Temperatures: Strictly control the reaction temperature, keeping it as low as feasible to slow down oxidation processes.
-
Controlled Addition of Reagents: The slow and controlled addition of the nitrating agent is crucial to prevent localized overheating and subsequent degradation.[1]
-
Inert Atmosphere: While not always necessary for nitration, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
II. Reactions Utilizing this compound: A Troubleshooting Guide
The unique arrangement of functional groups in this compound allows for a variety of subsequent transformations. The primary reaction sites are the bromine atom (for cross-coupling reactions), the fluorine atom (for nucleophilic aromatic substitution), and the nitro group (for reduction).
A. Suzuki-Miyaura Coupling at the Bromine Position
The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond.[4]
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may have been oxidized or is otherwise inactive. | Use a fresh batch of catalyst and ensure anaerobic conditions during reaction setup. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Base: The base may not be strong enough to facilitate transmetalation. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for successful coupling.[5] | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | Gradually increase the reaction temperature and monitor for product formation. | |
| Debromination of Starting Material | Side Reaction with Base/Solvent: The aryl bromide can be reduced back to the arene. | Use a non-protic solvent and a carefully selected base. |
| Homocoupling of the Organoboron Reagent | Oxidative Conditions: Oxygen can promote the homocoupling of the boronic acid. | Degas the solvent and reaction mixture thoroughly before adding the catalyst. Maintain an inert atmosphere throughout the reaction. |
B. Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom is activated towards nucleophilic aromatic substitution (SNA) by the strongly electron-withdrawing nitro and carboxylic acid groups, particularly when they are in the ortho and para positions to the fluorine.[6][7]
dot
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Troubleshooting Nucleophilic Aromatic Substitution
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Poor Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. | If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it and increase its nucleophilicity. |
| Insufficient Activation: The electron-withdrawing groups may not be providing enough activation. | This is less likely with the given substrate, but a higher reaction temperature or a stronger nucleophile may be required. | |
| Low Yield | Competing Reactions: The nucleophile may react with the carboxylic acid group. | Protect the carboxylic acid group as an ester before performing the SNAr reaction. The ester can be hydrolyzed in a subsequent step. |
| Reversibility: The reaction may be reversible. | Use a large excess of the nucleophile to drive the reaction to completion. | |
| Formation of Byproducts | Reaction at other positions: While less likely, reaction at the bromine position can occur under certain conditions. | Optimize reaction conditions (temperature, solvent, nucleophile) to favor substitution at the fluorine position. Fluorine is generally a better leaving group than bromine in SNAr.[8][9] |
C. Reduction of the Nitro Group
The nitro group can be reduced to an amine, which opens up a wide range of further chemical transformations. The choice of reducing agent is critical to avoid reducing other functional groups.[10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic acid
Introduction
Welcome to the technical support resource for the synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic acid. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for advanced pharmaceutical compounds.[1] The primary synthetic route involves the electrophilic nitration of 3-bromo-2-fluorobenzoic acid. While straightforward in principle, this reaction is frequently plagued by challenges in regioselectivity, leading to the formation of undesired isomeric byproducts and other impurities.
This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis. It is designed for researchers, chemists, and process development professionals to troubleshoot problems, optimize reaction conditions, and ensure the reliable production of high-purity material.
Section 1: The Core Reaction - Understanding Regioselectivity in Electrophilic Nitration
The synthesis of this compound is achieved by the nitration of 3-bromo-2-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2]
The central challenge is controlling where the nitro group adds to the aromatic ring. The starting material has three substituents—a fluorine atom, a bromine atom, and a carboxylic acid group—each exerting its own electronic influence (directing effect) on the incoming electrophile.
-
Carboxylic Acid (-COOH): A meta-director and a strong deactivating group.[3]
-
Fluorine (-F) & Bromine (-Br): Ortho-, para-directors and deactivating groups.[3][4]
These competing influences mean that the nitronium ion can potentially add at three different positions, leading to the formation of the desired product and two primary isomeric byproducts.
Caption: Regiochemical outcomes of the nitration of 3-bromo-2-fluorobenzoic acid.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the synthesis and purification of this compound.
Q1: My post-reaction analysis (NMR/LC-MS) shows multiple product peaks. How do I confirm the identity of the desired 5-nitro isomer versus the 4-nitro and 6-nitro byproducts?
A: Differentiating these isomers is critical. While they have the same mass, their spectroscopic signatures will differ due to the varying electronic environments of the aromatic protons.
-
¹H NMR Spectroscopy: The key is the coupling patterns and chemical shifts of the two remaining aromatic protons.
-
Desired 5-Nitro Isomer: You will observe two protons that are meta-coupled to each other. This typically appears as two distinct doublets with a small coupling constant (J ≈ 2-3 Hz).
-
4-Nitro Byproduct: The two aromatic protons will be ortho to each other, resulting in two doublets with a larger coupling constant (J ≈ 8-9 Hz).
-
6-Nitro Byproduct: This isomer is often the least abundant due to severe steric hindrance between the bulky -COOH, -F, and the incoming -NO₂ group. If formed, it would also show two ortho-coupled protons.
-
-
LC-MS: While mass spectrometry will confirm the mass of the isomers, liquid chromatography can separate them. The polarity, and thus the retention time, of each isomer will be slightly different. Spiking the sample with a known standard is the most reliable method for peak identification.
Q2: What is the primary cause of poor regioselectivity (high levels of isomeric byproducts), and how can I control it?
A: Poor regioselectivity is almost always a result of suboptimal reaction conditions, particularly temperature. The activation energies for substitution at the different positions are very close, and higher temperatures provide enough energy to overcome these small barriers, leading to a less selective, thermodynamically controlled product mixture.
To maximize the yield of the desired 5-nitro isomer, precise control over reaction parameters is essential.
| Parameter | Recommended Condition | Rationale & Impact on Byproduct Formation |
| Temperature | Maintain strictly at 0-5 °C | This is the most critical parameter. Low temperatures favor the kinetically controlled product, enhancing selectivity for the 5-position. Higher temperatures significantly increase the formation of the 4-nitro isomer. |
| Reagent Addition | Add fuming nitric acid dropwise | Slow, controlled addition prevents localized temperature spikes (exotherms) that would decrease regioselectivity. It also maintains a steady, low concentration of the nitronium ion. |
| Acid Concentration | Use concentrated (>98%) H₂SO₄ | Concentrated sulfuric acid is required to efficiently generate the nitronium ion. Using weaker acid can lead to incomplete reactions or require higher temperatures, which harms selectivity. |
| Stirring | Vigorous and efficient stirring | Ensures homogenous mixing of the reagents and uniform temperature distribution throughout the reaction vessel, preventing localized "hot spots." |
Q3: I've isolated a significant byproduct that is not acidic and is soluble in nonpolar solvents. What is it and why did it form?
A: This is a classic sign of decarboxylation, where the carboxylic acid group is lost as CO₂. The resulting byproduct is 1-bromo-2-fluoro-5-nitrobenzene .
Decarboxylation of aromatic carboxylic acids can occur under harsh acidic conditions and elevated temperatures.[5][6] While benzoic acid itself is relatively stable, the presence of strong electron-withdrawing groups (like the nitro group) can facilitate this process. If the reaction temperature exceeds the recommended 0-5 °C, or if the product is heated for an extended period in the strong acid mixture during workup, decarboxylation can become a significant side reaction.[7]
To prevent decarboxylation:
-
Strictly adhere to the low-temperature protocol.
-
Upon reaction completion, quench the reaction promptly by pouring it onto ice rather than allowing it to warm to room temperature in the acid.
-
Minimize the time the product spends in the acidic medium.
Q4: What is the most effective method for purifying this compound and removing the isomeric impurities?
A: Purification is challenging due to the similar physical properties of the isomers. A multi-step approach is often most effective.
-
Aqueous Workup/Base Extraction: After quenching the reaction on ice, the crude product precipitates. Filter this solid. The solid can then be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove residual acid. A subsequent extraction with a mild aqueous base (e.g., sodium bicarbonate solution) will selectively move the desired acidic product and its acidic isomers into the aqueous layer, leaving behind any non-acidic byproducts like the decarboxylated compound. Re-acidification of the aqueous layer with HCl will precipitate the mixture of isomeric acids.
-
Recrystallization: This is the most common and scalable method for purification. The key is solvent selection. A solvent system where the desired isomer has moderate solubility at high temperatures but low solubility at room temperature is ideal.
-
Recommended Solvent System: A mixture of ethanol and water, or isopropanol and water, often works well. Dissolve the crude acid mixture in the minimum amount of hot alcohol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The desired 5-nitro isomer is typically less soluble and will crystallize out first, enriching the mother liquor with the other isomers. Multiple recrystallizations may be necessary to achieve >98% purity.
-
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize regioselectivity and minimize byproduct formation.
A. Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromo-2-fluorobenzoic acid (1.0 eq). Cool the flask in an ice/salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, ~4.0 eq) while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C.
-
Nitration: Add fuming nitric acid (>90%, 1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition.
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Isolation: Allow the ice to melt completely, then filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum to a constant weight.
B. Purification by Recrystallization
-
Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Precipitation: Slowly add hot deionized water to the solution until it becomes persistently cloudy. Add a drop or two of hot alcohol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Fine, needle-like crystals should form.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Filter the purified crystals and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified product under vacuum. Assess purity by NMR and melting point.
References
- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook.
- Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. ResearchGate.
- Decarboxylation of 2-Nitrobenzoic Acids. Acta - Amanote Research.
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. GeeksforGeeks.
- Optimal route to nitrobenzene from benzoic acid?. Sciencemadness Discussion Board.
- 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applications. Medium.
- Nitration of 3-bromobenzoicacid give what product?. Filo.
- What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora.
Sources
- 1. nbinno.com [nbinno.com]
- 2. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid startin - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Nitration of 3-bromobenzoicacid give what product? | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Decarboxylation of 2-Nitrobenzoic Acids. - Acta [research.amanote.com]
- 7. Sciencemadness Discussion Board - Optimal route to nitrobenzene from benzoic acid? - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
comparing 3-Bromo-2-fluoro-5-nitrobenzoic acid with 3-Bromo-5-nitrobenzoic acid in synthesis
A-Scientist's-Guide-to-3-Bromo-2-fluoro-5-nitrobenzoic-acid-vs-3-Bromo-5-nitrobenzoic-acid
A Comparative Analysis for Synthetic Strategy and Application
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Among the vast array of available building blocks, substituted benzoic acids are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a detailed comparison between two closely related, yet functionally distinct, reagents: 3-Bromo-2-fluoro-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzoic acid .
This analysis, intended for researchers and drug development professionals, delves into the subtle yet profound influence of an ortho-fluoro substituent on the physicochemical properties and synthetic reactivity of the parent molecule. We will explore the underlying electronic effects and provide a data-driven comparison of their performance in key synthetic transformations, supported by experimental insights.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of a reagent's physical properties is paramount for its effective use in the laboratory. The introduction of a fluorine atom at the C2 position, ortho to the carboxylic acid, significantly alters the molecule's characteristics.
| Property | This compound | 3-Bromo-5-nitrobenzoic acid |
| CAS Number | 1526564-53-3[1][2][3] | 6307-83-1[4][5] |
| Molecular Formula | C₇H₃BrFNO₄[1] | C₇H₄BrNO₄[5][6] |
| Molecular Weight | 264.01 g/mol [1] | 246.01 g/mol [5][6] |
| Appearance | Faint beige powder[1] | White to slightly yellow crystalline needles[5] |
| Melting Point | Not widely reported | 159-161 °C[7] |
| Predicted pKa | Not widely reported | 3.09 ± 0.10[4][5] |
The most notable difference lies in the increased molecular weight and the anticipated lower pKa of the fluorinated analogue due to the strong electron-withdrawing nature of fluorine. While the predicted pKa for 3-Bromo-5-nitrobenzoic acid is around 3.09, the ortho-fluoro substituent in this compound is expected to further acidify the carboxylic proton through a potent inductive effect.
The Decisive Role of the Ortho-Fluoro Substituent: An Electronic Perspective
The synthetic utility of these two molecules is dictated by the electronic interplay of their substituents. Both molecules are highly electron-deficient aromatic systems due to the presence of the strongly deactivating nitro (-NO₂) and bromo (-Br) groups. However, the addition of a fluorine atom ortho to the carboxylic acid in this compound introduces critical electronic modifications.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful through-bond electron-withdrawing inductive effect. Positioned ortho to the carboxylic acid, it significantly increases the acidity of the carboxyl proton, which can influence reaction conditions for transformations like amide bond formation.
-
Activation for Nucleophilic Aromatic Substitution (SNA r): The primary synthetic advantage of the ortho-fluoro group is the pronounced activation of the aromatic ring towards nucleophilic attack. Electron-withdrawing groups, particularly those ortho or para to a potential leaving group, stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions.[8][9][10] The fluorine atom, through its strong inductive effect, enhances the electrophilicity of the ipso-carbon (C-Br) and the other activated positions on the ring.
Figure 1. Comparative electronic effects of substituents. The ortho-fluoro group in the left structure adds a significant inductive pull, further increasing the electrophilicity of the aromatic ring compared to the structure on the right.
Comparative Synthetic Applications
The differing electronic profiles of these two acids lead to distinct advantages in various synthetic contexts. While 3-Bromo-5-nitrobenzoic acid is a versatile intermediate[7][11], this compound offers enhanced reactivity for specific transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the synthesis of highly functionalized aromatic compounds. The rate of these reactions is highly dependent on the electronic nature of the aromatic ring.
Scenario: Displacement of the bromide with a generic amine nucleophile (R-NH₂).
-
This compound: The combined electron-withdrawing effects of the ortho-fluoro and para-nitro groups make the C-Br bond highly susceptible to nucleophilic attack. Reactions can often proceed under milder conditions (lower temperatures, shorter reaction times) and with a broader range of nucleophiles compared to its non-fluorinated counterpart. The fluorine itself can also act as a leaving group in SNAr reactions.[9]
-
3-Bromo-5-nitrobenzoic acid: While the nitro group activates the ring, the absence of the ortho-fluoro group results in a less electrophilic system. SNAr reactions on this substrate typically require more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields.
| Substrate | Typical Reaction Conditions | Relative Reactivity |
| This compound | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), 80-120 °C | High |
| 3-Bromo-5-nitrobenzoic acid | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), 120-160 °C | Moderate |
Amide Bond Formation
The carboxylic acid moiety on both molecules is a handle for elaboration, most commonly through amide bond formation.
-
This compound: The increased acidity of the carboxylic acid can have a dual effect. While it may facilitate the initial formation of a carboxylate, the highly deactivated nature of the ring can make the carbonyl carbon less susceptible to nucleophilic attack. However, standard coupling reagents (e.g., HATU, EDC) are generally effective.
-
3-Bromo-5-nitrobenzoic acid: This substrate undergoes standard amide coupling reactions without complications. The electronic environment is less extreme, and protocols are well-established.
Experimental Protocols
To provide a practical context, below are representative protocols for key transformations.
Protocol 1: Synthesis of 3-Amino-2-fluoro-5-nitrobenzoic acid via SNAr
This protocol illustrates the displacement of the bromine from this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.5 eq).
-
Add a solution of aqueous ammonia (excess) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the solution with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product.
Causality: The use of a polar aprotic solvent like DMSO is crucial for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, increasing its reactivity. The elevated temperature provides the necessary activation energy for the reaction to proceed efficiently.
Protocol 2: Synthesis of Methyl 3-Bromo-5-nitrobenzoate
This protocol describes a standard esterification of 3-Bromo-5-nitrobenzoic acid.
Step-by-Step Methodology:
-
Suspend 3-Bromo-5-nitrobenzoic acid (1.0 eq) in methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Causality: The reaction proceeds via the formation of a highly reactive acyl chloride intermediate, which is then readily attacked by methanol to form the ester. The reflux condition ensures the reaction goes to completion.
Figure 2. Comparative synthetic workflows. Pathway A highlights the utility of the fluorinated compound in SNAr reactions, while Pathway B shows a standard transformation for the non-fluorinated analogue.
Conclusion and Recommendations
The choice between this compound and 3-Bromo-5-nitrobenzoic acid is contingent upon the desired synthetic outcome.
-
Choose this compound when:
-
The synthetic route involves a key Nucleophilic Aromatic Substitution step. The ortho-fluoro group provides significant rate acceleration, allowing for milder reaction conditions and potentially higher yields.
-
The target molecule requires the specific electronic properties imparted by the fluorine atom.
-
-
Choose 3-Bromo-5-nitrobenzoic acid when:
-
The primary transformations involve the carboxylic acid group (e.g., esterification, amide coupling) and the bromo and nitro groups are to be retained or modified in subsequent steps not requiring enhanced SNAr reactivity.
-
Cost and availability are primary concerns, as the non-fluorinated analogue is generally more accessible.[11]
-
Ultimately, a careful analysis of the overall synthetic strategy, including downstream transformations and the desired final product attributes, will guide the judicious selection of the appropriate starting material.
References
-
Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
-
Medium. Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
Journal of the Chemical Society B: Physical Organic. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. [Link]
-
PubChem. 3-Bromo-5-nitrobenzoic acid. [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. [Link]
-
Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. [Link]
-
Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]
-
Kimteks. This compound. [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
-
Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]
-
PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]
-
PubChem. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. bldpharm.com.tr [bldpharm.com.tr]
- 3. 1526564-53-3|this compound|BLD Pharm [bldpharm.com]
- 4. 6307-83-1 CAS MSDS (3-Bromo-5-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-Bromo-5-nitrobenzoic acid CAS#: 6307-83-1 [chemicalbook.com]
- 6. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Alternatives for 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, 3-Bromo-2-fluoro-5-nitrobenzoic acid (CAS 1526564-53-3) stands out as a highly versatile synthetic intermediate.[1] Its utility stems from a trifecta of reactive sites: a bromine atom amenable to palladium-catalyzed cross-coupling reactions, a nitro group that can be reduced to a nucleophilic amine, and a carboxylic acid ready for amide bond formation. Furthermore, the electron-withdrawing nitro group activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr). This multi-functional nature allows for the rapid construction of complex molecular architectures, making it a valuable tool in drug discovery programs.[2]
However, reliance on a single building block can introduce logistical, financial, or strategic challenges in a research program. The need for alternative reagents may arise from supply chain vulnerabilities, cost considerations, or the desire for subtly different reactivity profiles to optimize a synthetic route. This guide provides a comprehensive comparison of viable alternatives, grounded in established chemical principles and supported by experimental context, to empower researchers in making informed decisions for their specific synthetic goals.
The Strategic Decision Matrix: Selecting the Right Reagent
The choice of an alternative is not merely about finding a different catalog number; it's a strategic decision that impacts reaction kinetics, selectivity, and downstream transformations. We will evaluate alternatives based on the targeted reaction site, focusing on how structural modifications influence performance.
Caption: A decision-making workflow for selecting an alternative reagent.
Head-to-Head Comparison: Halogen Analogs
The most direct alternatives involve substituting the bromine atom at the 3-position with either iodine or chlorine. This choice primarily influences the efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[3][4]
The fundamental principle governing this reactivity is the bond dissociation energy of the carbon-halogen bond, which dictates the ease of the rate-limiting oxidative addition step in the catalytic cycle.[4] The established reactivity trend is C-I > C-Br > C-Cl.
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Bromo-2-fluoro-5-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a cornerstone of innovation. The highly functionalized building block, 3-Bromo-2-fluoro-5-nitrobenzoic acid, presents a unique chemical architecture for the synthesis of novel bioactive compounds. Its trifecta of reactive sites—a carboxylic acid amenable to amide and ester formation, a nitro group that can be reduced to an amine for further derivatization, and halogen atoms that can participate in cross-coupling reactions—offers a versatile platform for creating diverse chemical libraries.
This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. Due to the limited publicly available data on the direct biological activities of its derivatives, this guide will draw upon experimental data from structurally analogous compounds. We will explore potential synthetic pathways for creating derivatives and compare their anticipated biological activities with known agents, supported by established experimental protocols.
The Synthetic Potential of this compound
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of complex molecules, particularly amides and heterocyclic compounds, which are prevalent in many classes of therapeutic agents.
Proposed Synthesis of N-Aryl Benzamides
Amide bond formation is a fundamental transformation in medicinal chemistry. The carboxylic acid moiety of this compound can be readily converted to an amide. The general synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for N-Aryl-3-bromo-2-fluoro-5-nitrobenzamides.
This straightforward synthesis allows for the introduction of a wide variety of aryl amines, enabling fine-tuning of the compound's physicochemical properties and biological activity.
Comparative Analysis of Potential Biological Activities
While specific data for derivatives of this compound is scarce, we can infer potential activities by examining structurally related compounds. The presence of bromine, fluorine, and a nitro group suggests potential for both anticancer and antimicrobial applications.
Anticancer Activity
Halogenated and nitro-substituted benzoic acid derivatives have demonstrated significant potential as anticancer agents.[1][2] The biological activity is often influenced by the nature and position of substituents on the benzamide ring.
| Compound Class | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Flavonoid-based Amide | MDA-MB-231 (Breast) | Data not specified | 4-Bromo-2-fluoro-benzamide moiety | [3] |
| N-(4-(3-phenylureido)phenyl)benzamide | Various | >10 | Benzamide core | [4] |
| Benzofurancarboxamides | Various | 10-100 | Benzamide derivatives | [5] |
| N-Aryl-1,3,4-oxadiazol-2-amines | Various | >15 | Aryl amine derivatives | [2] |
| 3-Hydroxychromones | Various | Not specified | Potential kinase inhibitors | [6] |
Table 1: Comparative Anticancer Activity of Structurally Related Benzamide Derivatives.
The data suggests that benzamide derivatives can exhibit a range of cytotoxic activities against various cancer cell lines. The specific potency is highly dependent on the overall molecular structure. For derivatives of this compound, the combination of halogens and the nitro group could contribute to enhanced activity, a hypothesis that warrants experimental validation.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group within microbial cells to generate toxic radical species.[7][8] Similarly, halogenated compounds are known to possess antimicrobial properties.
| Compound Class | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Triazolothiadiazines | S. aureus, E. coli | 1.56-100 | Fused heterocyclic derivatives | [9] |
| 2-Chloro-5-nitrobenzoic acid derivatives | S. aureus, E. coli | Not specified | Halogenated nitrobenzoic acid | [10] |
| Nitroaromatic Derivatives | S. aureus, Candida sp. | 15.6-62.5 | Halogenated nitro compounds | [7] |
| Heterocyclic compounds from p-bromobenzoic acid | E. coli, K. pneumoniae | Measurable activity | Brominated heterocyclic derivatives | [11] |
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds.
The data from analogous compounds suggests that derivatives of this compound, particularly heterocyclic derivatives, could exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.
Key Signaling Pathways
Many anticancer agents, including benzamide derivatives, exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the kinase signaling cascade.
Caption: A simplified representation of a kinase signaling pathway often targeted in cancer therapy.
Benzamide derivatives have the potential to act as kinase inhibitors, blocking downstream signaling and thereby inhibiting cancer cell growth.[6] The specific kinase targeted would depend on the three-dimensional structure of the synthesized derivative.
Experimental Protocols
To validate the potential biological activities of novel compounds synthesized from this compound, standardized and robust experimental protocols are essential.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized benzamide derivatives
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the benzamide compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[9]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound stands as a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. Based on the biological activities of structurally analogous halogenated and nitro-substituted benzoic acid derivatives, it is reasonable to hypothesize that amides and heterocyclic derivatives of this scaffold will exhibit noteworthy anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of these potential new therapeutic agents. Further research in this area is highly encouraged to unlock the full therapeutic potential of this versatile chemical entity.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Benzamides.
- Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC tre
- A Comparative Assessment of Halogenated Benzamides in Drug Discovery. Benchchem.
- 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097. PubChem.
- Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.
- Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). PubMed.
- Antimicrobial Activity of Nitroaromatic Deriv
- Recent Development of Fluoroquinolone Deriv
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][12][13] thiadiazine derivatives. PMC - NIH.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - NIH.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid. Al-Nahrain University.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH.
- 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7. Sigma-Aldrich.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. PMC - NIH.
- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry.
- Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing.
- Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester. CymitQuimica.
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][12][13] thiadiazine derivatives. PMC - NIH.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
- Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo - Semantic Scholar.
- 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evalu
- 2-Bromo-5-nitrobenzoic acid | 943-14-6 | FB00222. Biosynth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-2-fluoro-5-nitrobenzoic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the robust characterization of novel chemical entities is the bedrock of successful research and development. 3-Bromo-2-fluoro-5-nitrobenzoic acid and its derivatives are an important class of compounds, often serving as key building blocks in the synthesis of pharmaceuticals and other high-value chemicals. Their complex substitution pattern, featuring a halogen, a nitro group, and a carboxylic acid function, necessitates a multi-faceted analytical approach to unequivocally confirm their identity, purity, and stability.
This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data based on closely related compounds. While specific experimental data for the title compound is not always publicly available, the principles and comparative data presented herein provide a strong framework for developing and validating analytical methods.
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
The unique combination of functional groups in this compound presents distinct analytical challenges and opportunities. The carboxylic acid moiety imparts polarity and acidity, the nitro and bromo groups are strongly electron-withdrawing, and the fluorine atom provides a unique spectroscopic handle. No single technique can provide a complete picture; therefore, a suite of orthogonal methods is required for comprehensive characterization.
dot graph TD { A[this compound] --> B{Purity Assessment}; A --> C{Structural Elucidation}; A --> D{Physicochemical Properties};
}
Caption: Logical relationship between the target analyte and the required analytical information.
Chromatographic Techniques: Purity and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and its derivatives, as well as for monitoring reaction progress and identifying impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing this class of compounds due to the polarity imparted by the carboxylic acid.
Experimental Rationale: The choice of a C18 column is based on its hydrophobicity, which provides good retention for aromatic compounds. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. Acetonitrile is a common organic modifier, and a gradient elution is often employed in method development to efficiently elute a range of compounds with varying polarities. UV detection is highly effective due to the strong chromophore of the nitroaromatic system.
Comparative Data: Expected HPLC Performance
| Parameter | This compound (Expected) | Isomeric Impurity (e.g., 2-Bromo-3-fluoro-5-nitrobenzoic acid) | Starting Material (e.g., 2-fluoro-5-nitrobenzoic acid) |
| Retention Time | Moderate | Similar, but distinct | Shorter |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
| UV λmax | ~260-280 nm | ~260-280 nm | ~260-280 nm |
| Resolution (Rs) | > 2 from impurities | - | > 2 from product |
Experimental Protocol: RP-HPLC Method Development
-
System Preparation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a mobile phase of A: 0.1% Formic Acid in Water and B: Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
-
Gradient Elution: Start with a gradient to determine the approximate elution conditions (e.g., 10-90% B over 20 minutes).
-
Method Optimization: Based on the initial run, optimize the gradient or develop an isocratic method to achieve adequate resolution of the main peak from any impurities.
-
Detection: Monitor at a wavelength where the compound has significant absorbance, typically around 265 nm.
dot graph TD { subgraph HPLC Workflow A[Sample Preparation] --> B[HPLC Injection]; B --> C{C18 Reverse-Phase Column}; C --> D[UV Detection]; D --> E[Chromatogram]; end }
Caption: A simplified workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and nitro groups. Therefore, derivatization is a necessary step to increase volatility and thermal stability.[1][2]
Experimental Rationale: Esterification of the carboxylic acid is the most common derivatization strategy.[3] Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or trimethylsilyldiazomethane) converts the polar carboxylic acid into a more volatile and thermally stable ester. This allows the compound to traverse the GC column without degradation. Electron ionization (EI) mass spectrometry will then provide a characteristic fragmentation pattern for structural confirmation.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: In a vial, dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine). Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 30 minutes.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Temperature Program: Use a temperature program to ensure good separation (e.g., initial temperature of 100°C, ramp to 280°C).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.
Spectroscopic Techniques: Unraveling the Molecular Structure
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, appearing as doublets due to coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
¹⁹F NMR: The presence of a fluorine atom provides a unique and highly sensitive NMR handle.[4] The ¹⁹F NMR spectrum will show a single resonance, and its chemical shift is characteristic of the electronic environment around the fluorine atom.[5][6]
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~8.3-8.6 | d | J ≈ 2-3 | H-6 |
| ~8.1-8.4 | d | J ≈ 2-3 | H-4 | |
| ¹³C | ~165 | s | - | C=O |
| ~158-162 | d | ¹JCF ≈ 250-260 | C-F | |
| ~148-152 | s | - | C-NO₂ | |
| ~130-135 | d | ³JCF ≈ 5-10 | C-H (C-6) | |
| ~125-130 | d | ³JCF ≈ 3-5 | C-H (C-4) | |
| ~120-125 | s | - | C-COOH | |
| ~110-115 | d | ²JCF ≈ 20-25 | C-Br | |
| ¹⁹F | ~ -100 to -120 | s | - | Ar-F |
Note: Predicted values are based on data from similar compounds and may vary depending on the solvent and experimental conditions.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. An external reference may be used if necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1550 and ~1350 | Asymmetric & Symmetric NO₂ stretch | Nitro Group |
| ~1200-1000 | C-F stretch | Aryl Fluoride |
| ~800-600 | C-Br stretch | Aryl Bromide |
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways include the loss of OH, COOH, and NO₂.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a GC or LC system.
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for LC-MS applications.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Definitive Structural and Compositional Analysis
While the combination of chromatographic and spectroscopic techniques provides a high degree of confidence in the structure and purity of a compound, the following methods offer definitive proof.
Single-Crystal X-ray Crystallography
This is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid.[8] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Experimental Rationale: If a suitable single crystal of this compound can be grown, X-ray diffraction will provide an unambiguous structural determination, confirming the connectivity and stereochemistry of the molecule. This technique is particularly valuable for resolving any ambiguity in the substitution pattern on the aromatic ring.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of suitable size and quality from an appropriate solvent system.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software.
dot graph TD { subgraph X-ray Crystallography A[Single Crystal] --> B{X-ray Diffractometer}; B --> C[Diffraction Pattern]; C --> D[Electron Density Map]; D --> E[3D Molecular Structure]; end }
Caption: Workflow for single-crystal X-ray crystallography.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, Br, F) in a compound. This is a fundamental technique to confirm the empirical formula.
Expected Elemental Composition for C₇H₃BrFNO₄ (MW: 264.01 g/mol )
| Element | Theoretical Percentage |
| Carbon (C) | 31.85% |
| Hydrogen (H) | 1.15% |
| Bromine (Br) | 30.26% |
| Fluorine (F) | 7.20% |
| Nitrogen (N) | 5.31% |
| Oxygen (O) | 24.24% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the pure, dry sample.
-
Analysis: Submit the sample to a specialized elemental analysis instrument, which typically involves combustion of the sample and quantification of the resulting gases.
Thermal Analysis: Assessing Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, purity, and thermal stability of the compound, which is particularly important for a nitro-containing substance.[9][10]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a sharp endothermic peak corresponding to its melting point would be expected, followed by an exothermic event at higher temperatures indicating decomposition.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can reveal information about decomposition temperatures and the presence of solvates.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate DSC or TGA pan.
-
Instrument Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30-400 °C).
-
Data Analysis: Analyze the resulting thermograms to determine melting point, heat of fusion, and decomposition temperatures.
Conclusion
The comprehensive characterization of this compound and its derivatives requires a judicious selection and application of a range of analytical techniques. This guide has outlined the key methodologies, from chromatographic separation to spectroscopic elucidation and definitive structural analysis. By understanding the principles behind each technique and how they complement one another, researchers can confidently establish the identity, purity, and stability of these important chemical entities, ensuring the integrity and success of their research and development endeavors.
References
-
Miyake, Y., et al. (1990). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 108(4), 629-634. Available at: [Link]
-
Dou, X., et al. (2022). Potassium Acetate/18-Crown‐6 Pair: Robust and Versatile Catalyst for Synthesis of Polyols from Ring‐Opening Copolymerization of Epoxides and Cyclic Anhydrides. Angewandte Chemie International Edition, 61(51), e202213193. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
NIST. (n.d.). 3-Bromobenzoic acid, 5-fluoro-2-nitrophenyl ester. In NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available at: [Link]
-
Element analysis. (n.d.). Retrieved from [Link]
-
Zhang, L., et al. (2012). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 159-165. Available at: [Link]
-
SpectraBase. (n.d.). m-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 299-312. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 529-563). Elsevier. Available at: [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gel'man, N. E., & Terent'eva, E. A. (2005). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 60(10), 1101-1110. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). X-ray diffraction. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Available at: [Link]
-
International Journal of Quantum Chemistry. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. 107(2), 478-491. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Food Technology and Biotechnology. (2012). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. 50(1), 29-36. Available at: [Link]
-
Wikipedia. (n.d.). Nitro compound. Available at: [Link]
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
ResearchGate. (n.d.). Reverse-phase high performance liquid chromatography for the determination of tiopronin in human plasma after derivatization with p-bromophenacyl bromide. Available at: [Link]
-
Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. Available at: [Link]
-
PMC. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Available at: [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]
Sources
- 1. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-nitrobenzoic acid | SIELC Technologies [sielc.com]
- 3. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1526564-53-3|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1807118-74-6|5-Bromo-3-fluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hmdb.ca [hmdb.ca]
A Comparative Guide to the Synthesis of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two different halogen atoms, provides multiple reaction sites for further chemical transformations. The efficient and regioselective synthesis of this key intermediate is therefore of significant interest.
This guide provides a comparative analysis of two plausible synthetic routes to this compound. The routes are evaluated based on the principles of synthetic efficiency, reagent availability and cost, reaction conditions, and potential challenges. Each route is presented with a detailed, step-by-step protocol, supported by mechanistic insights and references to analogous transformations in the chemical literature.
Route A: Electrophilic Aromatic Substitution on 2-Fluorobenzoic Acid
This route commences with the commercially available 2-fluorobenzoic acid and introduces the nitro and bromo substituents in a two-step electrophilic aromatic substitution sequence. The regiochemical outcome of each step is governed by the directing effects of the substituents present on the aromatic ring.
Step 1: Nitration of 2-Fluorobenzoic Acid
The initial step involves the nitration of 2-fluorobenzoic acid to introduce the nitro group at the 5-position. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. The combined directing effects favor the introduction of the nitro group at the position para to the fluorine and meta to the carboxylic acid.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, add 2-fluorobenzoic acid in portions, maintaining the temperature below 10°C with an ice bath.
-
Cool the mixture to 0-5°C and add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated product, 2-fluoro-5-nitrobenzoic acid, by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Causality Behind Experimental Choices:
-
The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated benzoic acid ring.
-
The reaction is performed at low temperatures to control the exothermic nitration reaction and to minimize the formation of byproducts.
Step 2: Bromination of 2-Fluoro-5-nitrobenzoic Acid
The second step is the bromination of the synthesized 2-fluoro-5-nitrobenzoic acid. The fluorine atom (ortho, para-director), the nitro group (meta-director), and the carboxylic acid group (meta-director) all direct the incoming electrophile (bromine) to the 3-position.
Experimental Protocol:
-
To a solution of 2-fluoro-5-nitrobenzoic acid in a suitable solvent such as concentrated sulfuric acid or a halogenated solvent, add a brominating agent like N-bromosuccinimide (NBS) or bromine.
-
If using bromine, a Lewis acid catalyst such as iron(III) bromide may be required.
-
Heat the reaction mixture at a controlled temperature for several hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
The choice of brominating agent and solvent can influence the reactivity and selectivity of the reaction. NBS is often a milder and more selective brominating agent compared to elemental bromine.
-
The presence of multiple deactivating groups on the aromatic ring necessitates heating to achieve a reasonable reaction rate.
Route B: Oxidation of a Substituted Toluene Derivative
This alternative route starts with a substituted toluene and introduces the carboxylic acid functionality in the final step via oxidation of the methyl group. This approach can be advantageous if the starting toluene derivative is readily accessible.
Step 1: Nitration of 3-Bromo-2-fluorotoluene
The synthesis begins with the nitration of 3-bromo-2-fluorotoluene. The methyl and fluoro groups are ortho, para-directing, while the bromo group is also an ortho, para-director, albeit a deactivating one. The nitro group is expected to be introduced at the 5-position, which is para to the methyl group and ortho to the bromo group.
Experimental Protocol:
-
Dissolve 3-bromo-2-fluorotoluene in concentrated sulfuric acid at a low temperature (0-5°C).
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto ice and extract the product, 3-bromo-2-fluoro-5-nitrotoluene, with an organic solvent.
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
The strong activating effect of the methyl group facilitates the nitration under standard conditions.
-
The regioselectivity is primarily controlled by the directing effects of the methyl and fluoro groups.
Step 2: Oxidation of 3-Bromo-2-fluoro-5-nitrotoluene
The final step is the oxidation of the methyl group of 3-bromo-2-fluoro-5-nitrotoluene to a carboxylic acid. Strong oxidizing agents are required for this transformation.
Experimental Protocol:
-
Suspend 3-bromo-2-fluoro-5-nitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (indicated by the disappearance of the purple color of KMnO₄, if used).
-
Cool the reaction mixture and, if using KMnO₄, filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Causality Behind Experimental Choices:
-
The methyl group is resistant to oxidation and requires a powerful oxidizing agent and elevated temperatures.
-
The workup procedure is designed to remove the inorganic byproducts and isolate the desired carboxylic acid.
Comparison of Synthetic Routes
| Feature | Route A: Electrophilic Substitution | Route B: Oxidation of Toluene |
| Starting Material | 2-Fluorobenzoic Acid | 3-Bromo-2-fluorotoluene |
| Number of Steps | 2 | 2 |
| Key Transformations | Nitration, Bromination | Nitration, Oxidation |
| Regiocontrol | Good, directed by existing functional groups. | Good, directed by existing functional groups. |
| Potential Challenges | Handling of fuming nitric acid and bromine. Potential for over-bromination if not controlled. | Use of strong, potentially hazardous oxidizing agents. The oxidation step may require harsh conditions. |
| Scalability | Generally scalable, with careful control of exotherms. | The oxidation step can be challenging to scale up due to the heterogeneous nature and the need for efficient heat transfer. |
| Overall Yield | Moderate to good, depending on the efficiency of each electrophilic substitution. | Moderate to good, with the oxidation step often being the yield-limiting step. |
Visualizing the Synthetic Pathways
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory or manufacturing facility.
Route A is a classic approach that relies on well-established electrophilic aromatic substitution reactions. The regioselectivity is generally high due to the clear directing effects of the substituents. However, it involves the handling of hazardous reagents like fuming nitric acid and bromine.
Route B offers an alternative that may be preferable if the starting toluene derivative is more readily accessible than 2-fluorobenzoic acid. The final oxidation step, while effective, can be challenging to perform on a large scale and may require careful optimization to achieve high yields.
Ultimately, a thorough cost analysis and preliminary experimental validation would be necessary to determine the most practical and economical route for the synthesis of this compound for a given application.
References
- Given the specialized nature of the target molecule, direct literature for its synthesis is scarce.
- For general procedures on nitration and bromination of aromatic compounds, refer to comprehensive organic synthesis resources.
- For oxidation of alkylbenzenes, consult literature on reactions with potassium permangan
spectroscopic analysis (NMR, IR, MS) of 3-Bromo-2-fluoro-5-nitrobenzoic acid for structure confirmation
An In-Depth Guide to the Spectroscopic Confirmation of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
As Senior Application Scientists, our role extends beyond merely generating data; we are tasked with elucidating molecular structures with unerring confidence. The confirmation of a novel or synthesized compound's identity is the bedrock of chemical research and development. This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structure confirmation of this compound, a polysubstituted aromatic compound.
We will move beyond a simple recitation of data, instead focusing on the logical framework and causal reasoning behind the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each step is designed as a self-validating system, where the orthogonal data from each technique must converge to support a single structural hypothesis.
The Target Structure: A Quick Analysis
Before stepping into the laboratory, a preliminary analysis of the target molecule, this compound (Molecular Formula: C₇H₃BrFNO₄, Molecular Weight: 264.01 g/mol [1][2]), is crucial. The structure presents a tetrasubstituted benzene ring, which immediately informs our analytical strategy. We anticipate a complex interplay of electronic effects from four distinct functional groups:
-
Carboxylic Acid (-COOH): A strongly deactivating, meta-directing group.
-
Nitro (-NO₂): A very strong deactivating, meta-directing group.
-
Fluorine (-F): An electronegative, deactivating, yet ortho-, para-directing halogen.
-
Bromine (-Br): A deactivating, ortho-, para-directing halogen.
This substitution pattern leaves only two protons on the aromatic ring, whose chemical environment and coupling will be highly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is critical for resolving the complex couplings in this molecule.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The spectral width should encompass the range of -1 to 15 ppm to ensure observation of both aromatic and the highly deshielded carboxylic acid proton.
-
If the acidic proton signal is broad or difficult to identify, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal will disappear due to proton-deuterium exchange.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A typical spectral width would be 0-200 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
¹H NMR: Deciphering the Proton Environment
The aromatic region of the ¹H NMR spectrum is expected to show two signals, corresponding to the two protons on the benzene ring (H-4 and H-6). Their chemical shifts are influenced by the surrounding substituents. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[4]
-
H-6: This proton is ortho to a strongly electron-withdrawing nitro group and meta to both the bromine and the carboxylic acid. This environment will cause a significant downfield shift.
-
H-4: This proton is ortho to the bromine and meta to the fluorine, nitro, and carboxylic acid groups.
The most critical diagnostic feature will be the spin-spin coupling. We expect to see two doublets, arising from the four-bond coupling (⁴J) between H-4 and H-6, which is typically a small value (meta-coupling, ~2-3 Hz).[5] Furthermore, each proton will exhibit coupling to the fluorine atom at position 2.
-
H-4: Will be coupled to the fluorine at C-2. This is a three-bond coupling (³JH-F), which is typically in the range of 5-10 Hz.
-
H-6: Will be coupled to the fluorine at C-2. This is a four-bond coupling (⁴JH-F), which is smaller, typically 1-4 Hz.
Therefore, the signal for H-4 should appear as a doublet of doublets, and the signal for H-6 will also likely appear as a doublet of doublets (or a broadened doublet if the ⁴JH-F is not well-resolved).
The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[3]
dot graph { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];
// Define nodes for the molecule structure C1 [label="C1-COOH", pos="0,1.5!"]; C2 [label="C2-F", pos="-1.3,-0.75!"]; C3 [label="C3-Br", pos="1.3,-0.75!"]; C4 [label="C4-H", pos="0,-1.5!"]; C5 [label="C5-NO2", pos="-1.3,0.75!"]; C6 [label="C6-H", pos="1.3,0.75!"]; F2 [label="F", pos="-2, -1.2!"]; H4 [label="H", pos="0, -2!"]; H6 [label="H", pos="2, 1.2!"];
// Define edges for couplings with styles and colors H4 -- H6 [style=dashed, color="#EA4335", label=" ⁴JHH (~2-3 Hz)"]; H4 -- F2 [style=dotted, color="#4285F4", label=" ³JHF (~5-10 Hz)"]; H6 -- F2 [style=dotted, color="#34A853", label=" ⁴JHF (~1-4 Hz)"];
// Invisible edges to position labels correctly edge [style=invis]; H4 -- C4; H6 -- C6; F2 -- C2; } }
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~12-13 | br s | - | -COOH |
| ~8.5-8.7 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 1-4 | H-6 |
| ~8.2-8.4 | dd | ⁴JHH ≈ 2-3, ³JHF ≈ 5-10 | H-4 |
¹³C NMR: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. Aromatic and carboxylic carbons resonate between 110-185 ppm.[4][6]
-
C=O (Carboxylic Acid): This carbonyl carbon is the most deshielded, typically appearing between 165-185 δ.[7]
-
C-F: The carbon directly attached to the highly electronegative fluorine will show a large one-bond coupling (¹JC-F) and will be shifted downfield.
-
C-Br: The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
-
C-NO₂: The carbon bearing the nitro group will be significantly deshielded.
-
C-H: Carbons attached to protons.
-
C-COOH: The carbon attached to the carboxylic acid group.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Deshielded carbonyl carbon.[7] |
| ~155 (d, ¹JCF ≈ 250 Hz) | C-F | Direct attachment to electronegative F causes downfield shift and large coupling. |
| ~148 | C-NO₂ | Electron-withdrawing group causes significant deshielding. |
| ~135 | C-H (C-6) | Influenced by adjacent -NO₂ and -COOH groups. |
| ~130 | C-COOH | Quaternary carbon attached to the carboxyl group. |
| ~125 | C-H (C-4) | Influenced by adjacent -Br and -NO₂ groups. |
| ~118 | C-Br | Heavy atom shielding effect. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory first, which is then automatically subtracted from the sample spectrum.
Interpretation of Key IR Absorptions
The IR spectrum will be dominated by absorptions from the carboxylic acid and nitro groups.
-
-OH Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[7][8] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8]
-
C-H Stretch (Aromatic): Sharp, weaker absorptions typically appear just above 3000 cm⁻¹.[9]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1690-1760 cm⁻¹.[8] Conjugation with the aromatic ring typically lowers this frequency to around 1680-1710 cm⁻¹.[7]
-
N-O Stretch (Nitro Group): Two strong and distinct bands are characteristic of the NO₂ group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[9]
-
C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions are also associated with the carboxylic acid group.[8]
-
C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption in the 500-600 cm⁻¹ range.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer)[8] |
| ~1700 | Strong, Sharp | C=O stretch (Conjugated carboxylic acid)[7] |
| ~1540 | Strong | Asymmetric N-O stretch (Nitro group) |
| ~1350 | Strong | Symmetric N-O stretch (Nitro group) |
| 1000-1400 | Strong | C-F stretch |
| 1210-1320 | Medium | C-O stretch (Carboxylic acid)[8] |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For a carboxylic acid, the negative ion mode is often more informative, as it readily forms the [M-H]⁻ ion.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺˙ or [M-H]⁻): The most crucial piece of information is the mass-to-charge ratio (m/z) corresponding to the molecular weight. A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, we must observe a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by 2 m/z units. For this compound (C₇H₃BrFNO₄), the expected molecular ions are:
-
For ⁷⁹Br: m/z ≈ 262.9
-
For ⁸¹Br: m/z ≈ 264.9
-
-
Fragmentation: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[10][11] Common losses include:
-
Loss of -OH (M-17): A prominent peak resulting from the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical.
-
Loss of NO₂ (M-46): Cleavage of the nitro group.
-
Table 4: Predicted m/z Values for Key Ions in Mass Spectrum
| m/z (⁷⁹Br / ⁸¹Br) | Ion |
|---|---|
| 263 / 265 | [M]⁺˙ (Molecular Ion) |
| 246 / 248 | [M-OH]⁺ |
| 218 / 220 | [M-COOH]⁺ |
| 217 / 219 | [M-NO₂]⁺ |
Conclusion: A Unified Structural Confirmation
The structural confirmation of this compound is achieved not by a single piece of data, but by the seamless congruence of all spectroscopic evidence. The ¹H NMR confirms the presence and connectivity of the two aromatic protons, with their couplings to each other and to the fluorine atom providing a definitive map of the substitution pattern. The ¹³C NMR validates the carbon skeleton, identifying all seven unique carbon environments. The IR spectrum provides unequivocal evidence for the key carboxylic acid and nitro functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition via the exact mass and the characteristic bromine isotopic pattern, while the fragmentation data supports the proposed structure. When all these pieces align, we can declare the structure confirmed with the highest degree of scientific certainty.
References
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
- CHEM220 Laboratory.
- Chem-is-try by Dr. Anjali. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Concordia University.
- Whitman College. GCMS Section 6.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
- JoVE.
- ResearchGate.
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
- CymitQuimica. This compound.
- ChemScene. 2-Bromo-3-fluoro-5-nitrobenzoic acid.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. GCMS Section 6.12 [people.whitman.edu]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Introduction: The Critical Role of Purity in Advanced Synthesis
3-Bromo-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, serving as a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its multi-substituted structure offers several reactive sites, making it a versatile intermediate for constructing complex molecular architectures. However, the very nature of its multi-step synthesis presents a significant challenge: the potential for isomeric impurities, residual starting materials, and reaction by-products.
The purity of this intermediate is not merely a quality metric; it is a critical determinant of the success of downstream applications. Impurities can lead to unpredictable reaction kinetics, the formation of undesired side products, and significant challenges in the purification of the final active ingredient. For drug development professionals, ensuring the purity of such intermediates is a foundational step in guaranteeing the safety, efficacy, and reproducibility of the final therapeutic agent.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers to select the most appropriate techniques for their specific needs, from routine quality control to the certification of reference standards.
Melting Point Analysis: The First Line of Assessment
Melting point determination is a classical, cost-effective, and rapid technique that provides a first impression of a crystalline solid's purity.[1] The underlying principle is that impurities disrupt the crystal lattice of a solid, resulting in a depression of the melting point and a broadening of the melting range.[2] A pure, crystalline compound typically exhibits a sharp, well-defined melting point, usually within a 0.5-1.0°C range.
Causality of Method Choice
For a compound like this compound, which is a solid at room temperature, melting point analysis is an excellent initial check.[3] A significant deviation from the reference melting point or a wide melting range (e.g., >2°C) is a strong indicator of impurities, warranting further investigation with more sophisticated chromatographic or spectroscopic methods.[2]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound sample is completely dry and finely powdered.[1] Grinding the sample in a mortar ensures uniform heat transfer.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of approximately 2-3 mm.[4] Pack the sample firmly by tapping the sealed end of the tube on a hard surface.
-
Initial Rapid Determination: Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting point. This saves time and establishes a rough range.[2]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.
-
Slow Heating: Using a fresh sample, begin heating again, but reduce the rate to 1-2°C per minute as you approach the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Interpreting the Results
-
Sharp Range (e.g., 145-146°C): Suggests high purity.
-
Broad, Depressed Range (e.g., 139-144°C): Indicates the presence of impurities.[2]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry. For this compound, its aromatic nature and the presence of the nitro group create a strong chromophore, making it ideally suited for detection by UV-Vis spectroscopy.[5] Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating aromatic carboxylic acids and their potential impurities.[6]
Causality of Method Choice
The choice of RP-HPLC is deliberate. The polarity of the carboxylic acid group can be modulated by adjusting the pH of the mobile phase. By using an acidic mobile phase (e.g., with formic or phosphoric acid), the carboxylic acid is protonated (non-ionized), which increases its retention on a C18 column and leads to sharper, more symmetrical peaks—a principle known as ion-suppression.[6] This allows for excellent separation from less polar starting materials or more polar by-products. Purity is typically expressed as area percent, which assumes that all components have a similar response factor at the chosen wavelength.
Caption: A typical workflow for purity assessment by HPLC-UV.
Experimental Protocol: RP-HPLC-UV
-
Objective: To determine the relative purity of this compound and quantify impurities.[7]
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Calculate purity using the area percentage method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Hypothetical Data Presentation
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity (Tentative) |
| 1 | 4.5 | 15,200 | 0.35 | Starting Material Isomer |
| 2 | 8.9 | 4,325,800 | 99.50 | This compound |
| 3 | 11.2 | 6,500 | 0.15 | Dimerization By-product |
Quantitative NMR (qNMR): The Standard for Absolute Purity
While HPLC provides excellent relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary ratio method capable of determining the absolute purity (mass fraction) of a sample without the need for a reference standard of the analyte itself. The technique relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[7]
Causality of Method Choice
qNMR is chosen when an authoritative, metrologically traceable purity value is required, for instance, when qualifying a batch as a reference material. The key is selecting an internal standard that has a simple, sharp proton signal in a region of the spectrum free from any analyte or impurity signals. For this compound, maleic acid or dimethyl sulfone are excellent candidates for an internal standard when using DMSO-d6 as the solvent. The calculation is independent of the analyte's structure, relying only on the molar ratio, making it a truly universal method for absolute quantification.
Caption: Workflow for determining absolute purity via qNMR.
Experimental Protocol: ¹H-qNMR
-
Objective: To determine the absolute purity (mass fraction) of this compound.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound (mass_analyte).
-
Accurately weigh approximately 10 mg of maleic acid (mass_std).
-
Dissolve both solids completely in ~0.7 mL of DMSO-d6 in a vial before transferring to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30-60 seconds (should be > 5x the longest T1 of interest).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (I_analyte) and the signal from the internal standard (I_std). For this compound, the aromatic protons are suitable. For maleic acid, the two vinyl protons give a singlet around 6.3 ppm.
-
Use the following equation to calculate the purity: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * P_std Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 264.01 g/mol ; Maleic Acid: 116.07 g/mol )
-
P_std = Purity of the internal standard (e.g., 99.9%)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and By-products
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound is challenging.[9] A crucial derivatization step is required to convert the non-volatile acid into a volatile ester or silyl ether.[9]
Causality of Method Choice
GC-MS is not the primary choice for quantifying the main component but is invaluable for identifying and quantifying volatile impurities that might be missed by HPLC, such as residual synthesis solvents (e.g., toluene, DMF) or volatile by-products from side reactions. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy, replacing the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility.[9][10]
Experimental Protocol: GC-MS with Silylation
-
Objective: To identify and quantify volatile impurities and confirm the identity of the main component via its mass spectrum.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Reagent: BSTFA with 1% TMCS.
-
Sample Preparation:
-
Place ~1 mg of the sample in a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The TMS-derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern.
Comparative Summary of Analytical Techniques
| Feature | Melting Point | HPLC-UV | qNMR | GC-MS (with Derivatization) |
| Principle | Thermal property of a crystalline solid | Chromatographic separation based on polarity | Nuclear spin resonance in a magnetic field | Chromatographic separation based on volatility |
| Purity Type | Qualitative indicator | Relative Purity (Area %) | Absolute Purity (Mass Fraction) | Relative Purity (Area %) |
| Primary Use | Rapid, initial purity check | Primary QC method , impurity profiling | Reference standard certification , absolute quantification | Identification of volatile impurities, residual solvents |
| Pros | Fast, inexpensive, easy to perform.[1] | Robust, reproducible, high-throughput, excellent for isomers.[5][6] | Highly accurate and precise, no analyte reference standard needed.[7] | High sensitivity, definitive identification via mass spectra.[11] |
| Cons | Insensitive to small amounts of impurity, not quantitative. | Requires an analyte reference standard for identity confirmation, assumes equal UV response for impurities. | Lower throughput, requires specialized equipment and expertise, sensitive to sample prep accuracy. | Requires derivatization, potential for analyte degradation at high temperatures.[9] |
| Suitability for Topic | Excellent (Initial Screen) | Excellent (Primary Method) | Excellent (Authoritative Value) | Good (Complementary Method) |
Conclusion
Assessing the purity of a critical synthetic intermediate like this compound requires a multi-faceted, orthogonal approach. No single technique can provide a complete purity profile. The analytical workflow should be logical and hierarchical:
-
Begin with Melting Point Analysis for a quick and simple check for gross impurities.
-
Employ RP-HPLC-UV as the primary workhorse method for routine quality control, providing reliable relative purity and impurity profiles.
-
For batches requiring the highest level of characterization, such as for reference standard qualification or use in pivotal cGMP syntheses, qNMR provides an unassailable, absolute purity value.
-
Utilize GC-MS as a complementary technique to investigate the presence of volatile impurities that may not be visible by liquid chromatography.
By understanding the principles behind each method and making informed choices based on the specific requirements of the project, researchers and drug development professionals can ensure the quality and integrity of their synthetic materials, paving the way for successful and reproducible outcomes.
References
-
Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds? [Online]. Available at: [Link]
-
University of Alberta. (n.d.). Melting point determination. [Online]. Available at: [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. [Online]. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. [Online]. Available at: [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. [Online]. Available at: [Link]
-
ResearchGate. (2021). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Online]. Available at: [Link]
-
International Journal of Research in Engineering and Science. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Online]. Available at: [Link]
-
ResearchGate. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Online]. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-nitrobenzoic acid. [Online]. Available at: [Link]
-
PubMed. (1992). Chromatographic separations of aromatic carboxylic acids. [Online]. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Online]. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. [Online]. Available at: [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Halogenated Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors governing the reactivity of halogenated nitrobenzoic acids, a critical class of intermediates in pharmaceutical and materials science. By understanding the interplay of substituent effects, researchers can strategically select isomers and reaction conditions to optimize synthetic outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, supported by experimental data and established mechanistic theories.
Fundamental Principles of Reactivity
The reactivity of a substituted benzene ring is primarily dictated by the electronic effects of its substituents. In halogenated nitrobenzoic acids, three key groups—the nitro group (–NO₂), the halogen (–X), and the carboxylic acid (–COOH)—exert competing and cooperative influences on the aromatic system. Their effects are understood through two primary mechanisms:
-
Inductive Effects (-I): This is the withdrawal or donation of electron density through the sigma (σ) bonds.[1][2] The nitro, carboxylic, and halogen groups are all electronegative and exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring.[1][2]
-
Resonance Effects (+M/-M): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The nitro and carboxylic acid groups are powerful electron-withdrawing groups by resonance (-M), as they contain pi bonds to electronegative atoms.[1][2] Conversely, halogens possess lone pairs that can be donated into the ring, a (+M) effect.[1][2]
For halogens, the strong -I effect typically outweighs the weaker +M effect, making them deactivating overall for electrophilic aromatic substitution.[1][2] However, the primary reaction of interest for this class of compounds is Nucleophilic Aromatic Substitution (SNAr) , where the electron-withdrawing nature of these substituents is paramount.
In SNAr reactions, the aromatic ring is attacked by a nucleophile. The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, known as the Meisenheimer complex .[3][4] The more stable this intermediate, the faster the reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The rate and success of an SNAr reaction on a halogenated nitrobenzoic acid depend critically on two factors:
-
Activation of the Ring: The position of the electron-withdrawing nitro group relative to the halogen leaving group.
-
Nature of the Leaving Group: The identity of the halogen itself.
Positional Isomerism: The Decisive Role of the Nitro Group
Strong electron-withdrawing groups like –NO₂ activate the ring towards nucleophilic attack most effectively when they are positioned ortho or para to the leaving group (the halogen).[5][6] This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group through resonance, providing significant stabilization.[6][7] When the nitro group is meta to the halogen, this direct resonance stabilization is not possible, resulting in dramatically lower reactivity.[8]
Table 1: Predicted Reactivity of Chloronitrobenzoic Acid Isomers in SNAr
| Isomer | Nitro Group Position Relative to Chlorine | Predicted SNAr Reactivity | Rationale for Reactivity |
| 2-Chloro-3-nitrobenzoic acid | meta | Low | The nitro group is meta to the chlorine. It cannot directly stabilize the Meisenheimer complex via resonance. Reactivity is driven primarily by inductive effects. |
| 2-Chloro-5-nitrobenzoic acid | para | High | The nitro group is para to the chlorine, allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. This significantly lowers the activation energy. |
| 4-Chloro-3-nitrobenzoic acid | ortho | High | The nitro group is ortho to the chlorine. Like the para isomer, it provides strong resonance stabilization for the reaction intermediate. |
| 5-Chloro-2-nitrobenzoic acid | meta | Low | The nitro group is meta to the chlorine, offering no direct resonance stabilization for the intermediate. |
The SNAr Mechanism and the Meisenheimer Complex
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[3][9] While some modern studies suggest certain SNAr reactions may be concerted[10], the stepwise model via a Meisenheimer intermediate remains a powerful predictive tool.
-
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, non-aromatic anionic intermediate known as the Meisenheimer complex.[3][4] The stability of this complex is the primary determinant of the reaction rate.[3]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the halide leaving group.[8]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Halogen Reactivity Trend: F > Cl > Br > I
Contrary to what is observed in SN1 and SN2 reactions where bond strength is key, the reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I .[3][11]
This trend is explained by the rate-determining step. The C-X bond is broken after the initial nucleophilic attack.[3] Therefore, the bond strength is less important than the halogen's ability to activate the ring for the initial attack. Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect (-I).[3] This makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the formation of the Meisenheimer complex.[3]
Experimental Protocol: A Case Study
The amination of 2-chloro-5-nitrobenzoic acid is a representative and well-documented SNAr reaction, valued for producing N-substituted 5-nitroanthranilic acid derivatives, which are useful pharmaceutical building blocks.[12][13] The following protocol is adapted from a microwave-assisted, catalyst-free method that demonstrates high efficiency and yield.[12][13][14]
Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid
This protocol describes the synthesis of N-substituted 5-nitroanthranilic acids from 2-chloro-5-nitrobenzoic acid and a representative amine.
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Amine of choice (e.g., aniline, morpholine, etc.; typically 6 equivalents)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M or concentrated)
-
Deionized water
-
Microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Charging the Vessel: To a microwave reaction vessel, add 2-chloro-5-nitrobenzoic acid (e.g., 2.02 g, 10 mmol) and an excess of the desired amine (e.g., 60 mmol).[15] No solvent is typically required.[12][13]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes).[12][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Extraction: After cooling, dissolve the reaction mixture in a suitable organic solvent like dichloromethane (~300 mL).[14] Transfer the solution to a separatory funnel and extract with an aqueous NaOH solution. The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction until the aqueous layer is only lightly colored.[14]
-
Workup - Precipitation: Collect the combined aqueous layers and cool in an ice bath. Acidify the solution by slowly adding HCl until the pH is ≤ 3.[14] The desired N-substituted 5-nitroanthranilic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts.[14] Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[15]
Sources
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. theusajournals.com [theusajournals.com]
- 9. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.st [sci-hub.st]
- 12. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
Introduction: The Strategic Importance of 3-Bromo-2-fluoro-5-nitrobenzoic Acid
This compound is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two different halogen atoms, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the preparation of novel therapeutic agents and specialized chemicals. Given its pivotal role, the efficiency, scalability, and cost-effectiveness of its synthetic route are of paramount importance.
This guide provides an in-depth comparative analysis of plausible synthetic pathways to this compound. We will dissect each route, scrutinizing the underlying chemical principles, experimental practicalities, and expected outcomes to empower researchers with the knowledge to select the most suitable synthesis strategy for their specific needs.
Pillar 1: Synthesis from 2-Fluorobenzoic Acid
This pathway commences with the commercially available 2-fluorobenzoic acid and proceeds through a two-step sequence of bromination followed by nitration. The success of this route is heavily dependent on the regioselectivity of these electrophilic aromatic substitution reactions.
Causality of Experimental Choices
The order of the reactions is critical. Attempting nitration before bromination on 2-fluorobenzoic acid would likely lead to a complex mixture of isomers due to the competing directing effects of the fluorine and carboxylic acid groups. Bromination as the initial step aims to install the bromine atom at a position that will subsequently direct the nitro group to the desired location. The fluorine atom at the 2-position is an ortho, para-director, while the carboxylic acid at the 1-position is a meta-director. The bromine atom is also an ortho, para-director.
Experimental Protocol: Pathway 1
Step 1: Synthesis of 3-Bromo-2-fluorobenzoic acid
The initial bromination of 2-fluorobenzoic acid is a key step. While direct bromination can lead to a mixture of isomers, specific conditions can favor the formation of the 3-bromo isomer.
-
Reaction: 2-fluorobenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzoic acid in concentrated sulfuric acid and an organic solvent like dichloromethane (DCM).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
-
Expected Yield: Based on analogous reactions, the yield for this step is estimated to be in the range of 60-75%.[1]
Step 2: Nitration of 3-Bromo-2-fluorobenzoic acid
The nitration of the 3-bromo-2-fluorobenzoic acid intermediate is the final step. The directing effects of the substituents are as follows: the fluorine at C2 is ortho, para-directing; the bromine at C3 is ortho, para-directing; and the carboxylic acid at C1 is meta-directing. The desired nitration at the 5-position is meta to the carboxylic acid and ortho to the bromine, and para to the fluorine, making it a sterically and electronically favored product.
-
Reaction: 3-Bromo-2-fluorobenzoic acid is treated with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Procedure:
-
In a flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
In a separate flask, dissolve 3-bromo-2-fluorobenzoic acid in concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the cold nitrating mixture to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified period, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.
-
-
Expected Yield: The yield for this nitration step is estimated to be around 70-85%, assuming good regioselectivity.[2][3]
Pillar 2: Synthesis from a Toluene Derivative
This alternative pathway begins with a substituted toluene and involves a three-step process: nitration, bromination, and a final oxidation of the methyl group to a carboxylic acid. This route offers the potential for higher overall yield and avoids some of the regioselectivity challenges of the first pathway.
Causality of Experimental Choices
Starting with 2-fluorotoluene allows for the sequential introduction of the nitro and bromo groups, with the directing effects of the existing substituents guiding the regioselectivity. The final oxidation of the robust methyl group is a reliable transformation. The order of nitration and bromination is important; nitrating first places the nitro group at the 5-position, which then helps direct the subsequent bromination to the desired 3-position.
Experimental Protocol: Pathway 2
Step 1: Synthesis of 2-Fluoro-5-nitrotoluene
-
Reaction: 2-Fluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid.
-
Procedure:
-
To a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-fluorotoluene while maintaining the low temperature.
-
After the addition, the reaction is stirred at room temperature for a few hours.
-
The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is removed to yield the crude product, which can be purified by distillation or chromatography.
-
-
Expected Yield: This reaction is reported to proceed with good yield, typically in the range of 80-90%.
Step 2: Synthesis of 3-Bromo-2-fluoro-5-nitrotoluene
-
Reaction: 2-Fluoro-5-nitrotoluene is brominated, likely using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator or elemental bromine with a Lewis acid catalyst. Given the deactivated nature of the ring, harsher conditions might be necessary.
-
Procedure (using NBS):
-
Dissolve 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.
-
-
Expected Yield: The yield for the bromination of a deactivated toluene can vary, but a reasonable estimate is 65-80%.[4]
Step 3: Oxidation to this compound
-
Reaction: The methyl group of 3-bromo-2-fluoro-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Procedure:
-
In a round-bottom flask, a mixture of 3-bromo-2-fluoro-5-nitrotoluene, potassium permanganate, and a small amount of aqueous sodium hydroxide is heated to reflux for several hours.
-
The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Upon completion, the hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by vacuum filtration, washed with cold water, and dried.
-
-
Expected Yield: Oxidation of substituted toluenes with KMnO₄ can have variable yields, but an estimated range of 50-70% is reasonable for this substrate.[5][6][7]
Pillar 3: Synthesis via a Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[8][9][10] This pathway would likely start from an appropriately substituted aniline.
Causality of Experimental Choices
This route offers excellent control over the regiochemistry, as the position of the bromo group is determined by the position of the amino group in the starting material. The challenge lies in the synthesis of the required aniline precursor. A plausible precursor would be 3-amino-2-fluorobenzoic acid, which would then undergo diazotization followed by bromination.
Experimental Protocol: Pathway 3
Step 1: Diazotization of 3-Amino-2-fluorobenzoic acid
-
Reaction: 3-Amino-2-fluorobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Procedure:
-
Dissolve 3-amino-2-fluorobenzoic acid in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Step 2: Sandmeyer Bromination
-
Reaction: The diazonium salt is reacted with a copper(I) bromide solution to replace the diazonium group with a bromine atom.
-
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion (indicated by the cessation of nitrogen gas evolution).
-
Cool the mixture and extract the product with an organic solvent.
-
The organic layer is washed, dried, and the solvent evaporated to yield the crude product, which is then nitrated as in Pathway 1.
-
-
Expected Yield: The Sandmeyer reaction itself is typically high-yielding, often in the range of 70-90%.[11]
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: From 2-Fluorobenzoic Acid | Pathway 2: From Toluene Derivative | Pathway 3: Via Sandmeyer Reaction |
| Starting Material | 2-Fluorobenzoic acid | 2-Fluorotoluene | 3-Amino-2-fluorobenzoic acid |
| Number of Steps | 2 | 3 | 3 (including nitration) |
| Estimated Overall Yield | 42-64% | 26-50% | 49-68% |
| Key Challenges | Regioselectivity of bromination and nitration. | Handling of potentially hazardous reagents (e.g., bromine, strong oxidizing agents). | Synthesis and stability of the aniline precursor. |
| Advantages | Fewer steps. | Potentially better overall regioselectivity control. | Excellent regioselectivity in the bromination step. |
| Disadvantages | Potential for isomeric mixtures requiring difficult purification. | Longer reaction sequence. | Availability and cost of the starting aniline. |
Conclusion and Recommendations
The choice of the optimal synthetic pathway to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the purification capabilities at hand.
-
Pathway 1 offers the most direct route but carries a significant risk of forming isomeric byproducts, which could complicate purification and reduce the effective yield of the desired product.
-
Pathway 2 , while involving more steps, may provide better control over the regiochemistry, potentially leading to a cleaner product profile before the final oxidation. The oxidation of the methyl group is a well-established and generally reliable transformation.
-
Pathway 3 , utilizing a Sandmeyer reaction, is likely to provide the best regiochemical control for the introduction of the bromine atom. If the starting aniline is readily available or can be synthesized efficiently, this route may offer the highest overall yield of the pure desired product.
For laboratory-scale synthesis where purity is paramount, Pathway 3 is highly recommended, provided the starting material is accessible. For larger-scale production where cost and the number of steps are critical considerations, Pathway 2 may be more advantageous, assuming the bromination and oxidation steps can be optimized for high yield and purity. Careful analytical monitoring at each stage is crucial for all pathways to ensure the desired regioselectivity and to minimize the formation of impurities.
References
- Cullis, C. F., & Ladbury, J. W. (1955). Kinetic Studies of the Oxidation of Aromatic Compounds by Potassium Permanganate. Part II.—Substituted Toluenes. Journal of the Chemical Society (Resumed), 555-560.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Bromo-5-nitrobenzonitrile from 2-bromobenzoic acid. BenchChem Technical Documents.
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
-
Scribd. (n.d.). Toluene Oxidation to Benzoic Acid. [Link]
- Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3178.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem Technical Documents.
-
Master Organic Chemistry. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085-4088.
-
Hobby Chemistry. (2015). Benzoic Acid from the Oxidation of Toluene. [Link]
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem Technical Documents.
- BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis. BenchChem Technical Documents.
- EP 0546697 A1 - Process for the bromination of deactiv
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
Sources
- 1. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-2-fluoro-5-nitrobenzoic Acid: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-2-fluoro-5-nitrobenzoic acid is foundational to innovation. This compound, with its unique arrangement of a carboxylic acid, a nitro group, and two different halogens on an aromatic ring, is a valuable building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] However, its chemical reactivity also necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide moves beyond a simple checklist. It provides a framework for thinking critically about the hazards of this compound, selecting the appropriate personal protective equipment (PPE) based on a risk assessment of your specific procedure, and establishing safe operational and disposal plans. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.
Hazard Analysis: Understanding the Reactivity and Toxicity Profile
While specific toxicological data for this compound is not extensively documented, we can infer its primary hazards by examining its functional groups and data from structurally analogous compounds. The molecule's structure suggests a profile of a moderate irritant and a potentially harmful chemical if ingested or inhaled.
The key hazards are derived from:
-
Aromatic Carboxylic Acid: Can cause skin and eye irritation.
-
Halogenation (Bromo and Fluoro groups): Enhances reactivity and can increase irritant properties.[1]
-
Nitro Group: Often associated with irritation and potential toxicity.
Safety Data Sheets (SDS) for similar halogenated nitrobenzoic acids consistently highlight the following risks:
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][4][5][6][7] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [3][5][6][8] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for the specific compound 3-Bromo-4-fluoro-5-nitrobenzoic acid, a close structural analog.[9] This lack of comprehensive data underscores the importance of treating the compound with a high degree of caution and adhering to the stringent PPE recommendations outlined below.
The Foundation of Safety: Engineering and Administrative Controls
Before any personal protective equipment is considered, your primary defense against exposure is a robust system of engineering and administrative controls. PPE is the last line of defense, to be used when inherent hazards cannot be eliminated through other means.
-
Engineering Controls: Your Primary Barrier
-
Chemical Fume Hood: Handling this compound, which is typically a powder, requires the use of a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, which is a primary exposure route.[10] Always work with the sash at the lowest feasible height.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[11]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[8][10][12] Verify their functionality regularly.
-
-
Administrative Controls: Safe Work Practices
-
Designated Areas: Clearly designate specific areas for handling this compound.
-
Hygiene: Wash hands thoroughly after handling and before leaving the lab.[3][4][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][4][13]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical before they begin work.
-
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: PPE Selection Workflow Diagram.
Detailed PPE Specifications
| PPE Category | Minimum Requirement | Rationale and Advanced Protection |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10][11] | Standard safety glasses do not provide a seal and are insufficient. For tasks with a higher splash risk (e.g., large volume solution prep, cleanup), a full-face shield should be worn over safety goggles. |
| Hand Protection | Chemically resistant, disposable gloves (e.g., nitrile rubber).[10][14] | Always inspect gloves for tears or punctures before use.[10] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with a longer cuff. Do not wear gloves outside the immediate work area. |
| Body Protection | A standard laboratory coat.[10] | For large-scale operations or spill cleanup, a chemically resistant apron or a full protective suit may be necessary to prevent skin contact.[10] |
| Respiratory Protection | Not required if all handling of the solid is performed within a certified chemical fume hood. | For situations where dust may be generated outside of a fume hood (e.g., cleaning a spill, weighing on an open bench), a minimum of a NIOSH-approved N95 particle respirator is required.[9] For higher levels of protection, cartridges rated for organic vapors, acid gases, and particulates (e.g., OV/AG/P99 or ABEK-P2) should be used.[9] |
Operational Plan: Step-by-Step Guidance
A systematic workflow is crucial for minimizing exposure risk.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the designated work area.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the chemical fume hood.
-
Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.
-
Transfer: Gently add the weighed powder to the solvent in the final container.
-
Dissolution: Seal the container and mix by swirling or stirring.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container inside the fume hood.
-
Final Steps: Wipe down the work surface in the fume hood. Remove gloves and wash hands thoroughly.
Protocol 2: Emergency and Spill Response
-
Evacuation and Alerting: In case of a significant spill, alert personnel in the immediate area and evacuate if necessary.
-
Assessment: Assess the spill from a safe distance. Do not approach a large spill without appropriate respiratory protection.
-
Small Spill Cleanup (inside a fume hood):
-
Large Spill Cleanup (outside a fume hood):
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][9] Remove contaminated clothing and wash it before reuse.[3][13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air.[3][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused chemical, contaminated weigh boats, gloves, paper towels, etc.
-
Liquid Waste: Solutions containing the compound.
-
-
Disposal Procedure:
Always follow your institution's specific hazardous waste disposal guidelines and comply with all local, state, and federal regulations.
References
- MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. Capot Chemical Co., Ltd.
- Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
- 5-Bromo-2-nitrobenzoic acid-SDS. MedChemExpress.
- 3-Bromo-5-fluorobenzoic acid. Chem-Impex.
- Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. Ningbo Inno Pharmchem Co.,Ltd.
- 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
- SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 2-Bromo-5-nitrobenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
- 2-amino-5-bromo-3-nitrobenzoic acid SDS. ECHEMI.
- 3-Bromo-5-nitrobenzoic Acid | 6307-83-1. TCI Chemicals.
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
- Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. Benchchem.
- 3-Nitrobenzoic acid Safety Data Sheet. Apollo Scientific.
- 3-Bromo-5-nitrobenzoic Acid PubChem Entry. PubChem.
- Material Safety Data Sheet - 3-Nitrobenzoic acid. Cole-Parmer.
- 2-Amino-5-bromo-3-nitrobenzoic acid PubChem Entry. PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
